molecular formula C21H32N2O10 B12416425 Methylcyclopropene-PEG4-NHS

Methylcyclopropene-PEG4-NHS

Cat. No.: B12416425
M. Wt: 472.5 g/mol
InChI Key: BHFOICZXOKKKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcyclopropene-PEG4-NHS is a useful research compound. Its molecular formula is C21H32N2O10 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H32N2O10

Molecular Weight

472.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H32N2O10/c1-16-14-17(16)15-32-21(27)22-5-7-29-9-11-31-13-12-30-10-8-28-6-4-20(26)33-23-18(24)2-3-19(23)25/h14,17H,2-13,15H2,1H3,(H,22,27)

InChI Key

BHFOICZXOKKKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC1COC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Methylcyclopropene-PEG4-NHS: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopropene-PEG4-NHS is a sophisticated, heterobifunctional crosslinker designed for the precise and stable conjugation of biomolecules. It has emerged as a valuable tool in the field of bioconjugation, particularly in the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and applications.

This compound incorporates three key functional components:

  • A Methylcyclopropene group: This strained alkene serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its rapid kinetics and bioorthogonality, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.

  • A PEG4 (polyethylene glycol) spacer : The tetraethylene glycol linker enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the biomolecule.

  • An N-Hydroxysuccinimide (NHS) ester : This is a widely used amine-reactive functional group. It readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies, to form stable amide bonds.

This unique combination of functionalities allows for a two-step, controlled conjugation strategy, making it a powerful reagent for the construction of well-defined bioconjugates.

Data Presentation: Chemical and Physical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 472.49 g/mol [1]
Chemical Formula C₂₁H₃₂N₂O₁₀[1]
Purity Typically ≥95% (as determined by HPLC)[2]
Physical Form Solid or colorless oil[1][2]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile[2]
Storage Conditions -20°C, under inert atmosphere, desiccated[2]

Mechanism of Action and Reaction Pathways

The utility of this compound lies in its ability to participate in two distinct and highly specific chemical reactions.

Amine Acylation via NHS Ester

The first step in a typical conjugation workflow involves the reaction of the NHS ester with primary amines on a biomolecule, most commonly an antibody. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a buffer with a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.[3]

Figure 1. Reaction of this compound with a primary amine on an antibody.
Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The second step involves the bioorthogonal "click" reaction between the methylcyclopropene-modified biomolecule and a tetrazine-functionalized molecule (e.g., a cytotoxic drug). This is a [4+2] cycloaddition where the electron-poor tetrazine (the diene) reacts with the electron-rich, strained methylcyclopropene (the dienophile).[4] The reaction is extremely fast and irreversible, driven by the release of nitrogen gas (N₂), and results in a stable dihydropyridazine (B8628806) linkage.[4]

Figure 2. Bioorthogonal ligation of a methylcyclopropene-functionalized antibody with a tetrazine-payload.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound. These are composite protocols based on established procedures for similar bioconjugation reactions.

Protocol 1: Antibody Modification with this compound

This protocol describes the first step of labeling an antibody with the methylcyclopropene moiety.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified. Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Antibody Labeling Reaction:

    • Calculate the volume of the 10 mM linker stock solution required to achieve a desired molar excess over the antibody (a 10-20 fold molar excess is a common starting point).

    • Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Labeled Antibody:

    • Remove excess, unreacted linker and quenching reagent by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Determine the concentration and degree of labeling of the purified methylcyclopropene-labeled antibody.

Protocol 2: Conjugation of Tetrazine-Payload to the Labeled Antibody

This protocol outlines the second step, the bioorthogonal click reaction.

Materials:

  • Purified methylcyclopropene-labeled antibody

  • Tetrazine-functionalized payload (e.g., a cytotoxic drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the tetrazine-payload in a suitable solvent (e.g., DMSO) to a known concentration.

    • Ensure the methylcyclopropene-labeled antibody is in the desired reaction buffer.

  • Click Reaction:

    • Combine the methylcyclopropene-labeled antibody with the tetrazine-payload in the reaction buffer. A slight molar excess (1.5-3 fold) of the tetrazine-payload is typically used.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the resulting ADC from unreacted tetrazine-payload and any reaction byproducts. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[5][6]

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV/Vis Spectroscopy: This is a simple method if the antibody and the drug have distinct absorbance maxima. The concentrations of the antibody (at 280 nm) and the drug (at its λmax) can be determined simultaneously to calculate the average DAR.[7][]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on the hydrophobicity conferred by the conjugated drug. It can resolve species with different numbers of drugs, providing information on the DAR distribution and the amount of unconjugated antibody.[7][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the determination of the exact mass of the different ADC species and thus a precise calculation of the DAR and its distribution.[9]

2. Analysis of Purity and Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the efficacy and safety of the therapeutic.

3. In Vitro and In Vivo Stability:

  • The stability of the ADC in plasma and in lysosomal preparations is assessed to ensure that the linker is stable in circulation and that the payload can be efficiently released at the target site. This is typically analyzed by incubating the ADC in the relevant medium and monitoring the release of the free payload over time using techniques like HPLC or LC-MS.

Mandatory Visualization: Experimental Workflow

The overall workflow for the synthesis and characterization of an Antibody-Drug Conjugate using this compound is depicted below.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Ab_Prep Antibody Preparation (Buffer Exchange) Labeling Antibody Labeling with This compound Ab_Prep->Labeling Purify_Ab Purification of Labeled Antibody (Desalting) Labeling->Purify_Ab Click_Rxn Click Reaction with Tetrazine-Payload Purify_Ab->Click_Rxn Purify_ADC Purification of ADC (SEC or TFF) Click_Rxn->Purify_ADC DAR_Analysis DAR Analysis (HIC, LC-MS, UV/Vis) Purify_ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purify_ADC->Purity_Analysis Stability_Analysis Stability Assays (Plasma, Lysosomal) Purify_ADC->Stability_Analysis

References

A Technical Guide to the Mechanism and Application of Methylcyclopropene-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylcyclopropene-PEG4-NHS (N-hydroxysuccinimide) ester is a heterobifunctional chemical linker designed for advanced bioconjugation applications. Its mechanism of action is a sequential, two-step process enabling the stable covalent attachment of a bioorthogonal "click chemistry" handle to biomolecules.

First, the amine-reactive NHS ester facilitates covalent conjugation to primary amines present on proteins, antibodies, or other molecules. Second, the exposed methylcyclopropene moiety serves as a highly reactive dienophile for rapid and specific bioorthogonal ligation with tetrazine-modified probes. This dual functionality makes it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other complex bioconjugates where precision, speed, and biocompatibility are paramount. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance, further optimizing its utility in aqueous biological systems.

Core Mechanism of Action

The functionality of this compound ester is defined by its two distinct reactive ends, separated by a hydrophilic PEG4 spacer. The overall mechanism can be understood as a "tag-and-click" process.

Part 1: Amine Conjugation via NHS Ester Chemistry The primary mechanism of attachment is the reaction of the N-hydroxysuccinimide ester with a primary amine (-NH₂). This reaction is most commonly used to label proteins on the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. This step irreversibly links the Methylcyclopropene-PEG4 moiety to the target biomolecule.

Part 2: Bioorthogonal Ligation via Inverse-Electron-Demand Diels-Alder Reaction Once conjugated to the target, the methylcyclopropene group becomes available for a secondary reaction. Methylcyclopropene is a strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions. It reacts with a 1,2,4,5-tetrazine (B1199680) (a diene) in a rapid, highly selective, and bioorthogonal manner—meaning the reaction occurs efficiently in complex biological media without interfering with native biochemical processes.[1][2] This "click" reaction forms a stable dihydropyridazine (B8628806) linkage, enabling the precise attachment of a second molecule (e.g., a drug, a fluorescent dye, or an imaging agent) that has been pre-functionalized with a tetrazine.[2][3]

Quantitative Data Summary

The efficiency of the dual mechanisms of this compound ester is dependent on specific reaction parameters. The following tables summarize key quantitative data for both the NHS ester conjugation and the subsequent bioorthogonal ligation.

Table 1: Quantitative Parameters for NHS Ester Conjugation
ParameterRecommended Value / RangeNotes
pH 8.3 - 8.5Optimal for ensuring primary amines are deprotonated and reactive. Lower pH reduces efficiency, while higher pH increases the rate of NHS ester hydrolysis.[4][5]
Buffer System 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferBuffers must be free of primary amines (e.g., Tris or glycine), which compete with the target molecule for reaction.[5][6][7]
Molar Excess (Reagent:Protein) 8:1 to 15:1This is a starting point and should be optimized for the specific protein and desired degree of labeling.[5][8]
Reaction Time 1 - 4 hours at Room Temp. or Overnight at 4°CLonger incubation times can increase labeling efficiency, but also risk hydrolysis of the NHS ester.[5][8]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4][5]
NHS Ester Half-Life (Hydrolysis) ~10 minutes at pH 8.6 (4°C)Demonstrates the importance of using freshly prepared reagent solutions and controlling pH.[9]
Table 2: Representative Kinetics for Methylcyclopropene-Tetrazine Ligation

Reaction kinetics are highly dependent on the specific substituents on both the cyclopropene (B1174273) and the tetrazine. Data below is representative for similar methylcyclopropene derivatives.

Reactant PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Methylcyclopropene derivative & 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine~0.0047Reaction kinetics are tunable based on the electron-donating or -withdrawing nature of substituents on the reactants.[1]
Amido-methylcyclopropene & Hindered TetrazineCan be faster than trans-cyclooctene (B1233481) (TCO)Certain cyclopropene derivatives show surprisingly rapid kinetics even with sterically hindered and highly stable tetrazines.[3][10]
General Cyclopropene-Tetrazine Reactions10⁻³ to 10¹The rate is highly tunable. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.[1][11]

Experimental Protocols

Protocol for Labeling a Protein with this compound Ester

1. Reagent Preparation:

  • Protein Solution: Prepare the protein to be labeled (e.g., an IgG antibody) at a concentration of 2-5 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[6] If the protein is in a buffer like PBS, adjust the pH and buffer concentration by adding 1/10th volume of 1 M sodium bicarbonate, pH 8.3.[6]

  • Linker Stock Solution: Immediately before use, allow the vial of this compound ester to equilibrate to room temperature to prevent moisture condensation.[7] Prepare a 10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][8]

2. Conjugation Reaction:

  • Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess over the protein (e.g., a 10:1 ratio).

  • While gently vortexing the protein solution, add the linker stock solution dropwise.[6]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][12]

3. Quenching and Purification:

  • (Optional) Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[8][12] This step consumes any unreacted NHS ester.

  • Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging the buffer to a standard PBS at pH 7.4.[4][13]

4. Characterization:

  • Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (for a precise mass shift) or by reacting the conjugated protein with a tetrazine-fluorophore and measuring absorbance/fluorescence.

Protocol for Bioorthogonal Ligation with a Tetrazine Probe

1. Reagent Preparation:

  • Labeled Protein: Use the purified protein-Methylcyclopropene conjugate from Protocol 4.1 in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine Probe: Prepare a stock solution of the tetrazine-functionalized molecule (e.g., tetrazine-dye) in an appropriate solvent (e.g., DMSO).

2. Ligation Reaction:

  • Add the tetrazine probe to the solution of the labeled protein. A 1.5 to 5-fold molar excess of the tetrazine probe over the protein is typically a good starting point.

  • Incubate the mixture at room temperature or 37°C. The reaction is typically rapid, often reaching completion within minutes to an hour.

  • Monitor the reaction progress by a suitable method, such as UV-Vis spectroscopy (disappearance of the tetrazine's characteristic absorbance) or chromatography.

3. Final Purification:

  • If necessary, remove the excess tetrazine probe using size-exclusion chromatography or dialysis.

Visualizations

Diagram 1: NHS Ester Conjugation Pathway

cluster_start Reactants cluster_prod Products Prot Protein-NH₂ (Primary Amine) Prot_MCP Protein-NH-CO-PEG4-Methylcyclopropene (Stable Amide Bond) Prot->Prot_MCP Nucleophilic Acyl Substitution (pH 8.3-8.5) MCP_NHS This compound Ester MCP_NHS->Prot_MCP NHS_byproduct NHS_byproduct MCP_NHS->NHS_byproduct NHS_ NHS_ byproduct N-Hydroxysuccinimide (Byproduct)

Caption: Covalent bond formation between a protein's primary amine and the NHS ester.

Diagram 2: Bioorthogonal Ligation Pathway

cluster_start_bio Reactants cluster_prod_bio Product Prot_MCP Protein-MCP Conjugate Final_Conj Protein-Linker-Probe Conjugate (Stable Dihydropyridazine Linkage) Prot_MCP->Final_Conj Inverse-Electron-Demand Diels-Alder Reaction (Bioorthogonal) Tz_Probe Tetrazine-Probe (e.g., Drug, Dye) Tz_Probe->Final_Conj

Caption: Bioorthogonal "click" reaction between the conjugated MCP and a tetrazine probe.

Diagram 3: Experimental Workflow

A 1. Prepare Protein in Amine-Free Buffer (pH 8.3) C 3. Mix and Incubate (1-4h at RT) A->C B 2. Prepare Fresh Linker Stock (MCP-PEG4-NHS in DMSO) B->C D 4. Quench (Optional) and Purify (e.g., Desalting Column) C->D E 5. React Purified Conjugate with Tetrazine-Probe D->E F 6. Final Purification and Analysis E->F

Caption: High-level workflow for labeling and bioorthogonal ligation.

References

A Technical Guide to Methylcyclopropene-PEG4-NHS for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methylcyclopropene-PEG4-NHS, a heterobifunctional linker designed for advanced bioconjugation applications. It details the underlying chemistry, experimental protocols, and key applications, with a focus on enabling robust and reproducible conjugation strategies for proteins, antibodies, and other biomolecules.

Introduction to this compound

This compound is a covalent crosslinker that facilitates a two-stage bioconjugation strategy. It is composed of three key functional units:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit PEG linker that enhances the solubility of the reagent and the resulting conjugate, reduces the potential for aggregation, and provides spatial separation between the conjugated molecules.

  • Methylcyclopropene: A small, highly strained alkene that serves as a "mini-tag" for extremely rapid and specific bioorthogonal ligation with tetrazine-modified molecules via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

This architecture allows for the initial, stable modification of a biomolecule (e.g., an antibody) with the methylcyclopropene handle, followed by a highly efficient and selective "click" reaction to a second molecule of interest (e.g., a therapeutic payload, an imaging agent) that has been functionalized with a tetrazine. This reagent is particularly valuable in the development of complex biologics like Antibody-Drug Conjugates (ADCs) and for pre-targeting strategies in molecular imaging.[1]

Mechanism of Action

The utility of this compound lies in its two distinct and sequential chemical reactions.

Stage 1: Amine Acylation

The primary conjugation step involves the reaction of the NHS ester with primary amines on a biomolecule. The unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2] This reaction is highly dependent on pH, as the target amines must be deprotonated to be nucleophilic.

Stage 2: Bioorthogonal Tetrazine Ligation

After the biomolecule is functionalized with the methylcyclopropene group and purified, it can be reacted with a tetrazine-modified molecule. This reaction is an Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition. The strained, electron-rich methylcyclopropene (dienophile) reacts rapidly and irreversibly with the electron-deficient tetrazine (diene) to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[3] This reaction is classified as "bioorthogonal" because it proceeds with high efficiency under physiological conditions without interfering with or being affected by native biological functional groups.

Caption: Two-stage bioconjugation workflow using this compound.

Quantitative Data for Bioconjugation

The efficiency of the two-stage conjugation process depends on the reaction conditions for the NHS ester labeling and the intrinsic kinetics of the IEDDA reaction.

Table 1: Typical Parameters for NHS Ester Labeling of Antibodies

This table provides general starting parameters for the conjugation of this compound to a typical IgG antibody. Optimal conditions may vary depending on the specific protein.

ParameterRecommended ValueNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferBuffer must be free of primary amines (e.g., Tris, glycine).
Reaction pH 8.0 - 8.5Optimal for deprotonation of lysine amines while minimizing NHS ester hydrolysis.[4]
Molar Excess of Linker 10- to 20-foldA common starting point; should be optimized to achieve the desired Degree of Labeling (DOL).
Reaction Time 1 - 2 hours at RT, or 4 hours at 4°CLonger times may be needed for less concentrated solutions.
Quenching Reagent 50-100 mM Tris or Glycine (B1666218)Added to consume any unreacted NHS ester and stop the reaction.
Table 2: IEDDA Reaction Kinetics

The reaction between methylcyclopropene and tetrazine is characterized by a very high second-order rate constant (k₂), indicating a rapid reaction even at low concentrations. The table below presents kinetic data for relevant dienophile-diene pairs.

Dienophile (on Biomolecule)Diene (on Payload)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
(1-Methylcycloprop-2-en-1-yl)methyl carbamate3,6-di-(2-pyridyl)-s-tetrazine16.0 ± 0.69:1 MeOH/H₂O
3-Amidomethyl-1-methylcyclopropene3,6-di-(2-pyridyl)-s-tetrazine33.3 ± 0.89:1 MeOH/H₂O
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~30,000ACN/H₂O

Data for methylcyclopropene derivatives adapted from Yap et al., Chem. Commun., 2013 and Liu et al., J. Am. Chem. Soc., 2012. While TCO is faster, the small size of methylcyclopropene offers advantages in certain applications.

Experimental Protocols

This section provides a detailed, two-part protocol for the labeling of an antibody.

Part A: Antibody Labeling with this compound

1. Preparation of Reagents:

  • Antibody Solution: Prepare the antibody at a concentration of 2-5 mg/mL in an amine-free buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.2-7.4. If the antibody is in a buffer containing Tris or other primary amines, it must be exchanged into PBS using a desalting column or dialysis.

  • Reaction Buffer: Prepare 1 M sodium bicarbonate, pH 8.3.

  • Linker Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve it in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Quenching Buffer: Prepare a 1 M Tris-HCl or 1 M glycine solution, pH 8.0.

2. Labeling Reaction: a. To the antibody solution, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.2. b. Calculate the volume of 10 mM linker stock solution needed to achieve a 15-fold molar excess.

  • Volume (µL) = (15 × [Antibody in mg] × 1000) / (MW of Antibody in kDa × 10 mM) c. While gently vortexing the antibody solution, add the calculated volume of the linker stock solution. d. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

3. Quenching and Purification: a. Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. b. Remove unreacted linker and byproducts by running the solution through a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.4. c. Collect the protein-containing fractions. The purified Methylcyclopropene-labeled antibody is now ready for characterization or for the subsequent ligation reaction.

Part B: Tetrazine Ligation

1. Reaction Setup: a. Prepare the tetrazine-functionalized payload (e.g., a fluorescent dye or drug) in a compatible solvent (e.g., DMSO or aqueous buffer). b. In a reaction tube, combine the purified Methylcyclopropene-labeled antibody with the tetrazine-payload. A 1.5 to 3-fold molar excess of the tetrazine-payload over the antibody is typically recommended to ensure complete ligation.

2. Ligation and Final Purification: a. Incubate the reaction at room temperature for 1-2 hours. The reaction is often complete in under 30 minutes due to the fast kinetics. b. Purify the final antibody conjugate using an appropriate method to remove the excess tetrazine-payload. Size-Exclusion Chromatography (SEC) is highly effective for this purpose. c. The final, purified conjugate can be stored under conditions optimal for the parent antibody.

Characterization
  • Degree of Labeling (DOL): The number of methylcyclopropene molecules per antibody can be challenging to determine directly. It is often inferred from the final drug-to-antibody ratio (DAR) of the final conjugate.

  • Conjugate Analysis: Techniques like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) can be used to determine the molar mass of the final conjugate, confirm its purity, and quantify aggregation.[2][5][6][7] UV/Vis spectrophotometry can be used to calculate the DAR if the payload has a distinct absorbance profile.[4][8][9]

Application: Pre-targeted Imaging of EGFR

A powerful application of this technology is in pre-targeted radioimmunotherapy or imaging.[10][11][12][13][14] In this strategy, an antibody modified with a bioorthogonal handle (like methylcyclopropene) is administered first. After it has localized to the tumor and cleared from circulation, a radiolabeled tetrazine is injected, which rapidly "clicks" to the antibody at the tumor site. This minimizes radiation exposure to healthy tissues.

An example is the targeting of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein overexpressed in many cancers. Its signaling pathway is crucial for cell proliferation and survival.

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Imaging Inject_Ab Inject Methylcyclopropene-Antibody Accumulate Antibody binds to Tumor Antigen (e.g., EGFR) Inject_Ab->Accumulate Clearance Unbound antibody clears from blood Accumulate->Clearance Inject_Tz Inject Radiolabeled Tetrazine Clearance->Inject_Tz Wait 24-72h Click Rapid IEDDA 'Click' Reaction at Tumor Site Inject_Tz->Click Image PET/SPECT Imaging of Localized Signal Click->Image

Caption: Workflow for pre-targeted imaging using bioorthogonal chemistry.

The EGFR signaling cascade, often targeted in cancer therapy, involves multiple downstream pathways. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating cascades like the RAS-RAF-MEK-ERK pathway (regulating proliferation) and the PI3K-AKT-mTOR pathway (promoting survival).[15][16][17][18][19] Pre-targeted imaging can be used to assess EGFR expression levels across tumors non-invasively.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Metabolism ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival Anti-Apoptosis AKT->Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway leading to proliferation and survival.

References

Applications of Methylcyclopropene Linkers in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopropene linkers are emerging as powerful tools in chemical biology and drug development. Their unique reactivity, small size, and stability make them ideal for a variety of applications, including bioconjugation, targeted drug delivery, and cellular imaging. This guide provides a comprehensive overview of the core applications of methylcyclopropene linkers, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.

Methylcyclopropene linkers participate in bioorthogonal reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. This reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for cytotoxic catalysts.[1] These features have positioned methylcyclopropene linkers as valuable reagents for selectively modifying biomolecules in complex biological systems.

Core Applications

The primary applications of methylcyclopropene linkers in research include:

  • Bioconjugation: The selective and stable labeling of biomolecules such as proteins, peptides, and nucleic acids for detection, purification, and functional studies.[2]

  • Antibody-Drug Conjugates (ADCs): The construction of targeted cancer therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically recognizes tumor-associated antigens.[3] The linker's stability in circulation and subsequent cleavage within the target cell are critical for the ADC's efficacy and safety.

  • Cellular Imaging and Proteomics: The use of methylcyclopropene-functionalized probes to visualize and identify proteins and other biomolecules within living cells, providing insights into their localization, trafficking, and interactions.[1][4]

Quantitative Data Summary

The efficiency and stability of methylcyclopropene linkers are critical for their successful application. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Kinetics of Substituted Methylcyclopropenes with Tetrazines

The rate of the iEDDA reaction is highly dependent on the substituents on both the methylcyclopropene and the tetrazine. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while the substitution on the cyclopropene (B1174273) ring also has a significant impact.[5]

Methylcyclopropene DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
1-methyl-3-carboxymethyl-cyclopropene3,6-di-(2-pyridyl)-s-tetrazine1.3[5]
1-methyl-3-hydroxymethyl-cyclopropene3,6-di-(2-pyridyl)-s-tetrazine12[5]
1-methyl-3-amidomethyl-cyclopropene3,6-di-(2-pyridyl)-s-tetrazine25[5]
1-methyl-3-aminomethyl-cyclopropene3,6-di-(2-pyridyl)-s-tetrazine0.2[5]
1-methyl-3-amidomethyl-cyclopropene3-(p-benzylaminocarbonyl)-phenyl-6-phenyl-s-tetrazine79[5]
trans-Cyclooctene (B1233481) (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2000[6]
TCO3-methyl-6-phenyl-1,2,4,5-tetrazine~30,000[7]

Note: Reaction conditions can influence rates; refer to the cited literature for specific experimental details.

Table 2: Stability of Bioorthogonal Linkers
Linker TypeConditionStability Metric (Half-life or % remaining)Reference
Methylcyclopropene derivativesAqueous solution (general)Varies with substitution; some derivatives are stable for extended periods.[5]
trans-Cyclooctene (TCO)50% fresh mouse serum at 37 °CAlmost complete conversion to inactive cis-isomer within 7 hours.[8]
Tetrazine derivativesPBS (pH 7.4) at 37 °C for 10 hoursStability ranges from <10% to >90% remaining, depending on substituents.[7]
Hydrazone LinkersHuman and mouse plasmaHalf-life of ~2 days.[9]

General Workflow for Linker Stability Assessment: A generalized workflow for assessing the stability of chemical linkers involves incubating the linker-containing molecule in a relevant biological medium (e.g., human plasma) at 37°C. Aliquots are taken at various time points and analyzed by LC-MS to quantify the amount of the intact molecule remaining. This allows for the calculation of the linker's half-life under the tested conditions.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving methylcyclopropene linkers.

Protocol 1: Synthesis of a Methylcyclopropene-PEG-Maleimide Linker

This protocol describes a general approach for synthesizing a heterobifunctional methylcyclopropene linker containing a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) group for conjugation to thiols. The synthesis of methylcyclopropene precursors can be complex and requires specialized knowledge in organic synthesis.[11]

Materials:

  • 1-methyl-3-(hydroxymethyl)cyclopropene

  • Amine-PEG-acid (e.g., NH₂-PEG₄-COOH)

  • N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Activation of Amine-PEG-Acid:

    • Dissolve Amine-PEG-acid in anhydrous DMF.

    • Add DCC and NHS (1.1 equivalents each) and stir at room temperature for 4 hours to form the NHS ester.

  • Coupling to 1-methyl-3-(hydroxymethyl)cyclopropene:

    • To the activated PEG linker solution, add 1-methyl-3-(hydroxymethyl)cyclopropene (1 equivalent) and TEA (2 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the resulting methylcyclopropene-PEG-amine by silica (B1680970) gel chromatography.

  • Introduction of the Maleimide Group:

    • Dissolve the purified methylcyclopropene-PEG-amine in anhydrous DCM.

    • Add GMBS (1.2 equivalents) and TEA (2 equivalents).

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, methylcyclopropene-PEG-maleimide, by preparative HPLC.

    • Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 2: Site-Specific Antibody Conjugation with a Methylcyclopropene-Maleimide Linker

This protocol outlines the site-specific conjugation of a methylcyclopropene-maleimide linker to an antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Methylcyclopropene-PEG-maleimide linker

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA, degassed.

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37 °C for 1 hour to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody:

    • Immediately after reduction, remove excess TCEP using a desalting column pre-equilibrated with the reaction buffer.

  • Conjugation Reaction:

    • Dissolve the methylcyclopropene-PEG-maleimide linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

    • Add a 5 to 10-fold molar excess of the linker solution to the purified reduced antibody.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purification of the Antibody-Linker Conjugate:

    • Purify the conjugate from excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[12][13]

    • Assess the purity and aggregation of the conjugate by size-exclusion chromatography (SEC).

    • Confirm the integrity of the conjugate by SDS-PAGE analysis under reducing and non-reducing conditions.

Protocol 3: Live-Cell Imaging using a Methylcyclopropene-tagged Probe and a Tetrazine-Fluorophore

This protocol describes the labeling of a cellular target with a methylcyclopropene-containing probe followed by visualization using a tetrazine-conjugated fluorophore. This example focuses on labeling cellular RNA.[14]

Materials:

  • HeLa cells

  • N⁶-cyclopropane-modified adenosine (B11128) (cpA)

  • Cy3-tetrazine

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture HeLa cells on coverslips in a 24-well plate to ~70% confluency.

    • Treat the cells with 1 mM cpA in the cell culture medium for 12 hours.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare a 20 µM solution of Cy3-tetrazine in PBS.

    • Incubate the fixed and permeabilized cells with the Cy3-tetrazine solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Stain the nuclei by incubating with DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue) and Cy3 (red). The red fluorescence will indicate the presence of metabolically labeled RNA.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of methylcyclopropene linkers.

G Bioorthogonal Tetrazine Ligation cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder (iEDDA) cluster_products Products Methylcyclopropene_Linker Methylcyclopropene Linker (on Biomolecule 1) Transition_State [4+2] Cycloaddition Methylcyclopropene_Linker->Transition_State Tetrazine_Probe Tetrazine Probe (e.g., with Fluorophore) Tetrazine_Probe->Transition_State Conjugate Stable Dihydropyridazine Adduct (Biomolecule 1 Conjugated to Probe) Transition_State->Conjugate N2_gas Nitrogen Gas (N₂) Transition_State->N2_gas

Methylcyclopropene-Tetrazine Bioorthogonal Reaction

G Workflow for Site-Specific ADC Production Start Start: Purified Monoclonal Antibody (mAb) Reduction 1. mAb Reduction (e.g., with TCEP) - Reduces interchain disulfide bonds Start->Reduction Purification1 2. Purification - Removes reducing agent Reduction->Purification1 Linker_Conjugation 3. Conjugation - Add Methylcyclopropene-Maleimide Linker Purification1->Linker_Conjugation Purification2 4. Purification - Removes excess linker Linker_Conjugation->Purification2 Payload_Attachment 5. Payload Attachment - Tetrazine-functionalized drug - Bioorthogonal ligation Purification2->Payload_Attachment Purification3 6. Final Purification - Removes excess payload and byproducts Payload_Attachment->Purification3 Characterization 7. Characterization - HIC, SEC, MS - Determine DAR, purity, and integrity Purification3->Characterization End End: Purified ADC Characterization->End

Antibody-Drug Conjugate (ADC) Synthesis Workflow

G EGFR Internalization Tracking via Methylcyclopropene Probe cluster_cell_surface Cell Surface (Extracellular) cluster_internalization Endocytosis cluster_intracellular Intracellular Trafficking cluster_imaging Imaging Step EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding & Dimerization Clathrin_pit Clathrin-coated Pit EGFR->Clathrin_pit Internalization Probe Methylcyclopropene- EGFR Inhibitor Probe Probe->EGFR Competitive Binding Imaging Fluorescence Microscopy (Visualize Probe Location) Probe->Imaging Labeled Probe Endosome Early Endosome Clathrin_pit->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway Recycling Recycling Endosome Endosome->Recycling Recycling Pathway Recycling->EGFR Return to Surface Tetrazine_Dye Add Tetrazine-Fluorophore Tetrazine_Dye->Imaging

References

The Strategic Role of the PEG4 Spacer in Methylcyclopropene-PEG4-NHS: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, stability, and overall therapeutic success. The Methylcyclopropene-PEG4-NHS ester has emerged as a sophisticated heterobifunctional linker, offering a unique combination of bioorthogonal reactivity and precise molecular spacing. This technical guide provides an in-depth exploration of the pivotal role of the integrated PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in the design and execution of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

Core Concepts: Deconstructing this compound

This compound is a molecule engineered with three key functional components:

  • Methylcyclopropene: A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines. This bioorthogonal "click chemistry" pair enables rapid and specific conjugation in complex biological media without the need for cytotoxic catalysts[1][2].

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues and N-termini of proteins and antibodies[3][4].

  • PEG4 Spacer: A discrete chain of four polyethylene (B3416737) glycol units that physically separates the methylcyclopropene and NHS ester moieties. This spacer is the central focus of this guide, as its properties are crucial for optimizing the performance of the resulting bioconjugate.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a discrete PEG4 spacer, while seemingly a simple modification, confers a multitude of advantages that address common challenges in bioconjugation and drug development[5][6].

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic drugs used in ADCs are hydrophobic, leading to a propensity for aggregation when conjugated to antibodies. This aggregation can diminish efficacy and increase the risk of an immunogenic response. The hydrophilic nature of the PEG4 spacer significantly improves the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics[1][2].

Reduced Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated biomolecule and the payload or imaging agent. This spacing is vital for preserving the biological activity of proteins and antibodies by preventing the attached molecule from interfering with their binding sites. Furthermore, it ensures that the payload remains accessible to its target once the bioconjugate reaches its destination.

Improved Pharmacokinetics and Reduced Immunogenicity

The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response. This hydration layer also protects the conjugate from enzymatic degradation, enhancing its stability in biological fluids and contributing to a longer circulation half-life[5][6].

Quantitative Data and Physicochemical Properties

The selection of a linker should be a data-driven decision. The following tables summarize key quantitative parameters related to the components of this compound and the impact of the PEG4 spacer.

PropertyValue/CharacteristicSignificance
Molecular Weight 472.49 g/mol Precise mass for characterization by mass spectrometry.
Chemical Formula C21H32N2O10Defines the elemental composition.
Purity >95% by HPLCHigh purity is essential for reproducible conjugation reactions.
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSOVersatility in a range of organic solvents for reaction setup. The PEG4 moiety enhances solubility of the final conjugate in aqueous media.
Storage Conditions -20°CImportant for maintaining the stability of the reactive NHS ester.

Table 1: Physicochemical Properties of this compound.[1][7]

ParameterConditionHalf-life (t½)Implication for Bioconjugation
NHS Ester Hydrolysis pH 7.0, 0°C4-5 hoursThe NHS ester is reasonably stable at neutral pH and low temperatures, allowing sufficient time for conjugation to primary amines.
pH 8.6, 4°C10 minutesThe rate of hydrolysis increases significantly at higher pH. Reactions should be performed efficiently, and quenching steps are crucial.

Table 2: Stability of the NHS Ester Moiety.[3]

Reaction PairSecond-Order Rate Constant (k2)Significance
Methylcyclopropene + Tetrazine Up to 30,000 M⁻¹s⁻¹ (with TCO)The reaction between methylcyclopropene and tetrazine is exceptionally fast and bioorthogonal, enabling rapid and specific ligation even at low concentrations in complex biological environments. The rate can vary depending on the specific tetrazine derivative used.[8]

Table 3: Reaction Kinetics of the Bioorthogonal Ligation. Note: TCO (trans-cyclooctene) is a highly reactive dienophile often used as a benchmark for tetrazine reactivity.

Experimental Protocols

The following protocols provide a framework for the use of this compound in common bioconjugation applications.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the initial labeling of an antibody with this compound, followed by the bioorthogonal ligation of a tetrazine-functionalized drug.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Tetrazine-functionalized drug/payload

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody by dialysis or desalting into an amine-free buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • This compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM. Do not store the stock solution.

  • Antibody Labeling with this compound:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM Tris and incubate for 15 minutes.

  • Purification of the Methylcyclopropene-Labeled Antibody:

    • Remove unreacted linker and byproducts by SEC or TFF, exchanging the buffer back to PBS, pH 7.4.

  • Bioorthogonal Ligation with Tetrazine-Payload:

    • Add the tetrazine-functionalized payload to the purified methylcyclopropene-labeled antibody at a 1.5- to 3-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can sometimes be monitored by the disappearance of the tetrazine's color.

  • Final ADC Purification:

    • Purify the final ADC from excess payload and other reagents using SEC or another appropriate chromatographic method such as hydrophobic interaction chromatography (HIC)[5][9].

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry[10][11][][13].

    • Confirm the integrity and purity of the ADC by SDS-PAGE and SEC.

Protocol 2: Cell Surface Labeling for Microscopy

This protocol describes the labeling of cell surface proteins for visualization.

Materials:

  • Cells expressing the protein of interest

  • Primary antibody targeting the protein of interest

  • This compound

  • Tetrazine-fluorophore conjugate

  • Cell culture medium and buffers (e.g., PBS with 1% BSA)

Procedure:

  • Antibody Labeling:

    • Label the primary antibody with this compound as described in Protocol 1, steps 1-4.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with cold PBS.

  • Primary Antibody Incubation:

    • Incubate the cells with the methylcyclopropene-labeled primary antibody (at the manufacturer's recommended concentration for immunofluorescence) in PBS with 1% BSA for 1 hour on ice.

    • Wash the cells three times with cold PBS with 1% BSA to remove unbound antibody.

  • Tetrazine-Fluorophore Ligation:

    • Incubate the cells with the tetrazine-fluorophore conjugate (typically 5-10 µM) in cell culture medium for 30-60 minutes at 37°C.

    • Wash the cells three times with PBS.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS and mount for imaging by fluorescence microscopy.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate key processes.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody with Primary Amines (-NH2) Labeled_Antibody Methylcyclopropene- Labeled Antibody Antibody->Labeled_Antibody Amine-NHS Ester Reaction (pH 7.2-8.5) MCP_PEG4_NHS Methylcyclopropene- PEG4-NHS Ester MCP_PEG4_NHS->Labeled_Antibody Labeled_Antibody_c1 Methylcyclopropene- Labeled Antibody Final_ADC Antibody-Drug Conjugate (ADC) Labeled_Antibody_c1->Final_ADC IEDDA Click Chemistry Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Final_ADC

Caption: Workflow for two-step ADC synthesis.

cluster_workflow Cell Surface Protein Labeling Workflow start Cells with Target Protein step1 Incubate with Methylcyclopropene-Ab start->step1 wash1 Wash step1->wash1 step2 Incubate with Tetrazine-Fluorophore wash1->step2 wash2 Wash step2->wash2 step3 Fix and Mount wash2->step3 end Fluorescence Microscopy step3->end

Caption: Experimental workflow for cell labeling.

cluster_pathway General Bioorthogonal Labeling Pathway Biomolecule Biomolecule (e.g., Protein) Modified_Biomolecule Modified Biomolecule (MCP-PEG4-Biomolecule) Biomolecule->Modified_Biomolecule NHS Ester Reaction Linker Methylcyclopropene- PEG4-NHS Linker->Modified_Biomolecule Labeled_Biomolecule Labeled Biomolecule Modified_Biomolecule->Labeled_Biomolecule IEDDA Reaction Tetrazine_Probe Tetrazine Probe (e.g., Tetrazine-Fluorophore) Tetrazine_Probe->Labeled_Biomolecule

Caption: Logical relationship in bioorthogonal labeling.

Conclusion

The this compound ester is a powerful and versatile tool for advanced bioconjugation. The integral PEG4 spacer is not merely a passive linker but an active contributor to the success of the final bioconjugate. By providing hydrophilicity, steric separation, and a protective hydration shell, the PEG4 spacer addresses fundamental challenges in drug development and biological research, including solubility, stability, and immunogenicity. A thorough understanding of the principles outlined in this guide, combined with the provided experimental frameworks, will enable researchers to harness the full potential of this technology in creating next-generation therapeutics and research tools.

References

Stability and Storage of Methylcyclopropene-PEG4-NHS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Methylcyclopropene-PEG4-N-hydroxysuccinimidyl ester (MCP-PEG4-NHS). Understanding the chemical stability of this heterobifunctional crosslinker is critical for its effective use in applications such as antibody-drug conjugate (ADC) development, bioconjugation, and targeted drug delivery. This document outlines the key factors influencing its stability, provides recommended handling procedures, and details experimental protocols for stability assessment.

Introduction to Methylcyclopropene-PEG4-NHS

This compound is a valuable reagent that incorporates two key functional moieties:

  • A Methylcyclopropene (MCP) group: This strained alkene readily participates in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines, a cornerstone of bioorthogonal chemistry.

  • An N-hydroxysuccinimidyl (NHS) ester: This group provides a mechanism for the covalent attachment of the linker to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies.

  • A Polyethylene Glycol (PEG4) spacer: The hydrophilic four-unit PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.

The utility of MCP-PEG4-NHS is contingent upon the integrity of both the MCP and NHS ester functionalities. Degradation of either group can lead to a loss of reactivity and compromised experimental outcomes.

Chemical Structure and Inherent Instabilities

The chemical structure of this compound dictates its stability profile. Both the methylcyclopropene ring and the NHS ester are susceptible to degradation under specific conditions.

Figure 1: Chemical structure and points of instability.
Stability of the Methylcyclopropene Moiety

The methylcyclopropene group is a strained three-membered ring, which is the basis for its high reactivity in IEDDA reactions. However, this ring strain also makes it susceptible to degradation, particularly under thermal stress, which can lead to isomerization. For many cyclopropene (B1174273) derivatives, storage at low temperatures is crucial to prevent decomposition. While the specific stability of the MCP group within the MCP-PEG4-NHS conjugate has not been extensively reported, it is prudent to handle the molecule with care to preserve the integrity of this reactive group.

Stability of the NHS Ester

The N-hydroxysuccinimidyl ester is a well-known amine-reactive functional group. Its primary degradation pathway is hydrolysis, which cleaves the ester bond to yield an unreactive carboxylic acid and N-hydroxysuccinimide. The rate of this hydrolysis is highly dependent on pH and temperature.

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended.

Long-Term Storage
ParameterRecommendationRationale
Temperature -20°C or below Minimizes the rate of both NHS ester hydrolysis and potential methylcyclopropene degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) Protects against moisture and oxygen, which can contribute to degradation.
Light Protect from light While not extensively documented for this specific molecule, it is good practice for complex organic molecules.
Form Store as a solid or oil (as supplied) Avoids the accelerated degradation that occurs in solution.
Handling and Use
  • Equilibration: Before opening, the vial should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the product, which would accelerate hydrolysis of the NHS ester.

  • Solution Preparation: Solutions of this compound should be prepared immediately before use. The NHS ester moiety readily hydrolyzes in aqueous solutions.

  • Solvents: For dissolving the reagent, use anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solutions: The preparation of stock solutions for long-term storage is generally not recommended. If a stock solution must be prepared in an organic solvent, it should be stored at -20°C or -80°C under an inert atmosphere, and its activity should be verified before use.

  • Reaction Buffers: When performing conjugations to amine-containing molecules, avoid buffers with primary amines, such as Tris or glycine (B1666218), as they will compete with the intended reaction. Phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 7.2-8.5 are suitable choices.

Quantitative Stability Data: NHS Ester Hydrolysis

The stability of the NHS ester is a critical factor in the successful application of this compound. The rate of hydrolysis is significantly influenced by pH. The following table summarizes the typical half-life of NHS esters in aqueous solutions at different pH values.

pHTemperatureApproximate Half-life of NHS EsterImpact on Conjugation
7.04°C4-5 hoursSlower aminolysis rate, but longer reagent stability.
8.0Room Temperature~1 hourOptimal for many protein conjugations, balancing reaction rate and hydrolysis.
8.64°C~10 minutesIncreased rate of hydrolysis becomes a significant competing reaction.
> 9.0-Very shortRapid hydrolysis significantly reduces conjugation efficiency.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed through various analytical techniques. A common method to evaluate the integrity of the NHS ester is to monitor its hydrolysis.

Protocol: Spectrophotometric Assay for NHS Ester Hydrolysis

This protocol is adapted from established methods for determining the reactivity of NHS esters by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Anhydrous DMSO or DMF

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare a working solution by diluting the stock solution in the amine-free buffer to a final concentration that gives an absorbance reading below 1.0 at 260 nm.

    • Prepare a buffer blank.

  • Measurement of Initial Absorbance:

    • Zero the spectrophotometer with the buffer blank at 260 nm.

    • Measure the absorbance of the working solution. This represents the initial amount of free NHS due to any pre-existing hydrolysis.

  • Forced Hydrolysis:

    • To a known volume of the working solution, add a small volume of 0.5 N NaOH to rapidly hydrolyze all the NHS ester.

    • Immediately mix and measure the absorbance at 260 nm. This reading represents the total amount of NHS that can be released.

  • Time-Course Stability Study (Optional):

    • Incubate the working solution at a specific temperature (e.g., room temperature or 37°C).

    • At various time points, take an aliquot and measure the absorbance at 260 nm to monitor the increase in free NHS over time.

Data Analysis:

The percentage of active NHS ester at a given time can be calculated using the following formula:

% Active NHS Ester = [1 - (A_t / A_final)] * 100

Where:

  • A_t is the absorbance at time t.

  • A_final is the absorbance after complete hydrolysis with NaOH.

G cluster_prep Preparation cluster_measurement Measurement cluster_stability Stability Study prep_stock Prepare stock solution in anhydrous DMSO/DMF prep_working Prepare working solution in amine-free buffer prep_stock->prep_working measure_initial Measure initial absorbance at 260 nm (A_initial) prep_working->measure_initial force_hydrolysis Force complete hydrolysis with NaOH prep_working->force_hydrolysis incubate Incubate working solution at desired temperature prep_working->incubate measure_final Measure final absorbance at 260 nm (A_final) force_hydrolysis->measure_final measure_time Measure absorbance at 260 nm at various time points (A_t) incubate->measure_time

Figure 2: Workflow for NHS ester stability assessment.
Analytical Methods for Methylcyclopropene Integrity

Assessing the stability of the methylcyclopropene moiety is more complex and typically requires more sophisticated analytical instrumentation.

  • Gas Chromatography (GC): GC-based methods can be used to detect and quantify volatile cyclopropene derivatives. This would likely involve a derivatization or headspace analysis approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the methylcyclopropene protons and the appearance of signals from degradation products.

  • Mass Spectrometry (MS): LC-MS can be employed to monitor the mass of the parent molecule and identify any degradation products.

Logical Pathway for Stability Considerations in a Conjugation Reaction

G start Start: Plan Conjugation check_reagent Check MCP-PEG4-NHS Storage Conditions (-20°C, inert gas) start->check_reagent prepare_solution Prepare fresh solution in anhydrous, amine-free solvent (DMSO/DMF) check_reagent->prepare_solution OK reaction Perform Conjugation Reaction prepare_solution->reaction prepare_protein Prepare protein in amine-free buffer (pH 7.2-8.5) prepare_protein->reaction quench Quench reaction with Tris or glycine (optional) reaction->quench hydrolysis_path Side Reaction: NHS Ester Hydrolysis reaction->hydrolysis_path purify Purify Conjugate quench->purify characterize Characterize Conjugate (e.g., MALDI-TOF, HPLC) purify->characterize end End: Stable Conjugate characterize->end

Figure 3: Decision pathway for using MCP-PEG4-NHS.

Conclusion

The stability of this compound is paramount for its successful use in bioconjugation and related applications. The primary points of vulnerability are the moisture-sensitive NHS ester and the strained methylcyclopropene ring. By adhering to the recommended storage conditions of -20°C or below under an inert atmosphere, and by following proper handling procedures such as using anhydrous solvents and preparing solutions fresh, researchers can maximize the reactivity and shelf-life of this important bifunctional linker. For quantitative assessment of stability, spectrophotometric analysis of NHS ester hydrolysis provides a straightforward method to ensure the quality and reactivity of the reagent before its use in critical experiments.

A Technical Guide to the Bioorthogonal Applications of Methylcyclopropene-PEG4-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Methylcyclopropene-PEG4-NHS Ester in bioorthogonal chemistry. This reagent is a key tool for researchers and drug development professionals, enabling the precise labeling and tracking of biomolecules in complex biological systems. Its unique properties facilitate the construction of advanced bioconjugates, including antibody-drug conjugates (ADCs), for therapeutic and diagnostic purposes.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a heterobifunctional linker that combines a strained methylcyclopropene moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1] This design allows for a two-step bioorthogonal labeling strategy. First, the NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on a biomolecule of interest, such as a protein or antibody, to form a stable amide bond. Subsequently, the methylcyclopropene group serves as a highly reactive dienophile in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized probe. This "click chemistry" reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.[2]

The PEG4 spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.[2] These features make this compound an ideal tool for a range of applications, from live-cell imaging to the development of targeted therapeutics.

Core Applications and Advantages

The primary application of this compound lies in its ability to introduce a bioorthogonal "handle" onto a biomolecule. This handle can then be selectively targeted with a complementary tetrazine probe carrying a payload, such as a fluorescent dye, a biotin (B1667282) tag for detection, or a cytotoxic drug for therapeutic applications.

Key Advantages:

  • High Reactivity and Specificity: The methylcyclopropene-tetrazine ligation is one of the fastest bioorthogonal reactions, enabling efficient labeling at low concentrations.[3]

  • Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for toxic catalysts, making it suitable for live-cell and in vivo applications.[2]

  • Small Size: The methylcyclopropene group is a "mini-tag," minimizing potential interference with the biomolecule's function.

  • Stability: While cyclopropenes are highly reactive, appropriate substitutions, such as the methyl group, enhance their stability in aqueous environments.[3][4]

  • Versatility: The NHS ester allows for the labeling of a wide range of biomolecules containing primary amines.

Quantitative Data: Reaction Kinetics and Stability

Cyclopropene (B1174273) DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
1-methyl-3-(hydroxymethyl)cyclopropene3,6-di-(2-pyridyl)-s-tetrazine13.3 ± 0.5[3]
1-methyl-3-carboxymethylcyclopropene3,6-di-(2-pyridyl)-s-tetrazine2.9 ± 0.1[3]
3-amidomethyl-1-methylcyclopropene3,6-di-(2-pyridyl)-s-tetrazine30.1 ± 0.9[3]
3-amidomethyl-1-methylcyclopropene3-(p-benzylamino)-6-methyl-s-tetrazine0.43 ± 0.02[3]

Note: The data presented is for methylcyclopropene derivatives structurally related to the reactive moiety of this compound. The PEG4-NHS linker is not expected to significantly alter the intrinsic reactivity of the methylcyclopropene group.

The stability of the methylcyclopropene group is crucial for its successful application. Studies have shown that 1-methyl-3-substituted cyclopropenes exhibit good stability in aqueous buffers and in the presence of biological nucleophiles like cysteine.[3] The dihydropyridazine (B8628806) linkage formed upon reaction with tetrazine is also highly stable under physiological conditions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioorthogonal labeling workflow. Optimization may be required for specific biomolecules and applications.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the initial labeling of a protein with the methylcyclopropene handle.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound Ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe

This protocol outlines the reaction of the methylcyclopropene-labeled protein with a tetrazine-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Methylcyclopropene-labeled protein

  • Tetrazine-functionalized probe (e.g., Tetrazine-Dye)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the methylcyclopropene-labeled protein with the tetrazine-functionalized probe in the Reaction Buffer. A slight molar excess (1.5- to 5-fold) of the tetrazine probe is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by techniques such as fluorescence spectroscopy (for fluorescent probes) or mass spectrometry.

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted tetrazine probe using a desalting column or dialysis.

Visualizing the Workflow and Reaction Mechanism

To better illustrate the experimental process and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with primary amines) Labeled_Protein Methylcyclopropene- labeled Protein Protein->Labeled_Protein NHS Ester Reaction (pH 8.3-8.5) Reagent Methylcyclopropene- PEG4-NHS Reagent->Labeled_Protein Tetrazine_Probe Tetrazine Probe (e.g., Tetrazine-Dye) Final_Conjugate Final Conjugate Labeled_Protein->Final_Conjugate iEDDA Reaction (Physiological pH) Tetrazine_Probe->Final_Conjugate

A high-level overview of the two-step bioorthogonal labeling workflow.

reaction_mechanism cluster_labeling NHS Ester Labeling cluster_ligation Inverse-Electron-Demand Diels-Alder (iEDDA) Protein-NH2 Protein-NH₂ Labeled_Protein Protein-NH-CO-PEG4-Methylcyclopropene Protein-NH2->Labeled_Protein Me-Cyc-PEG4-NHS This compound Me-Cyc-PEG4-NHS->Labeled_Protein NHS_leaving_group NHS Labeled_Protein->NHS_leaving_group + Tetrazine-Probe Tetrazine-Probe Final_Conjugate Final Conjugate (Dihydropyridazine linkage) Labeled_Protein->Final_Conjugate Tetrazine-Probe->Final_Conjugate N2 N₂ Final_Conjugate->N2 +

The chemical transformations involved in the labeling and ligation steps.

Applications in Drug Development and Signaling Research

A significant application of this compound is in the construction of antibody-drug conjugates (ADCs) . In this context, a monoclonal antibody is first labeled with the methylcyclopropene handle. Subsequently, a potent cytotoxic drug functionalized with a tetrazine moiety is attached to the antibody via the iEDDA reaction. This approach allows for the targeted delivery of the drug to cancer cells expressing the specific antigen recognized by the antibody, thereby minimizing off-target toxicity.

While specific signaling pathways modulated by ADCs constructed with this compound are not extensively detailed in the current literature, the general mechanism of action for such ADCs involves:

  • Target Binding: The antibody component of the ADC binds to its target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Drug Release: Inside the cell, the linker connecting the drug to the antibody is cleaved (if it is a cleavable linker), releasing the cytotoxic payload.

  • Induction of Cell Death: The released drug interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

The methylcyclopropene-tetrazine ligation can also be employed to study a variety of cellular processes and signaling pathways. For instance, a protein involved in a specific signaling cascade can be labeled with methylcyclopropene, followed by the introduction of a tetrazine-functionalized fluorescent probe. This allows for the visualization and tracking of the protein's localization and interactions within living cells in response to various stimuli, providing valuable insights into the dynamics of the signaling pathway.

adc_workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Antibody Monoclonal Antibody Labeled_Ab Methylcyclopropene- labeled Antibody Antibody->Labeled_Ab Labeling MeCyc_Linker Methylcyclopropene- PEG4-NHS MeCyc_Linker->Labeled_Ab ADC Antibody-Drug Conjugate (ADC) Labeled_Ab->ADC Ligation Tetrazine_Drug Tetrazine-Drug (Cytotoxic Payload) Tetrazine_Drug->ADC Binding ADC binds to cell surface antigen ADC->Binding Internalization Internalization via endocytosis Binding->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Workflow for the synthesis and mechanism of action of an ADC using this compound.

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its unique combination of an amine-reactive NHS ester, a hydrophilic PEG spacer, and a highly reactive methylcyclopropene moiety enables the efficient and specific labeling of biomolecules for a wide range of applications. For researchers in drug development and cell biology, this reagent offers a robust method for constructing sophisticated bioconjugates to probe and modulate biological systems with high precision. As research in this area continues to expand, the applications of methylcyclopropene-based bioorthogonal chemistry are poised to provide even deeper insights into the complex workings of living organisms.

References

Methodological & Application

Step-by-Step Guide for Methylcyclopropene-PEG4-NHS Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the conjugation of Methylcyclopropene-PEG4-NHS ester to proteins and other biomolecules containing primary amines. This heterobifunctional linker incorporates a methylcyclopropene moiety for subsequent bioorthogonal click chemistry reactions and an N-hydroxysuccinimide (NHS) ester for efficient covalent linkage to amine groups. The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile linker in their experimental workflows. While specific quantitative outcomes can vary based on the biomolecule of interest, this protocol outlines the fundamental steps and critical considerations for successful conjugation.

Introduction

This compound is a valuable tool in bioconjugation, enabling the attachment of a methylcyclopropene group to a target molecule.[1][2][3] This methylcyclopropene moiety can then participate in highly specific and efficient inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-modified molecules.[1] This "click chemistry" approach is bioorthogonal, meaning it proceeds rapidly under mild, physiological conditions without interfering with native biological functional groups.[1] The NHS ester end of the linker reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4] This methodology is frequently employed in the synthesis of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[2][3][5]

Signaling Pathway and Reaction Mechanism

The conjugation process involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimde.

G cluster_0 This compound Conjugation MCP_PEG_NHS This compound Ester Conjugated_Protein Methylcyclopropene-PEG4-Protein Conjugate MCP_PEG_NHS->Conjugated_Protein + Protein-NH2 (pH 7.2-9.0) Protein_NH2 Protein with Primary Amine (e.g., Lysine) Protein_NH2->Conjugated_Protein NHS_leaving_group N-hydroxysuccinimide Conjugated_Protein->NHS_leaving_group - NHS

Caption: Reaction scheme of this compound with a primary amine.

Materials and Methods

Materials
  • This compound Ester (Store at -20°C, desiccated)

  • Protein or other amine-containing biomolecule

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification System: Dialysis cassettes (e.g., 10K MWCO), or size-exclusion chromatography columns (e.g., G-25)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications.

2.2.1. Preparation of Reagents

  • Protein Solution: Prepare the protein solution in the chosen conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the conjugation buffer using dialysis or a desalting column.

  • This compound Ester Stock Solution: Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Note: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.

2.2.2. Conjugation Reaction

  • Molar Excess Calculation: Determine the desired molar excess of the this compound ester relative to the protein. A 10- to 20-fold molar excess is a common starting point. The optimal ratio may need to be determined empirically.

  • Reaction Incubation: Add the calculated volume of the 10 mM this compound ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for less reactive proteins or lower pH conditions.

2.2.3. Quenching the Reaction (Optional)

To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS ester.

2.2.4. Purification of the Conjugate

Remove unreacted this compound ester and the NHS byproduct by dialysis against PBS or another suitable buffer, or by using a size-exclusion chromatography column.

2.2.5. Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using various methods, including UV-Vis spectroscopy if the linker contains a chromophore, or more accurately by mass spectrometry.

Data Presentation

Quantitative data for the conjugation of this compound is not widely available in public literature. The following table provides an illustrative example of expected outcomes based on typical NHS ester conjugation reactions.

ParameterTypical ValueMethod of Analysis
Reagent Properties
Molecular Weight472.49 g/mol Mass Spectrometry
Purity>95%HPLC
Reaction Conditions
Protein Concentration1-10 mg/mL-
Molar Excess of Linker10-20 fold-
Reaction pH7.2-8.5-
Reaction Time30-60 min (RT) or 2-4 h (4°C)-
Conjugate Characteristics
Degree of Labeling (DOL)2-8Mass Spectrometry
Conjugation EfficiencyVariableHPLC, Mass Spectrometry
Purity of Conjugate>95%Size-Exclusion Chromatography

Experimental Workflow and Logic

The overall workflow for the conjugation and subsequent analysis is depicted below.

G cluster_workflow Experimental Workflow Start Start Reagent_Prep Reagent Preparation (Protein in Amine-Free Buffer, Fresh NHS Ester Solution) Start->Reagent_Prep Conjugation Conjugation Reaction (Mix Protein and NHS Ester) Reagent_Prep->Conjugation Incubation Incubation (RT or 4°C) Conjugation->Incubation Quenching Quench Reaction (Optional, with Tris or Glycine) Incubation->Quenching Purification Purification (Dialysis or SEC) Quenching->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization End End Characterization->End

Caption: A step-by-step workflow for this compound conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive NHS ester due to hydrolysis.Allow the reagent to warm to room temperature before opening. Prepare the stock solution immediately before use in anhydrous solvent.
Buffer contains primary amines.Use an amine-free buffer like PBS or bicarbonate.
Low protein concentration.Increase the protein concentration or the molar excess of the NHS ester.
Suboptimal pH.Ensure the reaction pH is between 7.2 and 9.0.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10%.
Protein instability at reaction pH.Perform the reaction at a lower temperature (4°C) or for a shorter duration.

Conclusion

The protocol described provides a robust framework for the successful conjugation of this compound to primary amines on biomolecules. By carefully controlling the reaction conditions, particularly pH and the exclusion of moisture and amine-containing buffers, researchers can efficiently label their molecules of interest. The resulting methylcyclopropene-functionalized biomolecules are ready for subsequent highly specific and efficient bioorthogonal ligation reactions, making this a powerful tool for the development of complex bioconjugates.

References

Application Notes and Protocols for Methylcyclopropene-PEG4-NHS Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopropene-PEG4-NHS is a heterobifunctional linker that enables the conjugation of molecules containing primary amines to molecules bearing a tetrazine moiety through a two-step process. This linker contains an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines, and a methylcyclopropene group that participates in a highly efficient and selective inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine.[1] The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1] This system is particularly valuable in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), for labeling proteins and other biomolecules.[2][3][4]

Reaction Mechanism

The conjugation process involves two key reactions:

  • Amine Acylation: The NHS ester of this compound reacts with a primary amine on a target molecule (e.g., the side chain of a lysine (B10760008) residue on a protein) to form a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.

  • Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA): The methylcyclopropene-modified molecule then reacts with a tetrazine-functionalized molecule in a bioorthogonal "click chemistry" reaction. This reaction is highly specific and proceeds rapidly under mild, biocompatible conditions without the need for a catalyst.[1]

Data Presentation

The efficiency of the primary amine conjugation is critically dependent on several factors, most notably pH. The following tables provide representative data on the performance of NHS esters in aqueous solutions. While specific kinetic data for this compound is not extensively published, the data presented is based on the well-established behavior of similar NHS ester compounds and serves as a strong guideline for experimental design.

Table 1: Influence of pH on the Half-life of NHS Esters and Reaction Time with Primary Amines

pHTemperature (°C)Approximate Half-life of NHS EsterRecommended Reaction Time
7.044-5 hours2-4 hours
7.525 (Room Temp)~ 1 hour30-60 minutes
8.025 (Room Temp)~ 30 minutes30-60 minutes
8.525 (Room Temp)~ 15 minutes30 minutes
9.025 (Room Temp)< 10 minutes< 30 minutes

Note: Higher pH increases the rate of both the desired amine reaction and the competing hydrolysis of the NHS ester. The optimal pH is a compromise between these two factors.[5][6]

Table 2: Representative Yields for NHS Ester Conjugation to a Model Protein (e.g., IgG)

Molar Excess of MCP-PEG4-NHS to ProteinpHReaction Time (minutes)Temperature (°C)Estimated Conjugation Yield
5:17.56025Low to Moderate
10:18.03025Moderate to High
20:18.53025High
10:17.51204Moderate

Note: Yields are dependent on the specific protein, its concentration, and the number of accessible primary amines.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.5-8.5. Crucially, do not use buffers containing primary amines such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare aqueous stock solutions for storage.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution with gentle mixing. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.

    • The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. This step will consume any unreacted this compound.

  • Purification:

    • Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • The degree of labeling can be determined using various methods, including mass spectrometry or by reacting the methylcyclopropene-labeled protein with a tetrazine-fluorophore and measuring the absorbance.

Protocol 2: IEDDA "Click" Reaction of Methylcyclopropene-labeled Protein with a Tetrazine Probe

This protocol describes the second step of the conjugation, where the methylcyclopropene-modified protein is reacted with a tetrazine-containing molecule.

Materials:

  • Methylcyclopropene-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore, tetrazine-biotin)

  • Reaction Buffer: A non-amine containing, buffered saline such as PBS, pH 7.4.

Procedure:

  • Prepare the Reactants:

    • Dissolve the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO or water) to a known concentration.

    • Ensure the methylcyclopropene-labeled protein is in the desired reaction buffer at a known concentration.

  • "Click" Reaction:

    • Add the tetrazine-functionalized molecule to the solution of the methylcyclopropene-labeled protein. A 1.5 to 5-fold molar excess of the tetrazine is typically sufficient for a high-yield reaction.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the IEDDA reaction.

  • Purification (if necessary):

    • If removal of the unreacted tetrazine probe is required, this can be achieved using a desalting column, dialysis, or size exclusion chromatography, depending on the size of the probe.

  • Analysis:

    • The final conjugate can be analyzed by methods appropriate for the attached probe, such as fluorescence spectroscopy, SDS-PAGE, or mass spectrometry.

Mandatory Visualizations

Reaction_Mechanism cluster_0 Step 1: Amine Acylation cluster_1 Step 2: IEDDA Click Reaction MCP_PEG4_NHS This compound MCP_Protein Methylcyclopropene-PEG4-Protein (Stable Amide Bond) MCP_PEG4_NHS->MCP_Protein pH 7.5-8.5 Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->MCP_Protein NHS N-Hydroxysuccinimide (Byproduct) MCP_Protein->NHS Final_Conjugate Final Conjugate MCP_Protein->Final_Conjugate Bioorthogonal Tetrazine Tetrazine Probe Tetrazine->Final_Conjugate Experimental_Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.5-8.5) start->prep_protein prep_linker Dissolve MCP-PEG4-NHS in DMSO/DMF start->prep_linker conjugation Mix and Incubate (30-60 min, RT) prep_protein->conjugation prep_linker->conjugation quench Quench Reaction (Optional) conjugation->quench purify1 Purify MCP-Protein (Desalting/Dialysis) quench->purify1 click_reaction Add Tetrazine Probe and Incubate purify1->click_reaction purify2 Purify Final Conjugate (if needed) click_reaction->purify2 analysis Analysis purify2->analysis

References

Application Notes and Protocols for Amine-Reactive Crosslinking with Methylcyclopropene-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopropene-PEG4-NHS Ester is a heterobifunctional crosslinker designed for the conjugation of molecules containing primary amines, such as proteins, antibodies, and peptides. This reagent features a dual-functionality: an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, and a methylcyclopropene group for subsequent bioorthogonal "click chemistry" reactions with tetrazine-modified molecules. The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1][2]

The primary application of this compound Ester is in the construction of antibody-drug conjugates (ADCs), where a therapeutic agent is attached to a monoclonal antibody for targeted delivery to cancer cells.[3][4][5] The NHS ester facilitates the initial attachment of the linker to the antibody, while the methylcyclopropene moiety provides a stable and efficient handle for the subsequent conjugation of a drug molecule.[1][2]

Chemical Properties and Reaction Mechanism

The NHS ester of this compound reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This reaction proceeds optimally at a pH range of 7.2 to 8.5.[3][6] A competing hydrolysis reaction of the NHS ester can occur, particularly at higher pH values, which can reduce the overall efficiency of the conjugation.[3]

Key Features:

  • Amine-Reactive: The NHS ester provides efficient and specific modification of primary amines.[3][]

  • Bioorthogonal Handle: The methylcyclopropene group allows for a highly selective and rapid inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-modified molecule.[1]

  • PEG Spacer: The PEG4 spacer improves solubility and reduces the potential for aggregation of the conjugated protein.[1][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC21H32N2O10[1][9]
Molecular Weight472.49 g/mol [1][9]
Purity>95% (by HPLC)[1]
Physical FormColorless oil or solid[1][9]
SolubilitySoluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
StorageStore at -20°C[1]
Table 2: Recommended Reaction Conditions for Amine-Reactive Crosslinking
ParameterRecommended RangeNotesReference
pH 7.2 - 8.5Optimal pH is typically 8.3-8.5 for a balance between amine reactivity and NHS ester hydrolysis.[6][10]
Temperature 4°C - Room TemperatureLower temperatures (4°C) can be used for longer incubation times to minimize protein degradation.[6]
Reaction Time 30 minutes - 2 hoursOptimization may be required depending on the protein and desired degree of labeling.[6][8]
Molar Excess of Reagent 5 to 20-foldThe optimal molar excess depends on the protein concentration and the number of accessible primary amines.[8]
Buffer Composition Phosphate, Borate, Bicarbonate, or HEPESAvoid buffers containing primary amines such as Tris or glycine, as they will compete with the reaction.[3][10]
Quenching Reagent 1 M Tris or GlycineAdded to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.[6]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general method for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO or appropriate size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.[6]

    • Buffer exchange the protein into the Reaction Buffer. This can be done using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[8]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • While gently vortexing the protein solution, slowly add the calculated volume of the dissolved this compound.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[6]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Conjugate:

    • Remove excess, unreacted crosslinker and reaction byproducts using a desalting column or size-exclusion chromatography.[6]

    • Follow the manufacturer's instructions for the chosen purification method.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

    • The degree of labeling (DOL), which is the average number of crosslinker molecules per protein, can be determined using various methods, including mass spectrometry.

Protocol 2: Characterization of Conjugates

The successful conjugation and characterization of the resulting biomolecule are critical for downstream applications.

Methods for Characterization:

  • Size-Exclusion Chromatography (SEC): Used to separate the conjugate from unreacted protein and crosslinker, and to assess for aggregation.[11]

  • Hydrophobic Interaction Chromatography (HIC): A common method for determining the drug-to-antibody ratio (DAR) in ADCs, as the addition of the linker and drug increases the hydrophobicity of the antibody.[5]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess the purity of the conjugate.[5]

  • Mass Spectrometry (MS): Provides an accurate determination of the molecular weight of the conjugate and can be used to calculate the degree of labeling.[2]

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein N-terminus Lysine Side Chain Reaction Amine-Reactive Crosslinking (pH 7.2-8.5) Protein->Reaction Crosslinker This compound Methylcyclopropene PEG4 Spacer NHS Ester Crosslinker->Reaction Conjugate Modified Protein Methylcyclopropene PEG4 Spacer Amide Bond Reaction->Conjugate Byproduct N-hydroxysuccinimide Reaction->Byproduct

Caption: Reaction scheme of amine-reactive crosslinking.

G start Start: Protein Solution (e.g., Antibody) buffer_exchange 1. Buffer Exchange (into amine-free buffer, pH 8.3-8.5) start->buffer_exchange conjugation 3. Conjugation Reaction (Add NHS ester to protein, incubate 1-2h at RT) buffer_exchange->conjugation reagent_prep 2. Prepare this compound (10 mg/mL in DMSO/DMF) reagent_prep->conjugation quenching 4. Quench Reaction (Add 1M Tris, pH 8.0) conjugation->quenching purification 5. Purify Conjugate (Desalting or SEC column) quenching->purification characterization 6. Characterization (SEC, HIC, MS) purification->characterization end End: Purified Conjugate characterization->end

Caption: Experimental workflow for protein conjugation.

G cluster_adc Antibody-Drug Conjugate (ADC) Construction cluster_delivery Targeted Drug Delivery Antibody Monoclonal Antibody (with primary amines) Step1 Step 1: Amine-Reactive Crosslinking Antibody->Step1 Linker This compound Linker->Step1 Intermediate Antibody-Linker Conjugate Step1->Intermediate Step2 Step 2: Bioorthogonal Click Chemistry (IEDDA) Intermediate->Step2 Tetrazine_Drug Tetrazine-Modified Drug Tetrazine_Drug->Step2 ADC Final Antibody-Drug Conjugate Step2->ADC ADC_delivery ADC in Circulation ADC->ADC_delivery Binding Binding to Antigen ADC_delivery->Binding Cancer_Cell Cancer Cell (with target antigen) Cancer_Cell->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

References

Application Notes and Protocols: Bioconjugation Techniques Using Methylcyclopropene-PEG4-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopropene-PEG4-NHS is a heterobifunctional linker designed for the versatile and efficient conjugation of biomolecules. This reagent facilitates a two-step bioconjugation strategy, enabling the precise attachment of a payload or reporter molecule to a primary amine-containing biomolecule, such as a protein, antibody, or peptide.[1][2][3] The linker features two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) to form stable amide bonds.[]

  • A methylcyclopropene moiety that participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule.[5][6]

The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces the potential for aggregation of the resulting bioconjugate.[6] This application note provides detailed protocols and technical information for the use of this compound in bioconjugation applications, including the creation of antibody-drug conjugates (ADCs) and the metabolic labeling of cellular components.[2][7]

Principle of the Two-Step Bioconjugation

The bioconjugation process using this compound involves two sequential reactions:

  • Amine Modification: The NHS ester of the linker reacts with primary amines on the target biomolecule (e.g., lysine (B10760008) residues on an antibody) to form a stable methylcyclopropene-modified intermediate. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.5-8.5).

  • Bioorthogonal Ligation: The methylcyclopropene group on the modified biomolecule is then reacted with a tetrazine-functionalized payload or reporter molecule via an iEDDA reaction. This "click chemistry" reaction is highly specific, rapid, and occurs under mild, physiological conditions without the need for a catalyst.[5][8]

This two-step approach offers excellent control over the conjugation process and allows for the modular assembly of complex bioconjugates.

Product Specifications

Quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular Formula C₂₁H₃₂N₂O₁₀[3]
Molecular Weight 472.49 g/mol [3]
Purity >95% (typically ≥98% by HPLC)[3][6]
Physical Form Solid or colorless oil[3][6]
Solubility Soluble in DMSO, DMF, acetonitrile, DCM, THF[6]
Storage Store at -20°C, protected from moisture[6]

Experimental Protocols

Protocol 1: Modification of an Antibody with this compound

This protocol describes the first step of the bioconjugation process: the modification of an antibody with the methylcyclopropene linker.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound linker to the antibody solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional):

    • Determine the protein concentration of the purified methylcyclopropene-modified antibody using a standard protein assay (e.g., BCA or Bradford).

    • The degree of labeling (DOL), representing the average number of linker molecules per antibody, can be determined using techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Tetrazine Ligation to a Methylcyclopropene-Modified Antibody

This protocol describes the second step: the bioorthogonal reaction between the methylcyclopropene-modified antibody and a tetrazine-functionalized molecule.

Materials:

  • Methylcyclopropene-modified antibody (from Protocol 1)

  • Tetrazine-functionalized payload or reporter molecule (e.g., a fluorescent dye, a drug molecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer) to a desired stock concentration.

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the tetrazine-functionalized molecule to the solution of the methylcyclopropene-modified antibody.

    • Incubate the reaction for 30-120 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. For fluorogenic tetrazine probes, the reaction can be monitored by an increase in fluorescence.[5]

  • Purification:

    • Purify the final antibody conjugate from unreacted tetrazine-payload and other impurities using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the final protein concentration and the drug-to-antibody ratio (DAR) or dye-to-antibody ratio using UV-Vis spectroscopy, mass spectrometry, or other appropriate analytical techniques.

Application Example: Antibody-Drug Conjugate (ADC) Synthesis

The two-step protocol described above is well-suited for the synthesis of ADCs.[1][7] The process involves conjugating a cytotoxic drug, functionalized with a tetrazine group, to a methylcyclopropene-modified antibody that targets a specific cancer antigen.

Quantitative Data for a Representative ADC Synthesis:

ParameterTypical Value
Antibody Concentration 5 mg/mL
Linker:Antibody Molar Ratio (Step 1) 10:1
Tetrazine-Drug:Antibody Molar Ratio (Step 2) 3:1
Typical Degree of Labeling (DOL) 2-4 linkers per antibody
Typical Drug-to-Antibody Ratio (DAR) 2-4
Overall Yield 70-90%

Note: These values are representative and may vary depending on the specific antibody, drug, and reaction conditions.

Application Example: Metabolic Labeling and Cellular Imaging

Methylcyclopropene-containing metabolic precursors can be introduced to cells, where they are incorporated into biomolecules such as glycans or proteins.[6][8] The cells can then be imaged by treating them with a cell-permeable, fluorogenic tetrazine probe. The iEDDA reaction between the incorporated methylcyclopropene and the tetrazine probe leads to a significant increase in fluorescence, allowing for the visualization of the labeled biomolecules.[5]

Quantitative Data for a Representative Cellular Imaging Experiment:

ParameterTypical Value
Metabolic Precursor Concentration 10-100 µM
Incubation Time (Metabolic Labeling) 12-48 hours
Fluorogenic Tetrazine Probe Concentration 1-10 µM
Incubation Time (Ligation and Imaging) 15-60 minutes
Fluorescence Signal-to-Background Ratio >20-fold increase

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Tetrazine Ligation Antibody Antibody (in Amine-Free Buffer) Reaction1 Incubate pH 8.0-8.5, RT, 30-60 min Antibody->Reaction1 Linker This compound (in DMSO) Linker->Reaction1 Quench Quench with Tris Buffer Reaction1->Quench Purify1 Purification (Desalting Column) Quench->Purify1 ModifiedAb Methylcyclopropene- Modified Antibody Purify1->ModifiedAb Reaction2 Incubate pH 7.4, RT, 30-120 min ModifiedAb->Reaction2 TetrazineDrug Tetrazine-Drug (in DMSO) TetrazineDrug->Reaction2 Purify2 Purification (SEC) Reaction2->Purify2 ADC Antibody-Drug Conjugate (ADC) Purify2->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway for ADC Internalization and Drug Release

ADC_Internalization ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1 Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 2 Endosome Endosome Internalization->Endosome 3 Lysosome Lysosome Endosome->Lysosome 4 Cleavage Linker Cleavage Lysosome->Cleavage 5 DrugRelease Drug Release Cleavage->DrugRelease 6 Drug Active Drug DrugRelease->Drug Target Intracellular Target (e.g., Microtubules) Drug->Target 7 Apoptosis Apoptosis Target->Apoptosis 8

Caption: Pathway of ADC internalization, drug release, and action.

Experimental Workflow for Metabolic Labeling and Imaging

Metabolic_Labeling_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_imaging Step 2: Ligation and Imaging Precursor Methylcyclopropene- Metabolic Precursor Incubate1 Incubate 12-48 hours Precursor->Incubate1 Cells Live Cells Cells->Incubate1 LabeledCells Cells with Labeled Biomolecules Incubate1->LabeledCells Incubate2 Incubate 15-60 minutes LabeledCells->Incubate2 TetrazineProbe Fluorogenic Tetrazine Probe TetrazineProbe->Incubate2 FluorescentSignal Fluorescently Labeled Biomolecules Incubate2->FluorescentSignal Imaging Fluorescence Microscopy FluorescentSignal->Imaging

Caption: Workflow for metabolic labeling and fluorescence imaging of live cells.

Stability and Storage

The stability of the final bioconjugate is dependent on the nature of the biomolecule and the payload. The amide bond formed from the NHS ester reaction is highly stable. The linkage formed from the methylcyclopropene-tetrazine reaction is also very stable under physiological conditions. For long-term storage, it is recommended to store the purified bioconjugate at -20°C or -80°C in a suitable buffer containing a cryoprotectant. Avoid repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inactive NHS ester due to hydrolysis.- Presence of primary amines in the antibody buffer.- Insufficient molar excess of the linker.- Prepare a fresh stock solution of the linker immediately before use.- Ensure the antibody is in an amine-free buffer.- Increase the molar excess of the linker in the reaction.
Low Ligation Efficiency - Degradation of the tetrazine moiety.- Steric hindrance.- Use a fresh solution of the tetrazine-functionalized molecule.- Consider a longer PEG spacer on the linker or tetrazine probe.
Protein Aggregation - High degree of labeling.- Hydrophobic nature of the payload.- Reduce the molar excess of the linker to decrease the DOL.- The PEG4 spacer helps to mitigate this, but if aggregation persists, consider a longer PEG linker.
High Background Fluorescence (Imaging) - Incomplete removal of the unreacted fluorogenic tetrazine probe.- Ensure thorough washing of the cells after incubation with the tetrazine probe.

References

Application Note: Labeling Antibodies with Methylcyclopropene-PEG4-NHS for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the covalent modification of antibodies with Methylcyclopropene-PEG4-NHS ester. This heterobifunctional linker enables a two-step conjugation strategy. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (lysine residues and the N-terminus) on the antibody, introducing a methylcyclopropene moiety. This modified antibody can then be used in a highly specific and efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule.[1][2][3] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and stability of the conjugate while minimizing steric hindrance.[][5][6] This bioorthogonal approach is particularly useful for applications requiring precise control over conjugation, such as the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[7]

Chemical Reaction Pathway

The labeling process involves two main chemical reactions. The first is the acylation of primary amines on the antibody by the NHS ester. The second is the subsequent bioorthogonal reaction between the introduced methylcyclopropene and a tetrazine derivative.

cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Bioorthogonal Click Reaction Antibody Antibody (with Lysine -NH2) Labeled_Ab Methylcyclopropene- labeled Antibody Antibody->Labeled_Ab + Linker Methylcyclopropene- PEG4-NHS Linker->Labeled_Ab Conjugate Final Antibody Conjugate Labeled_Ab->Conjugate NHS_leaving NHS Labeled_Ab->NHS_leaving - Tetrazine Tetrazine-labeled Molecule Tetrazine->Conjugate + N2 N2 gas Conjugate->N2 -

Caption: Chemical reaction pathway for antibody labeling and conjugation.

Experimental Protocols

Antibody Preparation

It is crucial to ensure the antibody is in an amine-free buffer before starting the labeling reaction, as primary amines will compete with the antibody for reaction with the NHS ester.

  • Materials:

    • Antibody of interest

    • Phosphate-buffered saline (PBS), pH 7.2-7.4

    • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassettes[8]

  • Protocol:

    • If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.[8][9]

    • Equilibrate the desalting column with PBS according to the manufacturer's instructions.

    • Apply the antibody solution to the column.

    • Centrifuge to collect the purified antibody.

    • Measure the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).

Antibody Labeling with this compound

This protocol is based on a starting antibody concentration of 2 mg/mL. The molar excess of the linker may need to be optimized depending on the antibody and desired degree of labeling.

  • Materials:

    • Purified antibody (2 mg/mL in PBS)

    • This compound ester

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[]

    • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[8]

    • Adjust the pH of the purified antibody solution to 8.0-8.5 using the reaction buffer.

    • Calculate the required volume of the linker stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.

    • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[11]

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[8]

    • Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Antibody

Purification is necessary to remove the unreacted linker and quenched byproducts.

  • Materials:

    • Quenched reaction mixture

    • PBS, pH 7.2-7.4

    • Spin desalting columns or size-exclusion chromatography (SEC) system

  • Protocol:

    • Equilibrate the desalting column or SEC column with PBS.

    • Apply the quenched reaction mixture to the column.

    • Collect the purified, labeled antibody according to the manufacturer's instructions or by monitoring the appropriate fractions from the SEC column.

    • Measure the concentration of the labeled antibody.

Experimental Workflow

The overall experimental workflow from antibody preparation to the final purified conjugate is depicted below.

Start Start: Antibody in Storage Buffer Purify_Ab 1. Antibody Buffer Exchange (Remove primary amines) Start->Purify_Ab Label_Reaction 3. Labeling Reaction (Antibody + Linker, pH 8.0-8.5) Purify_Ab->Label_Reaction Prep_Linker 2. Prepare Linker Stock (this compound in DMSO) Prep_Linker->Label_Reaction Quench 4. Quench Reaction (Add Tris buffer) Label_Reaction->Quench Purify_Conj 5. Purify Labeled Antibody (Desalting/SEC) Quench->Purify_Conj QC 6. Quality Control (DOL, Aggregation) Purify_Conj->QC End End: Purified Methylcyclopropene- labeled Antibody QC->End

Caption: Experimental workflow for antibody labeling.

Data Presentation

The efficiency of the labeling reaction can be assessed by determining the Degree of Labeling (DOL), which is the average number of linker molecules conjugated to each antibody. The following table provides representative data from a typical labeling experiment.

Molar Ratio (Linker:Antibody)Incubation Time (hours)Incubation Temperature (°C)Degree of Labeling (DOL)Antibody Recovery (%)
5:12252.195
10:12254.392
20:12257.888
10:1443.994

Quality Control

After purification, it is essential to perform quality control to ensure the integrity and functionality of the labeled antibody.

  • Degree of Labeling (DOL): The DOL can be determined using mass spectrometry (e.g., MALDI-TOF or LC-MS) by comparing the molecular weight of the labeled antibody to the unlabeled antibody.

  • Aggregation: Size-exclusion chromatography (SEC-HPLC) can be used to assess the presence of aggregates, which can form during the labeling and purification process.[12]

  • Antigen Binding Affinity: The binding affinity of the labeled antibody to its target antigen should be evaluated using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the labeling process has not compromised its function.

  • Purity: SDS-PAGE analysis under reducing and non-reducing conditions can be used to assess the purity and integrity of the labeled antibody.[12]

The protocol described in this application note provides a reliable method for labeling antibodies with this compound. This approach facilitates the generation of antibody conjugates for a wide range of applications in research and drug development through a robust and efficient bioorthogonal click chemistry reaction. Proper purification and quality control are critical steps to ensure the performance of the final conjugate.

References

Application Notes and Protocols for Methylcyclopropene-PEG4-NHS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and buffer conditions for the successful conjugation of Methylcyclopropene-PEG4-NHS ester to amine-containing molecules. This bifunctional reagent allows for the attachment of a methylcyclopropene moiety, a key component in bioorthogonal chemistry, to proteins, antibodies, and other biomolecules through a stable amide bond.

The primary application of the resulting methylcyclopropene-tagged molecule is its subsequent reaction with a tetrazine-labeled counterpart via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" is exceptionally fast, specific, and biocompatible, enabling applications such as cellular imaging, targeted drug delivery, and proteomics.[1][2][3][4]

Reaction Principle

The overall process involves two main stages:

  • Amine Acylation: The N-hydroxysuccinimide (NHS) ester of the this compound reagent reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is pH-dependent and requires non-amine-containing buffers.

  • Bioorthogonal Ligation: The methylcyclopropene group on the now-labeled biomolecule can be specifically and rapidly conjugated to a tetrazine-modified molecule in a bioorthogonal manner.

Buffer Conditions for this compound Reactions

The success of the conjugation of this compound to an amine-containing molecule is critically dependent on the buffer conditions, primarily the pH. The methylcyclopropene group is stable in aqueous solutions, including the slightly alkaline conditions required for the NHS ester reaction.[1][2] The tetrazine ligation itself is also compatible with a pH range of 6-9.

Key Parameters and Recommendations
ParameterRecommended ConditionNotes
pH 8.3 - 8.5Optimal for the reaction between the NHS ester and primary amines. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.
Buffers 0.1 M Sodium Bicarbonate, 0.1 M Phosphate BufferThese buffers are effective in maintaining the optimal pH range. It is crucial to use amine-free buffers, as primary amine-containing buffers (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.
Temperature Room Temperature (20-25°C) or 4°CThe reaction can proceed at either temperature. Room temperature reactions are typically faster (1-4 hours), while reactions at 4°C are slower (overnight) but may be preferable for sensitive proteins.
Solvent for Stock Solution Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)This compound should be dissolved in an anhydrous organic solvent to prepare a concentrated stock solution before adding it to the aqueous reaction buffer. This prevents premature hydrolysis of the NHS ester.

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound

This protocol provides a general procedure for conjugating this compound to a protein. The molar excess of the labeling reagent may need to be optimized for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Calculate the Molar Excess: Determine the desired molar excess of this compound to the protein. A 10- to 20-fold molar excess is a common starting point.

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: The degree of labeling can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-fluorophore and measuring the absorbance.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

This protocol is designed for the conjugation of this compound to an oligonucleotide that has been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a concentration of 1-5 mM.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 50 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution. Vortex briefly and incubate at room temperature for 2-4 hours in the dark.

  • Precipitation:

    • Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

    • Add 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing:

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.

  • Drying and Resuspension:

    • Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

    • Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or an appropriate buffer.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Bioorthogonal Ligation Protein Amine-containing Molecule Conjugation Conjugation Protein->Conjugation MCP_NHS Methylcyclopropene- PEG4-NHS MCP_NHS->Conjugation Reaction_Buffer Reaction Buffer (pH 8.3-8.5) Reaction_Buffer->Conjugation MCP_Protein Methylcyclopropene- Labeled Molecule Conjugation->MCP_Protein Ligation IEDDA Cycloaddition (Click Chemistry) MCP_Protein->Ligation Tetrazine Tetrazine-labeled Probe Tetrazine->Ligation Final_Product Final Bioconjugate Ligation->Final_Product

Caption: Experimental workflow for the two-step bioconjugation process.

signaling_pathway_application cluster_drug_delivery Targeted Drug Delivery Antibody Antibody MCP_Antibody MCP-Antibody Conjugate Antibody->MCP_Antibody Conjugation MCP_Linker Methylcyclopropene- PEG4 Linker Tumor_Cell Tumor Cell MCP_Antibody->Tumor_Cell Targeting Tetrazine_Drug Tetrazine-Drug Prodrug Drug_Release Drug Release Tetrazine_Drug->Drug_Release Click-to-Release Tumor_Cell->Drug_Release

Caption: Conceptual diagram of a targeted drug delivery system.

References

Application Notes and Protocols for Methylcyclopropene-PEG4-NHS Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently label proteins and other biomolecules containing primary amines, such as on lysine (B10760008) residues.[1][2][3] This process, known as bioconjugation, forms a stable amide bond between the NHS ester and the amine group.[1][3][4][5] The Methylcyclopropene-PEG4-NHS ester is a heterobifunctional linker that incorporates a methylcyclopropene moiety, which can subsequently be used in bioorthogonal "click chemistry" reactions, specifically the inverse electron demand Diels-Alder cycloaddition (IEDDA) with tetrazine-modified molecules.[6][7] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous solutions and reduces steric hindrance.[7]

This document provides detailed protocols for the calculation of molar excess and the experimental procedure for labeling proteins with this compound.

Data Presentation: Molar Excess and Reaction Parameters

Optimizing the molar ratio of the NHS ester to the protein is crucial for controlling the degree of labeling (DOL).[2] A low DOL may result in an insufficient signal, while an excessively high DOL can lead to protein precipitation or loss of biological activity.[2] The optimal molar excess is empirical and depends on factors like protein concentration and the desired DOL.[2]

ParameterRecommended ConditionNotes
Molar Excess (NHS:Protein)
> 5 mg/mL Protein5-10 fold[2]Higher protein concentrations generally lead to more efficient labeling.[1][2]
1-5 mg/mL Protein10-20 fold[2][8]A common concentration range for antibody labeling.[2]
< 1 mg/mL Protein20-50 fold[2]A higher excess is necessary to compensate for lower reaction kinetics.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[9][10]Avoid buffers containing primary amines like Tris or glycine.[2][3]
pH 8.3 - 8.5[9][10]Crucial for efficient labeling; lower pH protonates amines, while higher pH increases NHS ester hydrolysis.[9][10]
Solvent for NHS Ester Anhydrous DMF or DMSO[9][10][11]NHS esters are moisture-sensitive.[3][11]
Reaction Time 1-4 hours at Room Temperature or Overnight on ice[10][12]Incubation time can be adjusted to control the degree of labeling.
Protein Concentration 1-10 mg/mL[9][10]Optimal for efficient labeling.

Experimental Protocols

Molar Excess Calculation

To determine the required mass of this compound for a desired molar excess, use the following formula:

Where:

  • Molar Excess: The desired molar ratio of NHS ester to protein.

  • Mass_Protein (mg): The mass of the protein to be labeled.

  • MW_NHS (Da): The molecular weight of this compound (472.49 Da).[7][13]

  • MW_Protein (Da): The molecular weight of the protein.

Example Calculation:

To label 2 mg of a 150 kDa antibody (150,000 Da) with a 20-fold molar excess of this compound:

Protein Preparation
  • Dissolve the protein to be labeled in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[9][10]

  • If the protein solution contains primary amine buffers (e.g., Tris), perform a buffer exchange into the appropriate reaction buffer using dialysis or a desalting column.[3]

NHS Ester Stock Solution Preparation

Note: NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[3][11]

  • Immediately before use, dissolve the calculated amount of this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[2]

  • Vortex the solution until the NHS ester is fully dissolved.

Labeling Reaction
  • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.[10]

  • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[10][12] If the attached molecule is light-sensitive, protect the reaction from light.

Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted NHS ester and byproducts using a desalting column (e.g., G-25) or dialysis.[9][10][14]

  • Elute the labeled protein with an appropriate buffer, such as PBS.

Storage

Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[14] For long-term storage, it is advisable to add a stabilizer like BSA and to aliquot the protein to avoid multiple freeze-thaw cycles.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage calc Calculate Molar Excess prep_nhs Prepare NHS Ester Solution calc->prep_nhs prep_protein Prepare Protein Solution mix Mix Protein and NHS Ester prep_protein->mix prep_nhs->mix incubate Incubate mix->incubate purify Purify Conjugate incubate->purify store Store Labeled Protein purify->store

Caption: Experimental workflow for protein labeling.

signaling_pathway cluster_reactants Reactants cluster_products Products protein Protein (with Primary Amine) labeled_protein Labeled Protein (Stable Amide Bond) protein->labeled_protein pH 8.3-8.5 nhs_ester This compound nhs_ester->labeled_protein nhs_byproduct NHS Byproduct nhs_ester->nhs_byproduct

Caption: Reaction of this compound with a protein.

References

Application Note: Characterization of Methylcyclopropene-PEG4-NHS Labeled Proteins by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of proteins with functional moieties is a cornerstone of modern biotherapeutics, diagnostics, and proteomics research. The Methylcyclopropene-PEG4-NHS ester is a heterobifunctional linker that facilitates the covalent attachment of a bioorthogonal methylcyclopropene handle to proteins. This linker reacts specifically with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, via its N-hydroxysuccinimide (NHS) ester group, forming a stable amide bond.[1][] The short polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

Following the labeling reaction, a comprehensive characterization of the resulting protein conjugate is critical to ensure its quality, purity, and suitability for downstream applications. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose. This application note provides detailed protocols for the characterization of this compound labeled proteins using three complementary HPLC techniques:

  • Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect the presence of aggregates or fragments.[3][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To resolve labeled from unlabeled protein and determine the degree of labeling.[][7]

  • Ion-Exchange Chromatography (IEX-HPLC): To analyze the charge heterogeneity of the protein conjugate resulting from the modification of lysine residues.[8][9][10]

Principle of the Labeling Reaction

The labeling process involves a nucleophilic acyl substitution reaction. The primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group.[] The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.[11][12]

Protein Protein with Primary Amine (R-NH₂) Labeled_Protein Labeled Protein Conjugate Protein->Labeled_Protein + Reagent Reagent This compound NHS N-Hydroxysuccinimide (Leaving Group) Labeled_Protein->NHS start Start prep_protein Prepare Protein Solution (2-10 mg/mL in pH 8.0-8.5 Buffer) start->prep_protein reaction Combine Protein and Reagent (10-20x Molar Excess) prep_protein->reaction prep_reagent Prepare 10 mM Reagent Stock (Dissolve NHS Ester in DMSO/DMF) prep_reagent->reaction incubate Incubate (1-2 hours at RT) reaction->incubate quench Quench Reaction (Add 1M Glycine/Tris) incubate->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Characterize by HPLC purify->analyze end End analyze->end cluster_hplc HPLC Characterization cluster_outputs Analysis Outputs Input Labeled Protein Sample SEC SEC-HPLC Input->SEC RP RP-HPLC Input->RP IEX IEX-HPLC Input->IEX SEC_Out Purity & Aggregation Profile SEC->SEC_Out RP_Out Labeling Efficiency RP->RP_Out IEX_Out Charge Variant Profile IEX->IEX_Out

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylcyclopropene-PEG4-NHS Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Methylcyclopropene-PEG4-NHS in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your conjugation efficiency and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?

A1: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1][2] For most proteins and peptides, a pH of 8.3-8.5 is recommended to achieve a balance between efficient acylation of the primary amine and minimizing the hydrolysis of the NHS ester.[3][4]

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is crucial to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[1][4]

Q3: Which buffers should be avoided?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[2][5][6]

Q4: How does pH affect the stability of the this compound ester?

A4: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid. The rate of this hydrolysis reaction increases with pH.[1][7][8] At a higher pH, the NHS ester has a shorter half-life, which can decrease conjugation efficiency if the reaction is not performed promptly.[1][7][9]

Q5: What is the recommended molar excess of this compound to use?

A5: A molar excess of the this compound reagent is typically used to drive the reaction to completion. A 20-fold molar excess is a common starting point for protein labeling.[6][10] However, the optimal ratio may vary depending on the concentration of the target molecule and the number of available primary amines.

Q6: What are the ideal temperature and incubation time for the conjugation reaction?

A6: The reaction can be carried out at temperatures ranging from 4°C to 37°C, with incubation times from 30 minutes to overnight.[11] A common starting point is to incubate at room temperature for 30-60 minutes or on ice for 2 hours.[6] Lower temperatures can help to minimize the competing hydrolysis of the NHS ester but may require a longer incubation time.[2]

Q7: How should I store this compound?

A7: this compound is moisture-sensitive.[6] It should be stored at -20°C with a desiccant.[2][6] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[6]

Q8: How do I stop or "quench" the conjugation reaction?

A8: The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][12][13] These reagents will react with any remaining unreacted NHS esters.

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

This is one of the most common issues encountered during the conjugation process. The following sections break down the potential causes and provide targeted solutions.

Potential Cause 1: Inappropriate Buffer Composition

The presence of primary amines in the reaction buffer is a frequent cause of low conjugation efficiency.

Troubleshooting Steps:

  • Verify Buffer Composition: Ensure that your reaction buffer is free of primary amines. Buffers like Tris and glycine are not compatible with NHS ester reactions.[2][5]

  • Buffer Exchange: If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, HEPES) using methods like dialysis, desalting columns, or ultrafiltration.[5]

Potential Cause 2: NHS Ester Hydrolysis

The NHS ester of this compound is susceptible to hydrolysis, which renders it inactive.

Troubleshooting Steps:

  • Check pH of Reaction: Use a calibrated pH meter to ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][2]

  • Optimize Temperature and Time: If you suspect hydrolysis is an issue, consider performing the reaction at 4°C for a longer duration (e.g., overnight) to slow down the rate of hydrolysis.[2]

  • Prepare Reagent Fresh: Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[6][14] Do not prepare stock solutions for long-term storage.[6]

Potential Cause 3: Suboptimal Reactant Concentrations

Low concentrations of either the target molecule or the this compound can lead to a slow reaction rate and reduced efficiency.

Troubleshooting Steps:

  • Increase Reactant Concentrations: If possible, increase the concentration of your target molecule. A protein concentration of at least 2 mg/mL is often recommended.[2] You can also try increasing the molar excess of the this compound.

Potential Cause 4: Poor Quality or Degraded Reagent

Improper storage of the this compound can lead to degradation and loss of reactivity.

Troubleshooting Steps:

  • Proper Storage: Always store the reagent desiccated at -20°C.[2][6]

  • Equilibrate Before Use: Allow the vial to warm to room temperature before opening to prevent moisture from condensing on the reagent.[6]

Data Presentation

The efficiency of the NHS ester reaction is highly dependent on pH and temperature. The following tables summarize the general relationship between these parameters and the stability of the NHS ester.

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1][7]
8.0Room Temperature210 minutes[9]
8.5Room Temperature180 minutes[9]
8.6410 minutes[1][7]
9.0Room Temperature125 minutes[9]

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotesReference(s)
pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal.[3][4][1][2]
Temperature 4°C - 37°CLower temperatures can minimize hydrolysis but may require longer reaction times.[2][11]
Incubation Time 30 minutes - OvernightCommon starting points are 30-60 minutes at room temperature or 2 hours on ice.[6][11]
Molar Excess of NHS 5- to 20-foldThe optimal ratio depends on the target molecule's concentration and number of primary amines.[6][14]
Buffer PBS, HEPES, Carbonate/Bicarbonate, BorateMust be free of primary amines.[1][4]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[2] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Initiate the Conjugation Reaction: Add a 20-fold molar excess of the dissolved this compound to the protein solution.[6] Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[6]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[2][13]

  • Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) protein->conjugation linker Dissolve MCP-PEG4-NHS in DMSO/DMF linker->conjugation quench Quench with Tris or Glycine conjugation->quench purify Purification (Desalting/Dialysis) quench->purify product Purified Conjugate purify->product

Caption: A typical experimental workflow for conjugating a protein with this compound.

troubleshooting_logic cluster_buffer Buffer Issues cluster_hydrolysis NHS Ester Hydrolysis cluster_concentration Concentration Issues start Low Conjugation Efficiency check_buffer Amine-containing buffer? (e.g., Tris, Glycine) start->check_buffer solution_buffer Solution: Buffer Exchange to Amine-Free Buffer check_buffer->solution_buffer Yes check_ph Incorrect pH? check_buffer->check_ph No check_reagent_prep Reagent prepared fresh? check_ph->check_reagent_prep No solution_hydrolysis Solution: Adjust pH (7.2-8.5), Use fresh reagent, Lower temp. check_ph->solution_hydrolysis Yes check_reagent_prep->solution_hydrolysis No check_conc Low reactant concentration? check_reagent_prep->check_conc Yes solution_conc Solution: Increase protein and/or linker concentration check_conc->solution_conc Yes

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

Troubleshooting low yield in Methylcyclopropene-PEG4-NHS reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylcyclopropene-PEG4-NHS reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine-containing biomolecule?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1] The reaction is strongly pH-dependent. At a lower pH, the primary amine is protonated and thus less reactive. Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction and reduces the overall yield. For many applications, a pH of 8.3-8.5 is considered a good starting point.

Q2: Which buffers are recommended for this conjugation?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target biomolecule for reaction with the NHS ester, leading to significantly reduced yield.

Q3: Is the methylcyclopropene group stable under the reaction conditions?

Yes, 1-methylcyclopropene (B38975) is reported to be stable in aqueous solutions at a pH range of 5 to 9.[2] This range comfortably covers the optimal pH for NHS ester conjugation (7.2-8.5), so the methylcyclopropene moiety is not expected to be a source of instability or significant side reactions under standard reaction conditions.

Q4: How should I store the this compound reagent?

The this compound reagent should be stored at -20°C and protected from moisture.[3] Like other NHS esters, it is susceptible to hydrolysis. It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] For optimal results, dissolve the reagent immediately before use and avoid preparing stock solutions for long-term storage.

Q5: My protein is aggregating after conjugation. What can I do?

Protein aggregation after conjugation can be due to several factors, including a high degree of labeling, which can increase the hydrophobicity of the protein. To mitigate this, you can optimize the molar ratio of the this compound to your protein by performing small-scale pilot reactions with varying molar excesses. A lower drug-to-antibody ratio (DAR), for example, is often desirable to reduce aggregation.[5] Additionally, screening different buffer conditions, such as pH and ionic strength, during and after the conjugation can help improve the stability of the conjugate. The inclusion of a hydrophilic PEG4 spacer in the linker is designed to help reduce aggregation.[3]

Troubleshooting Guide: Low Reaction Yield

Low yield in a this compound reaction is a common issue. The following guide provides potential causes and solutions in a question-and-answer format.

Problem: My conjugation yield is consistently low.

  • Is your NHS ester reagent active?

    • Cause: The NHS ester is highly susceptible to hydrolysis, especially when exposed to moisture. Improper storage or handling can lead to the degradation of the reagent.

    • Solution: Use a fresh vial of this compound. Always allow the reagent to warm to room temperature before opening to prevent condensation. If you are dissolving the reagent in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. Prepare the reagent solution immediately before use.

  • Is your reaction pH optimal?

    • Cause: The reaction is highly pH-dependent. If the pH is too low, the primary amines on your biomolecule will be protonated and unreactive. If the pH is too high, the hydrolysis of the NHS ester will outcompete the desired conjugation reaction.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter to verify the pH of your buffer.

  • Is your buffer compatible with the reaction?

    • Cause: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) will react with the NHS ester, reducing the amount available to conjugate to your target biomolecule.

    • Solution: Perform a buffer exchange to a non-amine, non-nucleophilic buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at the desired pH.

  • Are your reactant concentrations appropriate?

    • Cause: Low concentrations of your biomolecule can slow down the reaction kinetics, allowing the competing hydrolysis of the NHS ester to become more significant.

    • Solution: If possible, increase the concentration of your biomolecule. A concentration of at least 1-2 mg/mL is often recommended for protein conjugations. You can also try increasing the molar excess of the this compound reagent. A 5- to 20-fold molar excess is a common starting point.[5]

  • Are the reaction time and temperature optimized?

    • Cause: The reaction kinetics are influenced by time and temperature.

    • Solution: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C. Performing the reaction at 4°C can help to minimize the rate of hydrolysis of the NHS ester, but may require a longer incubation time to achieve a good yield.

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

This table summarizes the stability of the NHS ester functional group, which is critical for the success of the conjugation reaction. The rate of hydrolysis is a key competing reaction.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.[1]

Experimental Protocols

Representative Protocol for Conjugation of this compound to an Antibody

This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing antibody. Optimization of molar excess, concentration, and reaction time may be necessary for your specific antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette.

Procedure:

  • Prepare the Antibody:

    • If your antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Reaction Buffer.

    • Ensure the final concentration of the antibody is at least 1 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound solution to the antibody solution while gently vortexing.

    • Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.

  • Quench the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

    • The purified conjugate is now ready for downstream applications.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody Antibody in Amine-Free Buffer conjugation Conjugation (pH 7.2-8.5, RT or 4°C) antibody->conjugation linker_prep Dissolve Linker in Anhydrous DMSO linker_prep->conjugation quench Quench Reaction (e.g., Tris Buffer) conjugation->quench purify Purification (e.g., SEC) quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for the conjugation of this compound.

troubleshooting_yield start Low Yield check_reagent Is the NHS ester reagent active? start->check_reagent check_ph Is the reaction pH optimal (7.2-8.5)? check_reagent->check_ph Yes solution_reagent Use fresh reagent; Store at -20°C, protect from moisture. check_reagent->solution_reagent No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH to 8.0-8.5. check_ph->solution_ph No check_conc Are reactant concentrations adequate? check_buffer->check_conc Yes solution_buffer Buffer exchange to PBS or Borate buffer. check_buffer->solution_buffer No solution_conc Increase biomolecule concentration and/or molar excess of linker. check_conc->solution_conc No yield_ok Yield Improved check_conc->yield_ok Yes solution_reagent->yield_ok solution_ph->yield_ok solution_buffer->yield_ok solution_conc->yield_ok

Caption: Troubleshooting decision tree for low yield in this compound reactions.

References

Preventing aggregation of proteins during Methylcyclopropene-PEG4-NHS labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during labeling with Methylcyclopropene-PEG4-NHS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical labeling reagent. It is a heterobifunctional linker that contains a methylcyclopropene group and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[2][3] The methylcyclopropene moiety can then be used in bioorthogonal "click chemistry" reactions, specifically with tetrazines, for applications like attaching proteins to other molecules or surfaces.[1]

Q2: Why is my protein aggregating after labeling with this compound?

A2: Protein aggregation after NHS ester labeling can be caused by several factors:

  • Over-labeling: Attaching too many this compound molecules to the protein can alter its surface charge and hydrophobicity, leading to aggregation.[4]

  • Hydrophobicity of the Label: While the PEG4 spacer in this compound is designed to be hydrophilic to reduce aggregation[1], the methylcyclopropene group itself can be hydrophobic. Excessive labeling can increase the overall hydrophobicity of the protein surface, promoting self-association.[5][6]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[6][7] Labeling at a pH close to the protein's isoelectric point (pI) can reduce its solubility and cause aggregation.[6]

  • High Protein or Reagent Concentration: High concentrations of either the protein or the labeling reagent can increase the likelihood of intermolecular interactions and aggregation.[6][7]

  • Protein Instability: The protein itself may be inherently unstable under the required labeling conditions (e.g., pH, temperature).[6]

Q3: How can I tell if my protein is aggregated?

A3: Protein aggregation can be observed in several ways:

  • Visual Inspection: The most obvious sign is the appearance of visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the presence of aggregates.[6]

  • Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in a solution and detect the presence of larger aggregates.[7]

  • Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein from an SEC column.[7]

Q4: Can I remove aggregates after they have formed?

A4: Yes, it is often possible to remove aggregates from a labeled protein sample. Common methods include:

  • Centrifugation: Insoluble aggregates can be pelleted by centrifugation.[8]

  • Size-Exclusion Chromatography (SEC): This is a very effective method for separating monomeric protein from larger aggregates.[7][9]

  • Anion Exchange Chromatography (AEX): This technique can sometimes be used to separate aggregates from the monomer, as aggregates may have a different surface charge.[9]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent protein aggregation during this compound labeling.

Problem: Protein precipitation is observed immediately after adding the labeling reagent.
Potential Cause Recommended Action
High Local Concentration of Reagent Add the dissolved this compound to the protein solution slowly and with gentle mixing.[4]
Reagent Precipitation Ensure the labeling reagent is fully dissolved in a suitable organic solvent (e.g., anhydrous DMSO or DMF) before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should generally not exceed 10%.[10][11]
Incorrect Buffer Conditions Confirm that the reaction buffer is amine-free (e.g., PBS, HEPES, bicarbonate) and at an optimal pH for both the reaction and protein stability (typically pH 7.2-8.5).[3][5][12]
Problem: Aggregation occurs gradually during the incubation period.
Potential Cause Recommended Action
Over-labeling Reduce the molar excess of this compound to the protein. Perform a titration experiment with different molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between labeling efficiency and protein stability.[4][7]
Protein Instability Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[4][10]
High Protein Concentration Reduce the protein concentration to 1-5 mg/mL. While higher concentrations can improve labeling efficiency, they also increase the risk of aggregation.[7][10]
Disulfide Bond Formation If your protein has free cysteines, consider adding a mild reducing agent like TCEP (0.5-1 mM) to the buffer to prevent the formation of intermolecular disulfide bonds.[6]
Problem: Aggregation is observed after purification.
Potential Cause Recommended Action
Suboptimal Storage Buffer The labeling may have altered the protein's properties. Screen for a new optimal storage buffer with a different pH, ionic strength, or the inclusion of stabilizing additives (see table below).[6]
Freeze-Thaw Cycles Aliquot the labeled protein into smaller volumes to avoid multiple freeze-thaw cycles, which can induce aggregation.[8]
Table 1: Recommended Starting Conditions for Labeling
Parameter Recommended Range Notes
Protein Concentration 1-10 mg/mL[10]Higher concentrations can improve efficiency but may increase aggregation risk.[7]
Molar Excess of Label 5 to 20-fold[4]For sensitive proteins, start with a lower molar excess.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate Buffer[2][12]Must be amine-free (e.g., no Tris or glycine).[3]
pH 7.2 - 8.5[3]Optimal pH for the NHS ester reaction is typically 8.3-8.5, but protein stability is paramount.[12]
Reaction Temperature Room Temperature or 4°C[10]Lower temperatures can help if the protein is unstable.
Reaction Time 1-4 hours at RT, or overnight at 4°C[2][10]
Organic Solvent <10% of final reaction volume[11]Use anhydrous DMSO or DMF to dissolve the NHS ester.[10]

Experimental Protocols

General Protocol for this compound Labeling

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF[10]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[10]

  • Desalting column or dialysis cassette for purification[4]

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[10]

  • Prepare the Labeling Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11]

  • Labeling Reaction:

    • Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess.

    • Add the calculated volume of the labeling reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10] If your protein is sensitive to light, protect the reaction from light.

  • Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4] The purification method will also help to remove any aggregates that may have formed.

Visualizations

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein Protein in Amine-Free Buffer mix Mix Protein and Reagent (pH 7.2-8.5) protein->mix reagent Dissolve MCP-PEG4-NHS in DMSO/DMF reagent->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify (e.g., SEC, Dialysis) quench->purify labeled_protein Labeled Protein purify->labeled_protein

Caption: Experimental workflow for protein labeling with this compound.

protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-PEG4-MCP (Stable Amide Bond) protein->labeled_protein + mcp_nhs This compound mcp_nhs->labeled_protein nhs_byproduct N-hydroxysuccinimide

Caption: Chemical reaction of this compound with a protein's primary amine.

cluster_causes Potential Causes cluster_solutions Solutions start Protein Aggregation Observed overlabeling Over-labeling? start->overlabeling buffer Suboptimal Buffer? start->buffer concentration High Concentration? start->concentration instability Protein Instability? start->instability reduce_ratio Reduce Molar Ratio overlabeling->reduce_ratio optimize_buffer Optimize pH & Buffer buffer->optimize_buffer reduce_conc Lower Protein/Reagent Concentration concentration->reduce_conc lower_temp Lower Temperature instability->lower_temp

Caption: Troubleshooting logic for protein aggregation during labeling.

References

Technical Support Center: Methylcyclopropene-PEG4-NHS Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methylcyclopropene-PEG4-NHS in their experiments. The content is designed to address specific issues related to the effect of pH on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the amine's nucleophilicity and minimizing the hydrolysis of the NHS ester. For most NHS ester reactions, the recommended pH range is 7.2 to 8.5 .[1] A pH of 8.3-8.5 is often cited as optimal for achieving a good balance between these two competing factors.[2][3][4]

Q2: How does pH affect the primary amine and the NHS ester?

The pH of the reaction environment has two critical effects:

  • On the Primary Amine: Primary amines need to be in their deprotonated, nucleophilic form (-NH2) to react with the NHS ester. At acidic pH (below the pKa of the amine), the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.[5] As the pH increases, more of the amine is deprotonated, increasing the reaction rate.

  • On the NHS Ester: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[5][6][7]

Q3: Is the methylcyclopropene (MCP) group stable across the recommended pH range for the NHS ester reaction?

While specific data on the pH stability of the this compound conjugate is not extensively published, available information suggests that the methylcyclopropene moiety is reasonably stable in aqueous solutions under the conditions typically used for NHS ester chemistry. One study demonstrated that a methylcyclopropene derivative was stable in aqueous solution at 37°C for over 24 hours. Furthermore, 1-methylcyclopropene (B38975) does not contain inherent acidic or basic functionality, and its primary route of dissipation from water is through volatilization rather than hydrolysis. This suggests that the MCP group is not prone to rapid degradation in the slightly basic conditions (pH 7.2-8.5) optimal for the NHS ester reaction.

Q4: What are the primary competing reactions I should be aware of?

The main competing reaction is the hydrolysis of the NHS ester . As the pH increases to favor the deprotonation of the primary amine, the rate of hydrolysis of the NHS ester also increases. This can lead to a lower yield of the desired conjugate.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conjugation Yield Suboptimal pH: The reaction pH may be too low, resulting in a protonated and unreactive primary amine.- Verify the pH of your reaction buffer using a calibrated pH meter. - Ensure the buffer is within the optimal range of 7.2-8.5.[1] - Consider performing small-scale test reactions at slightly different pH values within this range (e.g., 7.5, 8.0, 8.5) to find the optimal condition for your specific molecules.
NHS Ester Hydrolysis: The reaction pH may be too high, or the reaction time too long at an elevated pH, leading to significant hydrolysis of the NHS ester.- If working at the higher end of the pH range (e.g., pH 8.5), consider shortening the reaction time. - Alternatively, perform the reaction at a slightly lower pH (e.g., 7.5-8.0) for a longer duration. - Always prepare the NHS ester solution immediately before use to minimize hydrolysis prior to the reaction.
Incompatible Buffer: The buffer may contain primary amines (e.g., Tris) or other nucleophiles that compete with the target molecule for reaction with the NHS ester.- Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[6]
Reaction Appears to Stall or is Incomplete pH Drift: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture over time, especially in poorly buffered solutions. This decrease in pH can slow down the reaction.- Use a buffer with sufficient buffering capacity (e.g., 50-100 mM). - Monitor the pH of the reaction mixture during the incubation period and adjust if necessary.
Inconsistent Results Variability in Reagent Preparation: Inconsistent pH of buffers or age of NHS ester solutions can lead to variable results.- Always use freshly prepared buffers and verify the pH before each experiment. - Dissolve the this compound in a suitable anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction mixture.

Data Presentation

The following table summarizes the relationship between pH and the competing reactions in NHS ester chemistry.

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Reaction Efficiency
< 7.0 Low (Amine is protonated)LowVery Low
7.2 - 8.0 Moderate to HighModerateGood
8.0 - 8.5 HighIncreasingOptimal for many systems
> 8.5 HighVery HighDecreasing due to rapid hydrolysis

This table illustrates the trade-off that must be managed. While higher pH increases the concentration of the reactive amine, it also significantly accelerates the degradation of the NHS ester.

The stability of NHS esters is highly dependent on pH and temperature. The table below provides the half-life of a typical NHS ester at different pH values and temperatures.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6]
8.6410 minutes[6]

Experimental Protocols

General Protocol for pH Optimization of this compound Conjugation

This protocol provides a framework for determining the optimal pH for your specific reaction.

  • Buffer Preparation:

    • Prepare a series of amine-free buffers (e.g., 100 mM sodium phosphate) at different pH values within the range of 7.0 to 9.0 (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

    • Verify the final pH of each buffer with a calibrated pH meter.

  • Analyte Preparation:

    • Dissolve your primary amine-containing molecule in each of the prepared buffers to a final concentration typically in the range of 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.

  • Reaction Initiation:

    • Add a calculated molar excess (e.g., 5-20 fold) of the this compound stock solution to each of the analyte solutions.

    • Ensure rapid and thorough mixing. The final concentration of the organic solvent should ideally be kept below 10%.

  • Incubation:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 4°C).

    • Take aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to monitor the reaction progress.

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris-HCl or glycine, to a final concentration of approximately 50 mM.

  • Analysis:

    • Analyze the reaction products using an appropriate technique such as HPLC, LC-MS, or SDS-PAGE to determine the extent of conjugation at each pH and time point.

  • Determination of Optimal pH:

    • Compare the yields of the desired conjugate across the different pH conditions to identify the optimal pH for your specific system.

Visualizations

Reaction_Pathway MCP_PEG_NHS This compound Conjugate Stable Amide Bond (MCP-PEG4-NH-R) MCP_PEG_NHS->Conjugate Desired Reaction Hydrolysis Hydrolyzed NHS Ester (Inactive) MCP_PEG_NHS->Hydrolysis Competing Hydrolysis Amine Primary Amine (R-NH2) Amine->Conjugate NHS_leaving NHS H2O H2O H2O->Hydrolysis

Figure 1: Reaction pathway of this compound with a primary amine, highlighting the desired conjugation and the competing hydrolysis reaction.

pH_Effect cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (7.2 - 8.5) cluster_high_pH High pH (> 8.5) ProtonatedAmine Protonated Amine (R-NH3+) (Unreactive) SlowReaction Slow/No Reaction ProtonatedAmine->SlowReaction DeprotonatedAmine Deprotonated Amine (R-NH2) (Reactive) GoodYield Good Yield of Conjugate DeprotonatedAmine->GoodYield StableNHS NHS Ester (Moderately Stable) StableNHS->GoodYield ReactiveAmine Deprotonated Amine (R-NH2) (Reactive) LowYield Low Yield of Conjugate ReactiveAmine->LowYield UnstableNHS Rapid NHS Ester Hydrolysis UnstableNHS->LowYield

Figure 2: The effect of pH on the key components and outcome of the NHS ester reaction.

Troubleshooting_Workflow Start Low/No Conjugation Yield CheckpH Is pH between 7.2 and 8.5? Start->CheckpH AdjustpH Adjust buffer pH CheckpH->AdjustpH No CheckBuffer Is buffer amine-free? CheckpH->CheckBuffer Yes AdjustpH->CheckpH ChangeBuffer Use PBS, Borate, or Carbonate buffer CheckBuffer->ChangeBuffer No CheckReagents Are reagents fresh? CheckBuffer->CheckReagents Yes ChangeBuffer->CheckpH PrepareFresh Prepare fresh NHS ester solution immediately before use CheckReagents->PrepareFresh No OptimizeRatio Optimize molar ratio of NHS ester to amine CheckReagents->OptimizeRatio Yes PrepareFresh->CheckReagents Success Successful Conjugation OptimizeRatio->Success

Figure 3: A troubleshooting workflow for addressing low conjugation yield in this compound reactions.

References

Hydrolysis of Methylcyclopropene-PEG4-NHS and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylcyclopropene-PEG4-NHS. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing detailed information on its hydrolysis and strategies to avoid it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker. It contains two key reactive moieties:

  • A methylcyclopropene group, which participates in bioorthogonal "click chemistry" reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition with tetrazines. This reaction is highly efficient and occurs under mild, aqueous conditions without the need for a toxic copper catalyst.[1]

  • An N-hydroxysuccinimide (NHS) ester , which is reactive towards primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[2]

The PEG4 (polyethylene glycol) spacer is hydrophilic, which helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the molecule and its conjugates.[1]

Q2: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction in which water cleaves a bond. In the case of this compound, the NHS ester is susceptible to hydrolysis. This reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, rendering the linker incapable of conjugating to your target molecule. This is a competing reaction to the desired amination (the reaction with a primary amine).[2][3]

Q3: What are the main factors that influence the hydrolysis of the NHS ester?

The rate of NHS ester hydrolysis is primarily influenced by:

  • pH: The rate of hydrolysis significantly increases with increasing pH.[2][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Moisture: NHS esters are moisture-sensitive. Improper storage and handling can lead to premature hydrolysis.[4][5]

Q4: Is the methylcyclopropene group also susceptible to hydrolysis?

The methylcyclopropene moiety is generally stable under the mild aqueous buffer conditions typically used for bioconjugation reactions with NHS esters.[1] The primary concern regarding the stability of this linker is the hydrolysis of the NHS ester.

Troubleshooting Guide

Problem: Low or no conjugation to my amine-containing molecule.

  • Potential Cause 1: Hydrolysis of the NHS ester.

    • Solution: Ensure that you are using the recommended buffer conditions (pH 7.2-8.5). Prepare your this compound solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[5] Minimize the time the reagent is in an aqueous solution before the addition of your target molecule.

  • Potential Cause 2: Incorrect buffer composition.

    • Solution: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate (B84403), bicarbonate, HEPES, and borate.[2]

  • Potential Cause 3: Inactive reagent due to improper storage.

    • Solution: Store this compound at -20°C, protected from moisture.[4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

Problem: Inconsistent results between experiments.

  • Potential Cause 1: Variable hydrolysis of the NHS ester.

    • Solution: Standardize your reaction setup. Use freshly prepared solutions of the NHS ester for each experiment. Ensure the pH of your reaction buffer is consistent.

  • Potential Cause 2: Purity of the solvent used to dissolve the NHS ester.

    • Solution: Use high-quality, anhydrous DMSO or DMF. Older or lower-grade DMF can contain dimethylamine, which will react with the NHS ester.

Quantitative Data: Stability of NHS Esters

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters under various pH and temperature conditions. Note that these are general values for NHS esters and can be used as a guideline for this compound. The actual half-life may vary depending on the specific molecular structure and buffer components.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[2][3]
7.425> 120 minutes[6][7]
8.02517.6 - 33.6 minutes
8.525~10 minutes
8.6410 minutes[2][3]
9.025< 9 minutes[6][7]

Experimental Protocols

Protocol for Minimizing Hydrolysis during Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines, with a focus on minimizing the hydrolysis of the NHS ester.

Materials:

  • This compound

  • Protein to be conjugated in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of the Protein:

    • Ensure your protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into an appropriate conjugation buffer (e.g., PBS, pH 7.2-7.5).

  • Preparation of this compound Solution (Prepare Immediately Before Use):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved. Do not prepare aqueous stock solutions for storage.[5]

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to your protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point, but the optimal ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[8] Colder temperatures and a pH closer to 7.2 will favor lower rates of hydrolysis.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the conjugation reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted, and hydrolyzed this compound and quenching reagents from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

cluster_0 Reaction Pathways Reagents This compound + Protein-NH2 Aminolysis Desired Conjugate (Stable Amide Bond) Reagents->Aminolysis Aminolysis Hydrolysis Hydrolyzed Linker (Inactive Carboxylic Acid) Reagents->Hydrolysis Hydrolysis (H2O)

Caption: Competing reaction pathways for this compound.

cluster_1 Recommended Experimental Workflow A 1. Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) D 4. Add NHS Ester to Protein Solution A->D B 2. Equilibrate NHS Ester to Room Temperature C 3. Prepare Fresh NHS Ester Solution in Anhydrous DMSO or DMF B->C C->D E 5. Incubate (RT for 30-60 min or 4°C for 2-4 h) D->E F 6. Quench Reaction (e.g., Tris or Glycine) E->F G 7. Purify Conjugate F->G

References

Technical Support Center: Methylcyclopropene-PEG4-NHS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylcyclopropene-PEG4-NHS conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing these reagents in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains three key components:

  • A methylcyclopropene group, which participates in bioorthogonal click chemistry reactions (specifically, inverse electron demand Diels-Alder cycloaddition with tetrazines).[2]

  • A PEG4 spacer , which is a hydrophilic polyethylene (B3416737) glycol chain of four units. This spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[2][3][4]

  • An N-hydroxysuccinimide (NHS) ester , which is a reactive group that forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) under mild conditions.[5][6][7]

This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and for labeling biomolecules.[1][8][9]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is moisture-sensitive.[7] To ensure its stability and reactivity, it should be stored at -20°C under desiccated conditions.[2][7] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7][10]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents, including:

  • Dimethyl sulfoxide (B87167) (DMSO)[2][11]

  • Dimethylformamide (DMF)[2][11]

  • Dichloromethane (DCM)[2]

  • Tetrahydrofuran (THF)[2]

  • Acetonitrile[2]

Due to the hydrophilic PEG4 spacer, it has enhanced aqueous solubility compared to linkers without a PEG chain.[2][12] However, for aqueous reactions, it is often recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous buffer.[5][11]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, with a focus on solubility and reaction efficiency.

Issue 1: Difficulty Dissolving the Conjugate
Possible Cause Troubleshooting Step
Inadequate Solvent While the PEG4 spacer improves hydrophilicity, direct dissolution in aqueous buffers may be slow or incomplete. First, dissolve the this compound in a small amount of a water-miscible organic solvent like anhydrous DMSO or high-quality DMF before adding it to your aqueous reaction buffer.[5][11][13] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[7]
Low Temperature Solubility can be temperature-dependent. Ensure your solvent and buffer are at room temperature before attempting to dissolve the conjugate.
Precipitation upon Addition to Aqueous Buffer This can occur if the concentration of the conjugate in the organic stock solution is too high or if it is added too quickly to the buffer. Try using a more dilute stock solution and add it dropwise to the vortexing reaction buffer.
Issue 2: Low Yield of the Final Conjugated Product
Possible Cause Troubleshooting Step
Hydrolysis of the NHS Ester The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[5][6][14] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[5] To minimize hydrolysis, prepare the aqueous solution of the conjugate immediately before use and work efficiently.[7] Avoid preparing stock solutions in aqueous buffers for long-term storage.[7]
Incorrect pH of the Reaction Buffer The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[5][11] At a pH below 7, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate.[6][11] At a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the yield.[11] Use a non-amine containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer within the optimal pH range.[5][13]
Presence of Competing Primary Amines Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, leading to a lower yield of the desired conjugate.[5][7] Ensure your reaction buffer is free of such components. If your protein is in a Tris-based buffer, it should be exchanged into an appropriate amine-free buffer before starting the conjugation reaction.[7]
Issue 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Degradation of this compound Improper storage can lead to the degradation of the reagent. Always store the compound at -20°C under dry conditions.[2][7] Allow the vial to warm to room temperature before opening to prevent moisture from condensing on the product.[7][10]
Variability in Reagent Preparation Prepare fresh solutions of the this compound for each experiment. Do not use previously prepared aqueous solutions.[7][11]
Inconsistent Reaction Conditions Ensure that the pH, temperature, and reaction time are consistent between experiments. Small variations in these parameters can significantly impact the outcome of the conjugation reaction.[15]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).[11]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[7]

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[7]

    • The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[7]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

  • Purify the Conjugate: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[7][11][13]

Solubility and Reaction pH Data Summary
ParameterRecommended ConditionRationale
Solvent for Stock Solution Anhydrous DMSO or DMFThis compound is readily soluble in these organic solvents, which are miscible with aqueous buffers.[2][5][11]
Reaction Buffer Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[5][7]
Reaction pH 7.2 - 8.5This range provides a balance between having a sufficient concentration of deprotonated primary amines for reaction and minimizing the hydrolysis of the NHS ester.[5][11]
pH LevelEffect on Amine ReactivityEffect on NHS Ester Stability
< 7.0 Low (amines are protonated)[6][11]High (hydrolysis is slow)[5]
7.2 - 8.5 Optimal (sufficient deprotonated amines)[5][11]Moderate (hydrolysis rate increases with pH)[5][11]
> 8.5 HighLow (rapid hydrolysis)[5][11]

Visual Diagrams

G Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification A Dissolve Protein in Amine-Free Buffer (pH 7.4) C Add NHS Ester Solution to Protein Solution A->C B Dissolve MCP-PEG4-NHS in Anhydrous DMSO B->C D Incubate (e.g., 1 hr at RT) C->D E Quench Reaction (e.g., with Tris buffer) D->E F Purify Conjugate (e.g., SEC) E->F G Final Conjugated Product F->G

Caption: Experimental workflow for protein conjugation.

G Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield CheckSolubility Was the NHS ester fully dissolved? Start->CheckSolubility CheckpH Was the reaction pH between 7.2 and 8.5? CheckSolubility->CheckpH Yes SolubilityIssue Action: Improve dissolution (use fresh anhydrous DMSO/DMF, add dropwise) CheckSolubility->SolubilityIssue No CheckBuffer Was an amine-free buffer used? CheckpH->CheckBuffer Yes pH_Issue Action: Adjust pH of the reaction buffer CheckpH->pH_Issue No CheckStorage Was the NHS ester stored correctly? CheckBuffer->CheckStorage Yes BufferIssue Action: Exchange protein into an amine-free buffer CheckBuffer->BufferIssue No StorageIssue Action: Use a fresh vial of NHS ester CheckStorage->StorageIssue No Success Yield Improved CheckStorage->Success Yes

Caption: Troubleshooting logic for low conjugation yield.

G NHS Ester Reaction and Hydrolysis Pathways NHS_Ester MCP-PEG4-NHS Conjugate MCP-PEG4-Protein (Stable Amide Bond) NHS_Ester->Conjugate Aminolysis (Desired Reaction) pH 7.2-8.5 Hydrolyzed MCP-PEG4-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed Hydrolysis (Competing Reaction) Increases with pH Protein Protein-NH2 (Primary Amine) Protein->Conjugate Water H2O (Water) Water->Hydrolyzed

Caption: Competing reaction pathways for NHS esters.

References

Technical Support Center: Quenching Unreacted Methylcyclopropene-PEG4-NHS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the quenching of unreacted Methylcyclopropene-PEG4-NHS ester after conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the unreacted this compound?

A1: Quenching is a critical step to stop the conjugation reaction and deactivate any remaining reactive NHS ester. Failure to quench unreacted this compound can lead to several issues:

  • Non-specific labeling: The unreacted reagent can continue to react with primary amines on your target molecule or other proteins in a complex mixture, leading to unintended and heterogeneous labeling.

  • Cross-reactivity in downstream applications: Residual reactive groups can interfere with subsequent experimental steps, such as cell-based assays or further purification.

Q2: What are the most common quenching agents for NHS ester reactions?

A2: The most common quenching agents are small molecules containing a primary amine. These molecules react with the NHS ester in the same way as the target molecule, effectively capping the reactive group. Commonly used quenchers include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ethanolamine

  • Lysine

These quenching agents are typically used in molar excess to ensure all unreacted NHS ester is deactivated.[1][2][3][4]

Q3: How does pH affect the quenching reaction?

A3: The pH of the reaction mixture plays a significant role in both the conjugation and quenching steps. NHS esters react with primary amines most efficiently at a pH between 7.2 and 8.5.[1] Hydrolysis of the NHS ester, an alternative deactivation pathway, is also pH-dependent and increases with higher pH.[1][5][6] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[1][2] Therefore, maintaining the recommended pH during conjugation is crucial, and quenching is typically performed at a similar or slightly higher pH to ensure rapid deactivation.

Q4: Will the quenching process affect the stability of the methylcyclopropene group?

A4: The methylcyclopropene moiety is generally stable under the mild conditions used for bioconjugation and quenching.[7] The quenching agents and buffer conditions described are not expected to compromise the integrity of the cyclopropene (B1174273) ring, which is essential for its subsequent bioorthogonal reaction with tetrazines.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low conjugation efficiency after quenching 1. Premature hydrolysis of this compound: The reagent is sensitive to moisture and can hydrolyze before reacting with the target molecule.[9][10][11] 2. Suboptimal pH of the reaction buffer: The pH may be too low for efficient amine reactivity.[1] 3. Presence of primary amines in the buffer: Buffers like Tris should not be used during the conjugation step as they compete with the target molecule.[1][11]1. Proper handling of the reagent: Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use and discard any unused portion.[10][11] 2. Optimize reaction pH: Ensure the reaction buffer is between pH 7.2 and 8.5. Use non-amine containing buffers such as phosphate, HEPES, or bicarbonate.[1] 3. Use appropriate buffers: Switch to a non-amine containing buffer for the conjugation reaction.
Non-specific labeling or aggregation 1. Insufficient quenching: The amount of quenching agent or the reaction time may not have been sufficient to deactivate all unreacted NHS ester. 2. High concentration of the labeling reagent: Using a large excess of this compound can lead to multiple modifications per molecule and potential aggregation.1. Optimize quenching conditions: Increase the molar excess of the quenching agent (e.g., 20-50 fold molar excess over the initial NHS ester concentration). Extend the quenching reaction time. 2. Adjust reagent stoichiometry: Reduce the molar ratio of the NHS ester to your target molecule in the initial conjugation reaction.
Unexpected side reactions 1. Reaction with other nucleophiles: Besides primary amines, NHS esters can react with other nucleophiles like hydroxyl or sulfhydryl groups, although the resulting esters and thioesters are less stable.[9] 2. Over-labeling at serine, threonine, or tyrosine residues: High concentrations of NHS esters can lead to the formation of O-acyl isourea esters on these residues.[12]1. Purify the target molecule: Ensure the purity of your target molecule to minimize the presence of other reactive species. 2. Consider alternative quenching agents: For sensitive applications, methylamine (B109427) has been shown to be effective at removing O-acyl esters resulting from over-labeling.[12]
Difficulty removing the quenching agent and byproducts Similar size or properties of the quenching agent to the conjugate: Small molecule quenchers can sometimes be challenging to remove completely.Choose an appropriate purification method: Utilize size-exclusion chromatography, dialysis, or tangential flow filtration with an appropriate molecular weight cutoff to efficiently separate the quenched conjugate from the smaller quenching agent and N-hydroxysuccinimide byproduct.

Experimental Protocols

Standard Quenching Protocol

This protocol describes the general procedure for quenching unreacted this compound after a typical conjugation reaction.

  • Prepare Quenching Solution: Prepare a stock solution of the quenching agent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine).

  • Add Quenching Agent: Add the quenching agent to the reaction mixture to a final concentration that is in significant molar excess (typically 20-50 fold) of the initial concentration of the this compound reagent.

  • Incubate: Allow the quenching reaction to proceed for a specified time. Incubation times can vary depending on the temperature and pH.

  • Purification: Remove the excess quenching agent, N-hydroxysuccinimide byproduct, and unreacted labeling reagent from the final conjugate using a suitable purification method such as size-exclusion chromatography or dialysis.

Quantitative Data for Quenching Conditions
Quenching Agent Typical Final Concentration Incubation Time Incubation Temperature Notes
Tris 20-100 mM15-60 minutesRoom Temperature or 4°CA widely used and effective quenching agent.[1]
Glycine 20-100 mM15-60 minutesRoom Temperature or 4°CAnother common and efficient quenching agent.[1]
Ethanolamine 20-100 mM15-60 minutesRoom Temperature or 4°CEffective, but ensure compatibility with your system.[2][3][4]
Methylamine 0.4 M60 minutesRoom TemperatureParticularly effective for removing O-acyl esters from over-labeled peptides.[12]

Visualizations

Quenching_Workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Target Target Molecule (with Primary Amine) Conjugate Labeled Conjugate Target->Conjugate Reaction (pH 7.2-8.5) Reagent This compound Reagent->Conjugate Unreacted_Reagent Unreacted This compound Reagent->Unreacted_Reagent Excess Purified_Conjugate Purified Labeled Conjugate Conjugate->Purified_Conjugate e.g., SEC, Dialysis Quenched_Product Quenched Reagent Unreacted_Reagent->Quenched_Product Quenching Quencher Quenching Agent (e.g., Tris, Glycine) Quencher->Quenched_Product Quenched_Product->Purified_Conjugate e.g., SEC, Dialysis

Caption: Workflow for the quenching and purification of this compound conjugates.

Logical_Relationship Start Start: Conjugation Reaction Mixture Decision Is quenching step performed? Start->Decision Quench Add Quenching Agent (e.g., Tris, Glycine) Decision->Quench Yes NoQuench Proceed without Quenching Decision->NoQuench No Purification1 Purification Quench->Purification1 Purification2 Purification NoQuench->Purification2 Outcome1 Result: - Pure, specifically labeled conjugate - Reproducible results Purification1->Outcome1 Outcome2 Result: - Non-specific labeling - High background - Inconsistent results Purification2->Outcome2

Caption: Decision tree illustrating the importance of the quenching step in a bioconjugation workflow.

References

Technical Support Center: NHS Ester Labeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing N-hydroxysuccinimide (NHS) ester labeling of proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester labeling reactions?

The optimal pH range for reacting NHS esters with primary amines on a protein is typically between 7.2 and 8.5.[1][2][3][4] A slightly alkaline pH is necessary to ensure that the primary amine groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, are deprotonated and thus nucleophilic. However, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and can reduce efficiency.[1][5][6] For many applications, a pH of 8.3-8.5 is recommended as a starting point.[1][5][6]

Q2: Which buffers are recommended for NHS ester labeling?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[2][7] Recommended buffers include:

  • Phosphate-buffered saline (PBS) : Typically at pH 7.2-7.4. The reaction will be slower than at higher pH, but it can be a good choice for pH-sensitive proteins.[8]

  • Sodium Bicarbonate Buffer : 0.1 M, pH 8.3-8.5. This is a very common and effective buffer for NHS ester reactions.[1][2][6][9]

  • Borate (B1201080) Buffer : pH 8.0-9.0.[8]

Q3: My protein precipitates after the labeling reaction. What could be the cause?

Protein precipitation post-labeling can be caused by several factors:

  • Over-labeling : The addition of too many label molecules, especially if they are hydrophobic, can alter the protein's isoelectric point and overall hydrophobicity, leading to aggregation and precipitation.[3][10][11]

  • Hydrophobicity of the Label : Labeling with a very hydrophobic molecule can significantly decrease the solubility of the protein conjugate.[3]

  • Unstable Protein : The protein itself may be unstable at the pH or temperature used for the labeling reaction.

  • High Concentration of Organic Solvent : While a small amount of an organic solvent like DMSO or DMF is often used to dissolve the NHS ester, a high final concentration in the reaction mixture can denature the protein.

Q4: How can I control the degree of labeling (DOL)?

The degree of labeling (the average number of label molecules per protein molecule) can be controlled by several factors:

  • Molar Excess of NHS Ester : This is the most direct way to control the DOL. Increasing the molar ratio of NHS ester to protein will generally increase the DOL.[4]

  • Protein Concentration : Higher protein concentrations (ideally >2 mg/mL) tend to result in more efficient labeling and can allow for the use of a lower molar excess of the NHS ester.[3][9]

  • Reaction Time and Temperature : Longer reaction times or higher temperatures can lead to a higher DOL, but also increase the risk of NHS ester hydrolysis and protein degradation.

  • pH : A pH at the higher end of the optimal range (e.g., 8.5) will generally result in a faster reaction and potentially a higher DOL, but also a higher rate of hydrolysis.[1][5][6]

Q5: How should I store my NHS ester and the labeled protein?

  • NHS Ester : Solid NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated container.[12] Once dissolved in an organic solvent like anhydrous DMSO or DMF, it is best to use the solution immediately. For short-term storage, aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[5]

  • Labeled Protein : The storage conditions for the labeled protein will depend on the specific protein. For short-term storage, 4°C is often suitable. For long-term storage, it is generally recommended to store aliquots at -20°C or -80°C. To prevent damage from freeze-thaw cycles, glycerol (B35011) can be added to a final concentration of 50%.[9] If the label is fluorescent, it should be protected from light.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Labeling Incorrect Buffer : Use of a buffer containing primary amines (e.g., Tris, Glycine).[2][7]Perform a buffer exchange into a recommended amine-free buffer like PBS, sodium bicarbonate, or borate buffer.[13]
Hydrolyzed NHS Ester : The NHS ester has been exposed to moisture or was stored improperly.Use a fresh vial of high-quality NHS ester. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2]
Suboptimal pH : The pH of the reaction buffer is too low (<7.2), leading to protonated and unreactive amines.[1][5][6]Verify the pH of your reaction buffer. Adjust to the optimal range of 7.2-8.5.
Low Protein Concentration : Protein concentration is too low, leading to inefficient labeling kinetics.[3][9]Concentrate the protein to at least 2 mg/mL if possible.
Insufficient Molar Excess of NHS Ester : The ratio of NHS ester to protein is too low.Increase the molar excess of the NHS ester. Perform a titration to find the optimal ratio for your desired DOL.[4]
Protein Precipitation/ Aggregation Over-labeling : Too many label molecules have been conjugated to the protein.[3][10][11]Reduce the molar excess of the NHS ester in the reaction. Optimize the reaction time and temperature.
Hydrophobic Label : The attached label is highly hydrophobic.Consider using a more hydrophilic version of the label if available. Add solubilizing agents like a non-ionic detergent (e.g., Tween-20) at a low concentration, or additives like arginine.
Protein Instability : The protein is not stable under the reaction conditions (pH, temperature).Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Test a range of pH values within the recommended range to find the optimal condition for your specific protein.
Inconsistent Results Variable Reagent Quality : Inconsistent quality of the NHS ester or solvents.Use high-purity, anhydrous solvents. Use a fresh vial of NHS ester for each experiment or aliquot and store properly.
Inaccurate Concentrations : Errors in measuring protein or NHS ester concentration.Accurately determine the protein concentration using a reliable method (e.g., A280 or BCA assay).[14] Carefully prepare the NHS ester stock solution.
pH Drift : During large-scale reactions, hydrolysis of the NHS ester can cause the pH to drop.Monitor the pH during the reaction and adjust if necessary, or use a more concentrated buffer.[5]

Data Presentation

Table 1: Recommended Starting Molar Excess of NHS Ester
Protein ConcentrationRecommended Molar Excess (NHS Ester:Protein)Notes
> 5 mg/mL5:1 to 10:1Higher protein concentration leads to more efficient labeling.[4][15]
1 - 5 mg/mL10:1 to 20:1A common concentration range for antibody labeling.[4][15]
< 1 mg/mL20:1 to 50:1A higher excess is needed to compensate for slower reaction kinetics.[4][15]
Table 2: Influence of Reaction Conditions on NHS Ester Labeling
ParameterConditionEffect on LabelingCompeting Reaction
pH < 7.0Decreased efficiency-
7.2 - 8.5OptimalHydrolysis
> 8.5Faster reaction, but decreased overall yieldIncreased Hydrolysis
Temperature 4°CSlower reaction, may require longer incubationReduced Hydrolysis
Room Temperature (20-25°C)Faster reactionIncreased Hydrolysis
Buffer Amine-free (Phosphate, Bicarbonate, Borate)Efficient Labeling-
Amine-containing (Tris, Glycine)Significantly reduced efficiencyReaction with buffer amines

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization may be required for your specific protein and label.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester of the desired label.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3.[2]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification column (e.g., gel filtration or desalting column).[2]

Procedure:

  • Protein Preparation :

    • Ensure your protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.[1]

  • NHS Ester Solution Preparation :

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[2]

  • Labeling Reaction :

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess.

    • Slowly add the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional) :

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification :

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization :

    • Determine the protein concentration and the Degree of Labeling (DOL) of the purified conjugate using spectrophotometry.

Antibody Labeling Protocol

This protocol is specifically tailored for labeling antibodies, such as IgG.

Materials:

  • Antibody (IgG) in an amine-free buffer.

  • NHS ester of the desired label.

  • Anhydrous DMSO.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[9]

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation :

    • Dissolve the antibody in the Reaction Buffer to a concentration of 2.5 mg/mL.[9] If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate, pH 8.3.

    • Ensure the antibody solution is free of stabilizers like BSA or gelatin.

  • NHS Ester Stock Solution Preparation :

    • Allow the vial of NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[9]

  • Labeling Reaction :

    • For a typical IgG labeling, add 15-25 µL of the 10 mM dye stock solution for every 1 mL of antibody solution (this corresponds to a molar excess of approximately 9:1 to 15:1).[9]

    • Add the dye solution dropwise while gently stirring or vortexing the antibody solution.

    • Incubate for 1 hour at room temperature, protected from light.[9]

  • Purification :

    • Immediately after the incubation, load the reaction mixture onto a pre-equilibrated gel filtration column (e.g., Sephadex G-25) with PBS as the eluent.

    • The first colored band to elute will be the labeled antibody.

  • Determination of Degree of Labeling (DOL) :

    • Measure the absorbance of the purified antibody conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the label.

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Products Protein Protein-NH₂ (Primary Amine) NHS_Ester Label-NHS Ester Protein->NHS_Ester Labeled_Protein Protein-NH-Label (Stable Amide Bond) Protein->Labeled_Protein + NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester->NHS -

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

experimental_workflow A 1. Protein Preparation (Buffer Exchange, Concentration Adjustment) C 3. Labeling Reaction (Mix Protein and NHS Ester, Incubate) A->C B 2. NHS Ester Solution Preparation (Dissolve in Anhydrous DMSO/DMF) B->C D 4. Quenching (Optional) (Add Tris or Glycine) C->D E 5. Purification (Gel Filtration/Desalting) C->E D->E F 6. Characterization (Determine DOL and Protein Concentration) E->F

Caption: General experimental workflow for NHS ester protein labeling.

troubleshooting_workflow decision decision issue issue start Start issue_node Low Labeling Efficiency? start->issue_node check_buffer Buffer contains amines? issue_node->check_buffer Yes success Successful Labeling issue_node->success No buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange Yes check_ph pH optimal (7.2-8.5)? check_buffer->check_ph No buffer_exchange->issue_node adjust_ph Adjust pH check_ph->adjust_ph No check_reagent NHS ester fresh? check_ph->check_reagent Yes adjust_ph->issue_node use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No increase_molar_excess Increase Molar Excess check_reagent->increase_molar_excess Yes use_fresh_reagent->issue_node increase_molar_excess->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Factors affecting the stability of Methylcyclopropene-PEG4-NHS in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylcyclopropene-PEG4-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this bifunctional linker in your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful and reproducible conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the hydrolysis of the N-hydroxysuccinimide (NHS) ester moiety. The key factors affecting the rate of hydrolysis are pH, temperature, and the composition of the buffer.[1][2][3] The methylcyclopropene group can also be sensitive to environmental conditions, although it is generally stable under the conditions used for NHS ester conjugation.

Q2: How does pH affect the stability of the NHS ester?

A2: The NHS ester is highly susceptible to hydrolysis, and the rate of this degradation increases significantly with increasing pH.[1][3][4] At acidic pH, primary amines on the target molecule are protonated and less reactive, while at high pH, the hydrolysis of the NHS ester becomes a rapid competing reaction.[3][5] For most applications, a pH range of 7.2 to 8.5 is recommended as a compromise between amine reactivity and NHS ester stability.[1][3] The half-life of a typical NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[1][6]

Q3: What is the effect of temperature on the stability of this compound?

A3: Higher temperatures accelerate the rate of hydrolysis of the NHS ester.[1][2] Reactions are often performed at room temperature or 4°C.[1][3] While room temperature reactions are faster, performing the conjugation at 4°C can significantly extend the half-life of the NHS ester in solution, which can be beneficial for reactions that require longer incubation times or when working with sensitive proteins.[1][2] For long-term storage of the solid reagent, temperatures of -20°C to -80°C are recommended.[7]

Q4: Which buffers are recommended for conjugation reactions with this compound?

A4: It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][8] Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[3]

  • HEPES buffer.[1][3]

  • Borate buffer.[1][3]

  • Carbonate-bicarbonate buffer (pH 8.3-8.5).[1][3][8]

Q5: Are there any buffers or reagents I should avoid?

A5: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[3] These will react with the NHS ester and reduce the efficiency of your desired conjugation.[3] However, these buffers can be useful for quenching the reaction once it is complete.[3] Also, be mindful of other nucleophiles in your solution, as they can potentially react with the methylcyclopropene moiety under certain conditions.

Q6: How stable is the methylcyclopropene moiety?

A6: The methylcyclopropene group is a strained ring system, which makes it reactive for the desired bioorthogonal ligation with tetrazines.[9] While generally stable under typical bioconjugation conditions (neutral to slightly basic pH), prolonged exposure to harsh conditions such as strong acids, oxidizers, or certain nucleophiles should be avoided to prevent potential ring-opening or side reactions. For optimal performance, it is recommended to use freshly prepared solutions of the linker.

Troubleshooting Guide

Issue: Low Conjugation Efficiency

Possible Cause 1: Hydrolysis of the NHS Ester

  • Question: Did you use a freshly prepared solution of this compound?

  • Answer: The NHS ester hydrolyzes in aqueous solutions. It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and then add it to your aqueous reaction buffer.[3][8] Do not store the reagent in aqueous solution.

  • Question: Was the pH of your reaction buffer appropriate?

  • Answer: An optimal pH is critical. If the pH is too high (e.g., > 8.5), the NHS ester will hydrolyze rapidly.[1][3] If the pH is too low (e.g., < 7.2), the primary amines on your target molecule will be protonated and less reactive.[3] Verify the pH of your buffer and consider performing the reaction at a pH between 7.2 and 8.5.[1][3]

Possible Cause 2: Incompatible Buffer

  • Question: Did your buffer contain primary amines?

  • Answer: Buffers such as Tris or glycine will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[3] Ensure you are using a non-amine-containing buffer like PBS, HEPES, or borate.[1][3]

Possible Cause 3: Inactive Target Molecule

  • Question: Are there accessible primary amines on your target molecule?

  • Answer: The NHS ester reacts with primary amines (e.g., the N-terminus and lysine (B10760008) side chains of proteins). Ensure that your protein or molecule of interest has available primary amines for conjugation.

Issue: Inconsistent Results

Possible Cause 1: Variable Reagent Quality

  • Question: How was the this compound stored?

  • Answer: The solid reagent should be stored at -20°C or colder, protected from moisture, to prevent degradation.[7] Allow the vial to warm to room temperature before opening to avoid condensation.

Possible Cause 2: pH Drift During Reaction

  • Question: Are you performing a large-scale reaction?

  • Answer: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can lead to a drop in the pH of the reaction mixture.[8] It is advisable to use a more concentrated buffer or to monitor and adjust the pH during the reaction to maintain optimal conditions.[3]

Quantitative Data Summary

Table 1: Half-life of NHS Esters as a Function of pH and Temperature

pHTemperature (°C)Half-life
7.004-5 hours
8.025 (approx.)~1 hour
8.525 (approx.)~30 minutes
8.6410 minutes
9.025 (approx.)< 10 minutes

Data compiled from multiple sources and represents typical values for NHS esters.[1][6][10]

Experimental Protocols

Protocol: Assessing NHS Ester Hydrolysis Rate

This protocol allows for the determination of the hydrolysis rate of the NHS ester of this compound in a given buffer. The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be monitored spectrophotometrically.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Equilibrate your buffer of interest to the desired temperature in the spectrophotometer.

  • Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve a final concentration that gives a measurable absorbance change (e.g., 0.1 mM).

  • Immediately begin monitoring the increase in absorbance at 260 nm over time. The release of NHS results in an increased absorbance at this wavelength.[1]

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

  • The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The half-life is the time it takes for the absorbance to reach 50% of the final maximal absorbance.

Visualizations

competing_reactions MCP_PEG_NHS This compound Conjugate Stable Amide Bond (Desired Product) MCP_PEG_NHS->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Byproduct) MCP_PEG_NHS->Hydrolyzed Hydrolysis (Increases with pH) Amine Primary Amine (Target Molecule) Water Water (Hydrolysis)

Caption: Competing reactions of the NHS ester moiety.

troubleshooting_workflow start Low Conjugation Efficiency check_reagent Was the linker solution freshly prepared? start->check_reagent check_buffer_ph Is the buffer pH between 7.2 and 8.5? check_reagent->check_buffer_ph Yes prepare_fresh Prepare fresh linker solution in anhydrous solvent. check_reagent->prepare_fresh No check_buffer_comp Is the buffer free of primary amines? check_buffer_ph->check_buffer_comp Yes adjust_ph Adjust buffer pH. check_buffer_ph->adjust_ph No change_buffer Use a non-amine buffer (e.g., PBS, HEPES). check_buffer_comp->change_buffer No success Re-run Experiment check_buffer_comp->success Yes prepare_fresh->check_buffer_ph adjust_ph->check_buffer_comp change_buffer->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: Methylcyclopropene-PEG4-NHS versus Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, pharmacokinetics, and overall efficacy of the therapeutic. This guide provides an objective comparison of Methylcyclopropene-PEG4-NHS with other commonly used PEG linkers, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.

This compound is a heterobifunctional linker that leverages the power of bioorthogonal chemistry. It features a methylcyclopropene moiety for an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-functionalized molecule, and an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on proteins. This unique combination offers distinct advantages over more traditional PEG linkers.

Executive Summary of Comparative Performance

FeatureThis compoundMaleimide-PEG-NHSAzide-PEG-NHS (with DBCO)
Reaction Chemistry Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)Michael AdditionStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Partner TetrazineThiol (from reduced cysteines)Dibenzocyclooctyne (DBCO)
Reaction Speed Very Fast (Second-order rate constants up to 10^3 - 10^6 M⁻¹s⁻¹)[1][2]Fast (pH-dependent)[3]Fast
Linkage Stability High (Stable dihydropyridazine (B8628806) bond)[1]Moderate (Thiosuccinimide bond susceptible to retro-Michael reaction and thiol exchange)[4][5][6]High (Stable triazole ring)
Bioorthogonality HighModerate (Potential for off-target reactions with endogenous thiols)High
Requirement for Accessory Reagents None (Catalyst-free)Reducing agent (e.g., TCEP) to generate free thiolsNone (Catalyst-free)

In-Depth Comparison

Reaction Kinetics and Efficiency

The IEDDA reaction between methylcyclopropene and tetrazine is renowned for its exceptionally fast reaction kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][2][7] This rapid ligation allows for efficient conjugation at low biomolecule concentrations and under mild, physiological conditions.

In comparison, the Michael addition reaction between a maleimide (B117702) and a thiol is also relatively fast but is highly dependent on the pH of the reaction buffer, with optimal reactivity typically between pH 6.5 and 7.5.[3] Above this range, the maleimide group can undergo hydrolysis, and at lower pH, the thiol is less nucleophilic.

Strain-promoted alkyne-azide cycloaddition (SPAAC) between an azide (B81097) and a cyclooctyne (B158145) like DBCO is another fast and bioorthogonal reaction. While generally slower than the fastest IEDDA reactions, it is still highly efficient for bioconjugation.

Linkage Stability: A Critical Determinant of In Vivo Performance

A crucial advantage of the this compound linker lies in the exceptional stability of the resulting dihydropyridazine bond formed upon reaction with a tetrazine.[1] This covalent linkage is highly resistant to degradation in biological media, ensuring that the payload remains attached to the targeting moiety until it reaches its intended site of action.

Conversely, the thiosuccinimide linkage formed from the reaction of a maleimide with a thiol has demonstrated lability in vivo.[4][5][6] This linkage is susceptible to a retro-Michael reaction, which can lead to the premature release of the payload. Furthermore, the maleimide can react with endogenous thiols, such as glutathione (B108866) or albumin, leading to off-target effects and a heterogeneous drug product. Reports indicate that the shedding rate of payloads from thiosuccinimide-containing ADCs in plasma can be as high as 50–75% within 7–14 days.[4]

The triazole linkage formed via SPAAC is also highly stable, comparable to the dihydropyridazine bond from the IEDDA reaction.

Experimental Protocols

Antibody Conjugation Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an antibody-drug conjugate.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Antibody Antibody Antibody_Modification Antibody Modification Antibody->Antibody_Modification Linker_Activation Linker Activation (e.g., NHS ester formation) Linker_Activation->Antibody_Modification Payload_Conjugation Payload Conjugation Antibody_Modification->Payload_Conjugation Purification Purification (e.g., SEC, HIC) Payload_Conjugation->Purification DAR_Analysis DAR Analysis (HPLC, Mass Spec) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Functional_Assay Functional Assay (e.g., Cytotoxicity) Purification->Functional_Assay

Caption: General workflow for antibody-drug conjugate (ADC) synthesis and characterization.

Protocol 1: Antibody Conjugation using this compound

This protocol describes the conjugation of a tetrazine-modified payload to an antibody functionalized with this compound.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound linker (dissolved in anhydrous DMSO or DMF)

  • Tetrazine-modified payload (dissolved in a compatible solvent)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-7.5.

  • Linker Reaction:

    • Bring the this compound vial to room temperature before opening.

    • Prepare a fresh 10 mM stock solution of the linker in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Linker: Purify the methylcyclopropene-modified antibody using a desalting column or dialysis to remove the unreacted linker.

  • Payload Conjugation:

    • Add a 1.5- to 3-fold molar excess of the tetrazine-modified payload to the purified, modified antibody.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the tetrazine absorbance.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted payload and other impurities.[8]

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[9][10][11][12][13][14][15]

Protocol 2: Antibody Conjugation using Maleimide-PEG4-NHS

This protocol describes the conjugation of a thiol-containing payload to an antibody functionalized with Maleimide-PEG4-NHS.[][17][18]

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • Maleimide-PEG4-NHS linker (dissolved in anhydrous DMSO or DMF)

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP)

  • Quenching buffer (e.g., N-acetylcysteine or L-cysteine)

  • Purification system

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer at pH 7.2-7.5.

  • Antibody Reduction (if targeting native disulfides):

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds and generate free thiols.

    • Remove excess TCEP using a desalting column.

  • Linker Reaction (to payload): In a separate reaction, the Maleimide-PEG4-NHS linker is first reacted with the thiol-containing payload.

  • Conjugation to Antibody:

    • Alternatively, the antibody can be first reacted with the Maleimide-PEG4-NHS linker via the NHS ester.

    • Add a 10- to 20-fold molar excess of the linker to the antibody and incubate for 30-60 minutes at room temperature.

    • Remove excess linker.

    • Add the thiol-containing payload to the maleimide-activated antibody.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing small molecule like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

Protocol 3: Antibody Conjugation using Azide-PEG4-NHS and DBCO

This protocol describes a two-step conjugation process involving the functionalization of an antibody with an azide group, followed by a SPAAC reaction with a DBCO-modified payload.[][19][20][21][22]

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Azide-PEG4-NHS linker (dissolved in anhydrous DMSO or DMF)

  • DBCO-modified payload

  • Purification system

Procedure:

  • Antibody Azidation:

    • Add a 10- to 20-fold molar excess of Azide-PEG4-NHS linker to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Purify the azide-modified antibody to remove excess linker.

  • Payload Conjugation (Click Chemistry):

    • Add a 1.5- to 3-fold molar excess of the DBCO-modified payload to the purified azide-antibody.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

Logical Relationship of Linker Choice and ADC Performance

The selection of a linker has a direct and significant impact on the key attributes of an ADC. The following diagram illustrates this relationship.

Linker_Impact cluster_performance ADC Performance Attributes Linker_Chemistry Linker Chemistry (e.g., IEDDA, Michael Addition, SPAAC) Reaction_Kinetics Reaction Kinetics Linker_Chemistry->Reaction_Kinetics Linkage_Stability Linkage Stability Linker_Chemistry->Linkage_Stability Hydrophilicity Hydrophilicity (PEG Spacer) Linker_Chemistry->Hydrophilicity DAR Drug-to-Antibody Ratio (DAR) Reaction_Kinetics->DAR Homogeneity Homogeneity Reaction_Kinetics->Homogeneity InVivo_Stability In Vivo Stability Linkage_Stability->InVivo_Stability Pharmacokinetics Pharmacokinetics Hydrophilicity->Pharmacokinetics InVivo_Stability->Pharmacokinetics Efficacy Therapeutic Efficacy InVivo_Stability->Efficacy Toxicity Toxicity InVivo_Stability->Toxicity

References

A Head-to-Head Comparison: Methylcyclopropene-PEG4-NHS vs. TCO-PEG4-NHS Ester for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 6, 2025 – In the rapidly advancing field of bioconjugation, the choice of linker can be critical to the success of an experiment. For researchers in drug development, diagnostics, and fundamental biology, two prominent heterobifunctional linkers, Methylcyclopropene-PEG4-NHS and TCO-PEG4-NHS ester, offer powerful solutions for attaching molecules to proteins and other primary amine-containing biomolecules. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

Both this compound and TCO-PEG4-NHS ester utilize the robust and well-characterized N-hydroxysuccinimide (NHS) ester chemistry to form stable amide bonds with primary amines on target molecules. The key distinction lies in their bioorthogonal reactive groups: a methylcyclopropene and a trans-cyclooctene (B1233481) (TCO) moiety, respectively. Both of these groups undergo a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner. This "click chemistry" reaction is notable for being catalyst-free, proceeding efficiently under physiological conditions, and exhibiting exceptional biocompatibility, making it ideal for applications in live cells and in vivo.

Performance Comparison at a Glance

The selection between this compound and TCO-PEG4-NHS ester often hinges on the desired reaction kinetics and the stability of the linker in the experimental context. While TCO-tetrazine ligation is widely cited for its unparalleled speed, certain derivatives of methylcyclopropene have been shown to exhibit comparable or even superior reaction rates with specific tetrazines.

FeatureThis compoundTCO-PEG4-NHS Ester
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (IEDDA) with tetrazinesInverse-electron-demand Diels-Alder (IEDDA) with tetrazines
Reaction Kinetics (k₂) Highly variable depending on methylcyclopropene and tetrazine substitution (can exceed 10³ M⁻¹s⁻¹). Some derivatives are faster than TCO with sterically hindered tetrazines.[1]Generally considered the fastest bioorthogonal reaction, with rates often exceeding 800 M⁻¹s⁻¹ and reaching up to 10⁶ M⁻¹s⁻¹.[2][3]
Stability Generally good aqueous stability, with some derivatives showing excellent stability.[1]Prone to isomerization to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or copper. Not recommended for long-term storage.[4]
Biocompatibility Excellent; catalyst-free reaction.[5]Excellent; catalyst-free reaction.[3][6]
Key Advantage Small "mini-tag" size, potentially less sterically hindering. Can be faster than TCO with certain tetrazines.[1]Extremely fast and widely validated reaction kinetics.[2][3]

In-Depth Analysis

Reaction Kinetics

The second-order rate constant (k₂) is a critical metric for comparing the efficiency of bioorthogonal reactions. For TCO-tetrazine ligations, these values are consistently high, often in the range of 1,000 to 30,000 M⁻¹s⁻¹ in aqueous buffers at physiological temperature, and can even reach up to 3,300,000 M⁻¹s⁻¹ with highly strained TCO derivatives.[7][8][9] This exceptional speed allows for efficient labeling at very low concentrations, minimizing potential off-target effects and reagent-associated toxicity.[3]

The kinetics of the methylcyclopropene-tetrazine reaction are highly dependent on the specific substitutions on both the cyclopropene (B1174273) and the tetrazine.[1] Research has demonstrated that the rates can vary by over two orders of magnitude.[1] Notably, a novel 3-amidomethyl substituted methylcyclopropene was found to react twice as fast as the fastest previously reported methylcyclopropene derivative and, significantly, reacts faster than trans-cyclooctenol with sterically hindered and highly stable tetrazines.[1] This highlights that for specific applications, particularly where steric hindrance may be a factor, a methylcyclopropene-based linker could offer a kinetic advantage.

Stability

The stability of the bioorthogonal handle is crucial for multi-step labeling procedures and in vivo applications. TCO is known to have limited stability, as it can isomerize to its unreactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by the presence of thiols and copper-containing proteins, which are prevalent in biological systems.[4][10] Consequently, TCO-containing reagents are generally not recommended for long-term storage.[4]

In contrast, certain substituted methylcyclopropenes have been developed that exhibit excellent aqueous stability, offering a more robust alternative for long-term studies.[1] The choice between the two may therefore depend on the timescale of the experiment and the composition of the reaction environment.

Experimental Protocols

The following are generalized protocols for the two-step bioconjugation process involving an initial NHS ester reaction followed by the bioorthogonal IEDDA ligation.

Step 1: Amine Labeling with NHS Ester

This protocol describes the modification of a primary amine-containing biomolecule (e.g., a protein) with either this compound or TCO-PEG4-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound or TCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the this compound or TCO-PEG4-NHS ester in anhydrous DMSO or DMF. This should be done immediately before use.

  • Protein Preparation: Exchange the protein into the Reaction Buffer. Adjust the protein concentration to 1-5 mg/mL.

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker using a desalting column, exchanging the labeled protein into a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Bioorthogonal Ligation with Tetrazine

This protocol outlines the reaction of the methylcyclopropene- or TCO-labeled biomolecule with a tetrazine-functionalized partner.

Materials:

  • Methylcyclopropene- or TCO-labeled biomolecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the labeled biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer. A 1.5- to 5-fold molar excess of the tetrazine-containing molecule is often recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[2]

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted tetrazine-molecule using size-exclusion chromatography.

Visualizing the Workflow

Bioconjugation_Workflow General Bioconjugation Workflow cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (with Primary Amine) Labeled_Biomolecule Labeled Biomolecule Biomolecule->Labeled_Biomolecule NHS Ester Reaction (pH 7.2-8.5) NHS_Linker This compound or TCO-PEG4-NHS NHS_Linker->Labeled_Biomolecule Final_Conjugate Final Bioconjugate Labeled_Biomolecule->Final_Conjugate IEDDA Reaction (Physiological Conditions) Tetrazine Tetrazine-functionalized molecule Tetrazine->Final_Conjugate

Caption: A generalized two-step workflow for bioconjugation.

Signaling Pathways and Logical Relationships

The core of this comparison is the inverse-electron-demand Diels-Alder reaction. The following diagram illustrates the fundamental chemical transformation.

IEDDA_Reaction Inverse-Electron-Demand Diels-Alder Reaction cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine (Diene) Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine [4+2] Cycloaddition Dienophile Methylcyclopropene or TCO (Dienophile) Dienophile->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder

Caption: The IEDDA reaction mechanism.

Conclusion

Both this compound and TCO-PEG4-NHS ester are powerful and effective reagents for bioorthogonal chemistry. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific application.

TCO-PEG4-NHS ester is the reagent of choice for applications demanding the absolute fastest reaction kinetics, a feature that has been extensively documented and validated.[2][3][6] This makes it ideal for in vivo imaging and labeling of low-abundance targets.

This compound ester , on the other hand, offers a compelling alternative, particularly when stability is a primary concern or when working with sterically hindered tetrazines, where it may offer a kinetic advantage.[1] Its smaller size may also be beneficial in minimizing perturbation of the labeled biomolecule.

Researchers are encouraged to consider the specific requirements of their experimental system, including the nature of the tetrazine partner, the reaction environment, and the duration of the experiment, when selecting the optimal linker. This comparative guide provides the foundational data to make an informed decision and advance the frontiers of bioconjugation and drug development.

References

A Comparative Guide to Methylcyclopropene-PEG4-NHS in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison of Methylcyclopropene-PEG4-NHS with other common bioconjugation reagents, supported by available experimental data and detailed protocols.

Executive Summary

This compound is a heterobifunctional linker that offers significant advantages in bioconjugation, primarily through its participation in bioorthogonal click chemistry. The N-Hydroxysuccinimide (NHS) ester end allows for the efficient and straightforward labeling of biomolecules via reaction with primary amines, such as those on lysine (B10760008) residues. The methylcyclopropene moiety enables a highly selective and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule. This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces the aggregation of the resulting bioconjugate.

Comparison with Alternative Bioconjugation Chemistries

The performance of this compound is best understood in comparison to other widely used bioconjugation strategies, such as those employing maleimide-based linkers for reaction with thiols.

Table 1: Performance Comparison of Bioconjugation Chemistries
FeatureThis compoundMaleimide-PEG4-NHS Ester
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2) and Thiols (-SH)
Reaction Chemistry NHS ester-amine reaction followed by IEDDA with tetrazineNHS ester-amine reaction followed by thiol-maleimide Michael addition
Reaction pH (NHS ester) 7.2 - 8.5[1][2]7.2 - 8.5[3]
Reaction pH (Secondary) Physiological pH (typically 7.4) for IEDDA[4]6.5 - 7.5 for thiol-maleimide reaction[5]
Reaction Speed (Secondary) Very fast (up to 10^6 M⁻¹s⁻¹)[6]Fast (10² - 10³ M⁻¹s⁻¹)
Bioorthogonality Yes (IEDDA)[4][7]No (thiols are present in biological systems)
Catalyst Required No[7]No
Stability of Final Linkage Highly stable amide and dihydropyridazine (B8628806) bondsAmide bond is stable; thiosuccinimide linkage is susceptible to retro-Michael reaction and thiol exchange in vivo[8][9]
Potential for Side Reactions Low for IEDDA; NHS ester can hydrolyze in aqueous buffer[2][10]Maleimide (B117702) can react with other nucleophiles (e.g., amines at higher pH) and is prone to hydrolysis[11]
Table 2: Stability of Bioconjugate Linkages
Linkage TypeFormed FromIn Vitro/In Vivo StabilityKey Considerations
Amide Bond NHS ester + Primary AmineHighly stable under physiological conditions[1][2]The foundational linkage for many bioconjugation strategies.
Dihydropyridazine Methylcyclopropene + Tetrazine (IEDDA)Highly stable covalent bondThe bioorthogonal nature of this reaction leads to a very clean and stable final product.
Thiosuccinimide Maleimide + ThiolSusceptible to retro-Michael reaction, leading to deconjugation in the presence of endogenous thiols like glutathione (B108866) and albumin[8][9]. Can be partially stabilized by hydrolysis of the succinimide (B58015) ring[11].Instability can lead to premature release of payloads in vivo, affecting efficacy and toxicity[8].

Experimental Protocols

Detailed methodologies for the key bioconjugation steps are provided below.

Protocol 1: Two-Step Bioconjugation using this compound

This protocol describes the labeling of a primary amine-containing biomolecule (e.g., an antibody) with this compound, followed by a subsequent IEDDA reaction with a tetrazine-functionalized molecule.

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[12]

  • This compound.

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13]

  • Tetrazine-functionalized molecule of interest.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[14]

  • Desalting column or dialysis cassette for purification.[14]

Procedure:

Step 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14][15]

  • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[13] Do not store the reconstituted reagent.[12][15]

Step 2: Labeling of Biomolecule with this compound

  • Ensure the biomolecule is in an amine-free buffer (e.g., PBS) at the optimal pH of 7.2-8.5.[1][2] If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[12][13]

  • Add a calculated molar excess of the this compound stock solution to the biomolecule solution. A 10- to 20-fold molar excess is a common starting point for antibodies.[12][13] The final concentration of the organic solvent should not exceed 10%.[12][13]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS esters.[14]

  • Remove the excess, unreacted this compound using a desalting column or dialysis.

Step 3: IEDDA "Click" Reaction

  • To the purified methylcyclopropene-labeled biomolecule, add the tetrazine-functionalized molecule. A slight molar excess of the tetrazine reagent (e.g., 1.5-3 equivalents) is typically used.

  • The reaction is generally complete within minutes to a few hours at room temperature under physiological pH.

  • The final conjugate can be purified by size-exclusion chromatography or other appropriate methods to remove any unreacted tetrazine molecule.

Protocol 2: General Procedure for Maleimide-Thiol Conjugation

This protocol outlines a typical procedure for conjugating a maleimide-functionalized molecule to a thiol-containing biomolecule.

Materials:

  • Thiol-containing biomolecule (if necessary, reduce disulfide bonds with a reducing agent like TCEP and purify).

  • Maleimide-functionalized molecule.

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5).

  • Quenching solution (e.g., free cysteine or N-acetyl cysteine).

Procedure:

  • Dissolve the thiol-containing biomolecule in the conjugation buffer.

  • Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO) and add it to the biomolecule solution at a slight molar excess.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding an excess of a free thiol to cap any unreacted maleimide groups.

  • Purify the conjugate using appropriate chromatography methods.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Click Reaction Biomolecule (Primary Amine) Biomolecule (Primary Amine) Methylcyclopropene-labeled Biomolecule Methylcyclopropene-labeled Biomolecule Biomolecule (Primary Amine)->Methylcyclopropene-labeled Biomolecule Stable Amide Bond Formation This compound This compound This compound->Methylcyclopropene-labeled Biomolecule NHS NHS Methylcyclopropene-labeled Biomolecule->NHS Release Final Bioconjugate Final Bioconjugate Methylcyclopropene-labeled Biomolecule->Final Bioconjugate IEDDA Cycloaddition Tetrazine-functionalized Molecule Tetrazine-functionalized Molecule Tetrazine-functionalized Molecule->Final Bioconjugate N2 N2 Final Bioconjugate->N2 Release

Caption: Workflow for bioconjugation using this compound.

G Start Start Bioconjugate Stability Bioconjugate Stability Start->Bioconjugate Stability Amide Bond Amide Bond Bioconjugate Stability->Amide Bond from NHS Ester Thiosuccinimide Linkage Thiosuccinimide Linkage Bioconjugate Stability->Thiosuccinimide Linkage from Maleimide Highly Stable Highly Stable Amide Bond->Highly Stable Susceptible to Cleavage Susceptible to Cleavage Thiosuccinimide Linkage->Susceptible to Cleavage Retro-Michael Reaction Retro-Michael Reaction Susceptible to Cleavage->Retro-Michael Reaction Thiol Exchange Thiol Exchange Susceptible to Cleavage->Thiol Exchange

References

A Comparative Analysis of Methylcyclopropene-PEG4-NHS in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted drug delivery is continually evolving, with the choice of linker technology playing a pivotal role in the efficacy and safety of antibody-drug conjugates (ADCs). This guide provides a detailed comparison of Methylcyclopropene-PEG4-NHS, a bioorthogonal linker, with more traditional maleimide (B117702) and hydrazone-based linkers. We will delve into their mechanisms of action, present available comparative performance data, and provide detailed experimental protocols for their evaluation.

Introduction to this compound

This compound is a heterobifunctional linker that leverages the power of bioorthogonal click chemistry for the conjugation of drugs to targeting moieties, typically antibodies.[1][2] Its structure comprises three key components:

  • Methylcyclopropene: A strained alkene that undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified drug payload. This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[3][4]

  • PEG4 Spacer: A short polyethylene (B3416737) glycol chain that enhances the solubility and reduces aggregation of the resulting ADC, while also minimizing steric hindrance.[1]

  • NHS Ester: An amine-reactive group that facilitates the covalent attachment of the linker to lysine (B10760008) residues on the antibody.[1]

The primary advantage of this system lies in its two-step, pre-targeting potential and the high stability of the resulting conjugate.

Comparative Performance of Linker Technologies

The ideal ADC linker must strike a delicate balance between stability in systemic circulation and efficient cleavage at the tumor site.[5] Premature drug release can lead to off-target toxicity, while a linker that is too stable may inhibit the release of the cytotoxic payload within the cancer cell.[6]

Parameter This compound Maleimide-Based Linkers Hydrazone-Based Linkers
Conjugation Chemistry Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine.[3]Michael addition of a thiol to a maleimide, forming a thiosuccinimide bond.[]Formation of a hydrazone bond between a carbonyl group and a hydrazine.[8]
Plasma Stability Generally high due to the stability of the Diels-Alder adduct.[9]Prone to retro-Michael reaction in the presence of plasma thiols (e.g., albumin), leading to premature drug release.[8][10]Generally stable at physiological pH (~7.4) but can be susceptible to hydrolysis over time.[11][12]
Drug Release Mechanism Typically non-cleavable by design, relying on antibody degradation in the lysosome. Can be engineered to be cleavable.Can be cleavable (e.g., with a peptide sequence) or non-cleavable.[]Acid-labile; designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[8][11]
Drug-to-Antibody Ratio (DAR) Can be precisely controlled through site-specific conjugation methods.Can be heterogeneous with traditional cysteine or lysine conjugation.Can be heterogeneous with traditional lysine conjugation.
In Vitro Cytotoxicity (IC50) Data is payload and target dependent.Payload and target dependent. Generally, more stable linkers lead to more potent ADCs.[5]Payload and target dependent. Efficient release in acidic intracellular compartments is key.[11]
In Vivo Efficacy Pre-clinical studies show promising anti-tumor activity.Widely used in approved ADCs, demonstrating significant tumor growth inhibition.[14]Used in early-generation ADCs, with efficacy dependent on linker stability and tumor pH.[8]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the evaluation and comparison of different ADC linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubate the ADC at a concentration of 100 µg/mL in human, mouse, or rat plasma at 37°C.[15]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[15]

  • Quantify the amount of intact ADC, total antibody, and released payload using one of the following methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[15]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC and the free payload. Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[15][16]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the ADC on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., HER2-positive BT-474 and HER2-negative MCF-7 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17][18]

  • Prepare serial dilutions of the ADC in complete cell culture medium.

  • Remove the existing medium from the cells and add the diluted ADC solutions.

  • Incubate the plate at 37°C with 5% CO2 for 72-96 hours.[17]

  • Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[17]

  • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[17]

  • Read the absorbance at 570 nm using a microplate reader.[17]

  • Calculate the cell viability at different ADC concentrations and plot the data to determine the IC50 value.[17]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Subcutaneously implant human tumor cells (e.g., BT-474) into immunocompromised mice (e.g., SCID mice).[14]

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at different doses).[14]

  • Administer a single intravenous dose of the ADC.[14]

  • Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).[14]

  • The study endpoint is typically reached when tumors in the control group reach a certain size or when signs of toxicity are observed.

  • Plot the mean tumor volume over time for each group to assess the anti-tumor activity.[14]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key concepts.

Mechanism of Action of Different ADC Linkers cluster_0 This compound cluster_1 Maleimide-Based Linker cluster_2 Hydrazone-Based Linker A1 Antibody-Methylcyclopropene C1 Stable ADC in Circulation A1->C1 iEDDA Reaction B1 Tetrazine-Drug B1->C1 D1 Internalization C1->D1 E1 Lysosomal Degradation D1->E1 F1 Drug Release E1->F1 A2 Antibody-Thiol C2 ADC in Circulation (Thiosuccinimide bond) A2->C2 Michael Addition B2 Maleimide-Drug B2->C2 D2 Internalization C2->D2 G2 Premature Release (Retro-Michael) C2->G2 E2 Lysosomal Cleavage (if cleavable) D2->E2 F2 Drug Release E2->F2 A3 Antibody-Linker C3 ADC in Circulation (Hydrazone bond) A3->C3 Hydrazone Formation B3 Carbonyl-Drug B3->C3 D3 Internalization C3->D3 E3 Acidic Endosome/Lysosome D3->E3 F3 Drug Release E3->F3 Hydrolysis

Caption: Mechanisms of action for different ADC linkers.

Experimental Workflow for ADC Evaluation A ADC Synthesis & Purification B In Vitro Plasma Stability Assay A->B C In Vitro Cytotoxicity Assay A->C D In Vivo Efficacy Study (Xenograft Model) B->D C->D E Data Analysis & Comparison D->E Signaling Pathway of ADC-Induced Cell Death A ADC binds to cell surface antigen B Receptor-mediated endocytosis A->B C Trafficking to endosome/lysosome B->C D Linker Cleavage/ Antibody Degradation C->D E Payload Release into Cytosol D->E F Interaction with Intracellular Target (e.g., Tubulin, DNA) E->F G Cell Cycle Arrest F->G H Apoptosis G->H

References

A Comparative Guide to the Analysis of Methylcyclopropene-PEG4-NHS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with functionalized linkers, such as Methylcyclopropene-PEG4-NHS ester, is a cornerstone of modern biopharmaceutical development, enabling the creation of targeted therapeutics like antibody-drug conjugates (ADCs). The methylcyclopropene moiety allows for bioorthogonal "click" chemistry reactions, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for covalent attachment to primary amines on proteins and peptides.

Thorough characterization of these conjugates is critical to ensure their quality, efficacy, and safety. This guide provides a comparative overview of key analytical techniques for the analysis of this compound conjugates and the resulting bioconjugates. We present a head-to-head comparison of mass spectrometry with alternative and complementary methods, supported by detailed experimental protocols and data presentation.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is paramount for obtaining reliable and comprehensive data on your bioconjugate. The following table summarizes the key performance characteristics of the most common methods used for the analysis of PEGylated bioconjugates.

Technique Information Provided Resolution Sensitivity Throughput Cost (Instrument) Qualitative/Quantitative
Mass Spectrometry (MS)
MALDI-TOF MSMolecular weight, degree of PEGylation, purity.[1]Moderate to HighHigh (femtomole to picomole)HighHighBoth
ESI-LC/MSPrecise molecular weight, identification of conjugation sites, impurity profiling.[2]HighHigh (picomole to femtomole)ModerateHighBoth
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Molar mass, size, aggregation state, degree of conjugation.[3]ModerateModerateHighModerate to HighBoth
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of conjugation, purity.HighLowLowHighBoth
Hydrophobic Interaction Chromatography (HIC) Drug-to-antibody ratio (DAR) distribution, separation of species with different levels of PEGylation.[4][5]HighModerateHighModeratePrimarily Quantitative
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Apparent molecular weight, purity, degree of PEGylation (qualitative).[6][7][8][9][10]Low to ModerateModerateHighLowPrimarily Qualitative

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and consistent results. Below are representative protocols for the conjugation of a this compound ester to a protein and its subsequent analysis using various techniques.

Protocol 1: General Conjugation of this compound Ester to a Protein

This protocol outlines the fundamental steps for conjugating an NHS-ester-activated PEG linker to a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[11][12]

  • Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11][12]

  • Conjugation Reaction: Add a calculated molar excess of the dissolved this compound ester to the protein solution. A 20-fold molar excess is a common starting point.[11][12] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][12]

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.

  • Purification: Remove unreacted linker and byproducts by dialysis against a suitable buffer or by using a desalting column.

Protocol 2: Mass Spectrometry Analysis

A. MALDI-TOF Mass Spectrometry

Sample Preparation:

  • Mix the purified conjugate solution (typically 1 µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile (B52724)/water with 0.1% TFA).[1]

  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

Instrumentation and Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode.

  • Acquire spectra and process the data to determine the molecular weights of the unconjugated protein and the different PEGylated species. The mass difference will confirm the number of attached Methylcyclopropene-PEG4 linkers.

B. ESI-LC/MS

Sample Preparation:

  • Dilute the purified conjugate in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).

Instrumentation and Analysis:

  • Inject the sample onto a liquid chromatography system (e.g., UPLC/HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2]

  • Use a reversed-phase column suitable for protein separation.

  • Elute the sample using a gradient of acetonitrile in water with 0.1% formic acid.

  • Acquire mass spectra across the elution profile.

  • Deconvolute the resulting spectra to determine the precise masses of the intact conjugate and its subunits (if reduced). This allows for the determination of the drug-to-antibody ratio (DAR) distribution.

Protocol 3: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Sample Preparation:

  • Filter the purified conjugate solution through a 0.1 µm or 0.22 µm filter to remove any aggregates.

  • Ensure the sample concentration is appropriate for detection (typically 0.1-1 mg/mL).

Instrumentation and Analysis:

  • Equilibrate the SEC-MALS system, consisting of an HPLC with an SEC column, a MALS detector, and a refractive index (RI) detector, with a suitable mobile phase (e.g., PBS).[3]

  • Inject the sample onto the SEC column.

  • Monitor the elution profile with the UV, MALS, and RI detectors.

  • Use specialized software to analyze the data and determine the absolute molar mass, size, and degree of conjugation for each eluting peak.[13]

Protocol 4: NMR Spectroscopic Analysis

Sample Preparation:

  • Lyophilize the purified conjugate to remove buffer salts.

  • Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O).

Instrumentation and Analysis:

  • Acquire ¹H NMR spectra using a high-field NMR spectrometer.

  • Analyze the spectra for the appearance of characteristic peaks corresponding to the methylcyclopropene and PEG moieties of the linker, confirming successful conjugation. The integration of these peaks relative to protein signals can provide information on the degree of labeling.

Protocol 5: Hydrophobic Interaction Chromatography (HIC)

Sample Preparation:

  • Dilute the conjugate in the HIC binding buffer (high salt concentration).

Instrumentation and Analysis:

  • Equilibrate the HIC column with the binding buffer.

  • Load the sample onto the column.

  • Elute the bound species using a decreasing salt gradient.[4][5]

  • Monitor the elution profile with a UV detector. Different PEGylated species will elute at different salt concentrations, allowing for the quantification of the DAR distribution.

Protocol 6: SDS-PAGE Analysis

Sample Preparation:

  • Mix the conjugate with a loading buffer (containing SDS and a reducing agent if desired).

  • Heat the sample at 95°C for 5 minutes.

Instrumentation and Analysis:

  • Load the prepared samples onto a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a protein stain (e.g., Coomassie Blue) and a PEG-specific stain (e.g., barium iodide) to visualize the protein and the PEGylated species.[10]

  • The PEGylated protein will migrate slower than the unconjugated protein, with the shift in mobility corresponding to the degree of PEGylation.[9] However, be aware that the C-S linkage in maleimide-thiol conjugates can sometimes be unstable under SDS-PAGE conditions.[6] Native PAGE can be an alternative to avoid issues with PEG-SDS interactions.[7][8]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the use and analysis of this compound conjugates.

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Analysis Protein Protein/Antibody Reaction Conjugation Reaction Protein->Reaction Linker This compound Linker->Reaction Purification Dialysis / SEC Reaction->Purification MS Mass Spectrometry Purification->MS SEC_MALS SEC-MALS Purification->SEC_MALS NMR NMR Purification->NMR HIC HIC Purification->HIC SDS_PAGE SDS-PAGE Purification->SDS_PAGE

Caption: A general workflow for bioconjugation and subsequent analysis.

signaling_pathway cluster_cell Target Cell Receptor Cell Surface Receptor Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis ADC Antibody-Drug Conjugate (using Methylcyclopropene linker) ADC->Receptor Binding

Caption: A hypothetical signaling pathway for an antibody-drug conjugate.

References

A Researcher's Guide to Purity Assessment of Methylcyclopropene-PEG4-NHS Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The choice of labeling reagent and the subsequent purity assessment of the resulting conjugate are critical determinants of experimental success and therapeutic efficacy. This guide provides a comprehensive comparison of Methylcyclopropene-PEG4-NHS ester, a reagent utilized in bioorthogonal chemistry, with traditional N-hydroxysuccinimide (NHS) esters for labeling primary amines on biomolecules. We will delve into the analytical techniques for purity assessment and provide supporting experimental data and protocols.

Introduction to Amine-Reactive Labeling Chemistries

The most common strategy for labeling biomolecules, such as proteins and antibodies, involves the modification of primary amines found on lysine (B10760008) residues and the N-terminus. For decades, N-hydroxysuccinimide (NHS) esters have been the predominant reagents for this purpose, forming stable amide bonds. However, the emergence of bioorthogonal chemistries, such as the reaction between methylcyclopropene and tetrazine, offers a more controlled and specific approach to bioconjugation.

This compound ester is a heterobifunctional linker. The NHS ester moiety reacts with primary amines on the biomolecule, introducing a methylcyclopropene group. This methylcyclopropene can then specifically react with a tetrazine-labeled molecule in a bioorthogonal inverse electron-demand Diels-Alder cycloaddition (IEDDA) reaction. This two-step approach allows for precise control over the conjugation process.

Comparison of Labeling Reagents: this compound vs. Traditional NHS Esters

The choice between this compound and traditional NHS esters depends on the specific application, the desired level of control, and the complexity of the biological system.

FeatureThis compoundTraditional NHS Esters (e.g., NHS-PEG4-Biotin)
Reaction Chemistry Two-step: 1) Amine acylation with NHS ester. 2) Bioorthogonal IEDDA with tetrazine.One-step: Amine acylation with NHS ester.
Specificity High. The bioorthogonal reaction is highly specific and does not interfere with native biological functional groups.Moderate. Reacts with all accessible primary amines, potentially leading to a heterogeneous mixture of conjugates.[1]
Control over Labeling High. The two-step process allows for purification of the methylcyclopropene-labeled intermediate before the final conjugation step.Moderate. Stoichiometry can be difficult to control, often resulting in a distribution of labeled species.[2]
Reaction Conditions NHS ester reaction: pH 7.2-8.5. IEDDA reaction: Mild, physiological conditions (pH 4-10).[3]pH 7.2-8.5.[1]
Stability of Linkage Forms a stable amide bond and a stable covalent bond from the IEDDA reaction.[3]Forms a stable amide bond.[1]
Potential for Side Reactions Low for the IEDDA step. The NHS ester step is susceptible to hydrolysis.NHS esters are prone to hydrolysis in aqueous solutions, which can reduce labeling efficiency.[2]

Purity Assessment Techniques for Labeled Biomolecules

A thorough purity assessment is crucial to ensure the quality and consistency of the labeled biomolecule. A combination of chromatographic and mass spectrometric techniques is typically employed.

Analytical TechniqueInformation Provided
Size-Exclusion Chromatography (SEC-HPLC) Detects and quantifies high molecular weight aggregates and low molecular weight fragments.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates labeled and unlabeled biomolecules, and can resolve species with different degrees of labeling (drug-to-antibody ratio, DAR).
Hydrophobic Interaction Chromatography (HIC) A non-denaturing chromatographic method also used to determine the DAR.
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)Provides accurate molecular weight measurement of the intact labeled biomolecule and its subunits, confirming the success of the conjugation and the degree of labeling.[4]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS)Another technique for determining the molecular weight of the conjugate.
Peptide Mapping with LC-MS/MSIdentifies the specific sites of labeling on the biomolecule by analyzing proteolytic digests of the conjugate.[5]
UV-Vis Spectroscopy Can be used to estimate the degree of labeling if the label has a distinct chromophore.

Experimental Protocols

Protocol 1: Labeling of a Monoclonal Antibody with this compound

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS, pH 7.4 using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the antibody solution to achieve a final bicarbonate concentration of approximately 0.05 M.

    • Add a 10- to 20-fold molar excess of the dissolved this compound ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess, unreacted this compound ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Purity Assessment by HPLC

A. Size-Exclusion Chromatography (SEC-HPLC)

  • Column: A suitable SEC column for protein separations (e.g., Tosoh TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: Inject the purified methylcyclopropene-labeled antibody. The chromatogram should show a major peak for the monomeric antibody. The presence of earlier eluting peaks indicates aggregation, while later eluting peaks suggest fragmentation. Purity is calculated as the percentage of the main peak area relative to the total peak area.

B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C4 or C8 reverse-phase column suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The unlabeled antibody will elute as a single peak. The methylcyclopropene-labeled antibody will typically elute as a broader peak or a series of closely eluting peaks with slightly longer retention times due to the increased hydrophobicity of the label. This can provide an initial assessment of the labeling efficiency.

Protocol 3: Purity and Degree of Labeling Assessment by Mass Spectrometry (LC-MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

Procedure:

  • Sample Preparation: The purified methylcyclopropene-labeled antibody may need to be deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.

  • LC Separation: Use a reverse-phase UPLC column with a gradient similar to the RP-HPLC method described above to desalt the sample before introduction into the mass spectrometer.

  • MS Analysis (Intact Mass):

    • Acquire the mass spectrum of the intact labeled antibody.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.

    • The mass of the unlabeled antibody should be known. The mass shift observed for the labeled antibody will correspond to the mass of the added Methylcyclopropene-PEG4 moiety.

    • The distribution of masses can be used to determine the average degree of labeling and the heterogeneity of the product.

  • MS/MS Analysis (Peptide Mapping):

    • Digest the labeled antibody with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the data against the antibody sequence to identify peptides that have been modified with the Methylcyclopropene-PEG4 group. This will confirm the specific lysine residues that have been labeled.

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_labeling Biomolecule Labeling cluster_purity_assessment Purity Assessment Biomolecule (e.g., Antibody) Biomolecule (e.g., Antibody) Buffer Exchange Buffer Exchange Biomolecule (e.g., Antibody)->Buffer Exchange Remove interfering substances Labeling Reaction Labeling Reaction Buffer Exchange->Labeling Reaction Add this compound Purification Purification Labeling Reaction->Purification Remove excess reagent Labeled Biomolecule Labeled Biomolecule Purification->Labeled Biomolecule SEC_HPLC SEC_HPLC Labeled Biomolecule->SEC_HPLC Aggregation & Fragmentation RP_HPLC RP_HPLC Labeled Biomolecule->RP_HPLC Labeling Heterogeneity LC_MS LC_MS Labeled Biomolecule->LC_MS Intact Mass & DoL Pure Labeled Biomolecule Pure Labeled Biomolecule SEC_HPLC->Pure Labeled Biomolecule RP_HPLC->Pure Labeled Biomolecule Peptide_Mapping Peptide_Mapping LC_MS->Peptide_Mapping Site of Labeling Peptide_Mapping->Pure Labeled Biomolecule

Caption: Experimental workflow for labeling and purity assessment.

Site-specific labeling enabled by bioorthogonal chemistry is particularly valuable for studying signaling pathways where the modification of a specific protein can alter its function. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and is often dysregulated in cancer.[6][7]

egfr_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: Simplified EGFR signaling pathway.

By using this compound to introduce a label at a specific site on a key protein within this pathway, researchers can track its interactions and downstream effects with high precision, avoiding the potential confounding effects of random labeling.

Conclusion

The purity of a labeled biomolecule is paramount for the reliability of research data and the safety and efficacy of therapeutic products. While traditional NHS esters are effective for amine labeling, they often result in heterogeneous products. This compound, in conjunction with bioorthogonal click chemistry, offers a more controlled and specific approach to bioconjugation. A comprehensive purity assessment using a combination of HPLC and mass spectrometry techniques is essential to characterize the resulting conjugate fully. The detailed protocols and workflows provided in this guide offer a framework for researchers to confidently produce and analyze well-defined, pure biomolecular conjugates for a wide range of applications.

References

A Comparative Guide to the In Vitro Stability of Bioconjugate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linkage used in bioconjugation is a critical parameter that dictates the efficacy, safety, and pharmacokinetic profile of a modified biomolecule. This guide provides an objective comparison of the in vitro stability of the amide linkage formed from Methylcyclopropene-PEG4-NHS ester with two common alternatives: the thioether linkage from maleimide-thiol reactions and the triazole linkage from click chemistry. This comparison is supported by a summary of available experimental data, detailed experimental protocols for stability assessment, and visualizations to clarify complex concepts.

Comparative Stability of Bioconjugate Linkages

The in vitro stability of a bioconjugate is often assessed by incubating the conjugate in a relevant biological matrix, such as plasma or serum, at physiological temperature (37°C) and monitoring its integrity over time. The following table summarizes the relative stability of the three linkage types based on current scientific literature. It is important to note that direct quantitative comparisons of half-lives can be challenging due to variations in experimental conditions across different studies.

Linkage TypeFormed FromGeneral In Vitro StabilityKey Considerations
Amide Bond This compound + AmineGenerally Stable The amide bond is kinetically stable under physiological pH. However, it can be susceptible to cleavage by proteases present in biological matrices.[1][2]
Thioether Bond Maleimide + ThiolModerately Stable The thioether bond itself is stable, but the succinimide (B58015) ring formed is susceptible to a retro-Michael reaction, leading to cleavage. This can be mitigated by hydrolysis of the succinimide ring, which forms a more stable product.[1][3][4][5][6] Half-lives for the retro-Michael reaction can range from 20 to 80 hours in the presence of thiols like glutathione.[5][6]
Triazole Linkage Azide + Alkyne (Click Chemistry)Highly Stable The 1,2,3-triazole ring is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker for applications requiring high stability.[7][8] It is often considered a bioisostere for the amide bond due to its similar electronic properties.[7]

Experimental Protocols for In Vitro Stability Assessment

To rigorously evaluate and compare the in vitro stability of different bioconjugate linkages, standardized experimental protocols are essential. Below are detailed methodologies for a plasma/serum stability assay and a forced degradation study.

Protocol 1: In Vitro Plasma/Serum Stability Assay

This assay simulates the physiological environment and is crucial for predicting the in vivo performance of a bioconjugate.

Objective: To determine the rate and extent of degradation of a bioconjugate in plasma or serum over time.

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma/serum (platelet-free)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) and/or ELISA (Enzyme-Linked Immunosorbent Assay)

  • Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.

  • Incubation: Spike the bioconjugate into pre-warmed plasma or serum to a final concentration of 10-100 µg/mL. A control sample should be prepared by spiking the bioconjugate into PBS.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots.

  • Sample Processing: Immediately quench the reaction by adding 3 volumes of cold quenching solution to the aliquot. Vortex and centrifuge to precipitate plasma proteins.

  • Analysis:

    • LC-MS: Analyze the supernatant to quantify the amount of intact bioconjugate and identify any degradation products. This can be done by monitoring the parent mass of the conjugate and searching for masses corresponding to the cleaved linker-payload and the unconjugated biomolecule.

    • ELISA: Use a sandwich ELISA to quantify the concentration of the intact bioconjugate. This typically involves a capture antibody that binds to the biomolecule and a detection antibody that recognizes the payload or a tag on the linker.

  • Data Analysis: Plot the percentage of intact bioconjugate remaining versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in the biological matrix.

Protocol 2: Forced Degradation Study

This study is designed to accelerate the degradation of the bioconjugate under harsh conditions to identify potential degradation pathways and liabilities.

Objective: To assess the stability of the bioconjugate linkage under various stress conditions.

Materials:

  • Bioconjugate of interest

  • Buffers of varying pH (e.g., 0.1 M HCl for acidic, PBS pH 7.4 for neutral, 0.1 M NaOH for basic)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • High-temperature incubator (e.g., 50-70°C)

  • Photostability chamber

  • Analytical instruments: LC-MS, HPLC, SDS-PAGE

Procedure:

  • Sample Preparation: Prepare solutions of the bioconjugate in the different stress condition buffers.

  • Stress Conditions:

    • pH Stress: Incubate the bioconjugate in acidic, neutral, and basic buffers at a controlled temperature (e.g., 37°C or 50°C).

    • Thermal Stress: Incubate the bioconjugate in a neutral buffer at an elevated temperature (e.g., 50°C or 70°C).

    • Oxidative Stress: Incubate the bioconjugate in a neutral buffer containing an oxidizing agent.

    • Photostability: Expose the bioconjugate in a neutral buffer to UV and visible light in a photostability chamber.

  • Time Points: Collect samples at various time points, the duration of which will depend on the severity of the stress condition.

  • Analysis: Analyze the samples using appropriate analytical techniques to identify and quantify degradation products.

    • LC-MS and HPLC: To separate and identify degradation products.

    • SDS-PAGE: To visualize fragmentation of the biomolecule.

  • Data Analysis: Compare the degradation profiles under different stress conditions to identify the liabilities of the bioconjugate linkage.

Visualizing Experimental Workflows and Linkage Chemistries

To further clarify the experimental process and the chemical reactions involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Bioconjugate Bioconjugate Stock Spike Spike Bioconjugate into Matrix Bioconjugate->Spike Matrix Plasma/Serum or Stress Buffer Matrix->Spike Incubate Incubate at 37°C or Stress Condition Spike->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Analyze Analyze by LC-MS / ELISA Quench->Analyze Data Determine % Intact & Half-life Analyze->Data Linkage_Formation cluster_NHS This compound Linkage cluster_Maleimide Maleimide-Thiol Linkage cluster_Click Click Chemistry Linkage NHS This compound Amide Amide Bond (Biomolecule-NH-CO-Linker) NHS->Amide Amine Biomolecule-NH2 Amine->Amide Maleimide Linker-Maleimide Thioether Thioether Bond (Biomolecule-S-Linker) Maleimide->Thioether Thiol Biomolecule-SH Thiol->Thioether Azide Linker-N3 Triazole Triazole Linkage (Stable Heterocycle) Azide->Triazole Alkyne Biomolecule-Alkyne Alkyne->Triazole

References

Comparative analysis of click chemistry reagents for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Click Chemistry Reagents for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, offering a suite of chemical reactions that are rapid, selective, and high-yielding.[1][2] These reactions have become indispensable tools for covalently linking molecules in complex biological environments, with wide-ranging applications in diagnostics, imaging, and therapeutics, including the construction of antibody-drug conjugates (ADCs).[1][2][3] This guide provides a comparative analysis of the most prominent click chemistry reagents, focusing on their performance, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific needs.

The core of this guide will focus on the two most established and widely used click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] Additionally, we will discuss other powerful metal-free alternatives, including the Inverse Electron-Demand Diels-Alder (IEDDA) reaction and Thiol-Ene Coupling (TEC).

At a Glance: Comparison of Key Click Chemistry Reactions

The choice of a click chemistry reaction is a critical decision in the design of bioconjugates and is primarily evaluated based on kinetics, biocompatibility, and the stability of the resulting conjugate.[2]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse Electron-Demand Diels-Alder (IEDDA)Thiol-Ene Coupling (TEC)
Catalyst Copper(I)NoneNoneRadical Initiator (e.g., light, heat)
Biocompatibility Lower, due to copper cytotoxicity.[4]High, copper-free and suitable for live systems.[4]High, metal-free and bioorthogonal.[5]High, can be initiated under biocompatible conditions.[5]
Reaction Kinetics (Second-Order Rate Constant) Fast (10² - 10³ M⁻¹s⁻¹)[6]Moderate to Fast (10⁻¹ - 10¹ M⁻¹s⁻¹)Very Fast to Ultrafast (10³ - 10⁶ M⁻¹s⁻¹)[7][8]Fast
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (B158145) + AzideTetrazine + Strained Alkenes/AlkynesThiol + Alkene
Key Features High yield, regioselective (forms 1,4-disubstituted triazole), reactants are small and easy to introduce.[2][9]Bioorthogonal, no catalyst needed, but cyclooctynes can be bulky and less stable.[4]Extremely fast kinetics, bioorthogonal.[10]High efficiency and regioselectivity, forms stable thioether bond.
Common Applications In vitro conjugations, material science, drug discovery.[9]Live cell imaging, in vivo studies, ADC development.[11]Live cell imaging, radiolabeling, real-time tracking of biomolecules.[5]Glycoconjugate synthesis, peptide and protein modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[12] This reaction is highly efficient and regioselective, exclusively forming a stable 1,4-disubstituted triazole linkage.[9][13]

Workflow and Mechanism

The general workflow for a CuAAC bioconjugation involves the preparation of the azide- and alkyne-functionalized biomolecules, followed by the catalyzed ligation.

CuAAC_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis Biomolecule_A Biomolecule A Azide_Func Azide Functionalization Biomolecule_A->Azide_Func Biomolecule_B Biomolecule B Alkyne_Func Alkyne Functionalization Biomolecule_B->Alkyne_Func Mix Mix Reactants Azide_Func->Mix Alkyne_Func->Mix Add_Catalyst Add Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Mix->Add_Catalyst Incubate Incubate Add_Catalyst->Incubate Purify Purification Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Caption: General experimental workflow for a CuAAC bioconjugation reaction.

Experimental Protocol: CuAAC Conjugation of a Protein

This protocol provides a general procedure for conjugating an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL in PBS)

  • Azide-modified small molecule (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)[14]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)[14]

  • Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)[14]

  • Phosphate-buffered saline (PBS)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-modified small molecule to the desired final concentrations.

  • Add the THPTA solution to the reaction mixture and vortex briefly.[14]

  • Add the CuSO₄ solution and vortex again.[14]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.[14]

  • Following incubation, the bioconjugate can be purified from excess reagents and catalyst using size-exclusion chromatography.

  • Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[4] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and ideal for applications in living systems.[4]

Workflow and Mechanism

The workflow for SPAAC is simpler than CuAAC as it omits the catalyst preparation and addition steps.

SPAAC_Workflow cluster_prep Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis Biomolecule_A Biomolecule A Azide_Func Azide Functionalization Biomolecule_A->Azide_Func Biomolecule_B Biomolecule B Cyclooctyne_Func Cyclooctyne Functionalization Biomolecule_B->Cyclooctyne_Func Mix Mix Reactants Azide_Func->Mix Cyclooctyne_Func->Mix Incubate Incubate Mix->Incubate Purify Purification Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Caption: Simplified workflow for a SPAAC reaction.

Experimental Protocol: SPAAC Conjugation in Live Cells

This protocol outlines a general procedure for labeling an azide-modified protein on the surface of live cells with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Live cells expressing an azide-modified surface protein

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye, 1 mM stock in DMSO)

  • Cell culture medium

  • PBS

Procedure:

  • Culture the cells expressing the azide-modified protein to the desired confluency.

  • Wash the cells gently with pre-warmed PBS.

  • Dilute the cyclooctyne-functionalized dye in cell culture medium to the desired final concentration (e.g., 10-50 µM).

  • Add the dye-containing medium to the cells and incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes.

  • Wash the cells three times with PBS to remove any unreacted dye.

  • The cells are now ready for imaging by fluorescence microscopy.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne is one of the fastest known bioorthogonal reactions.[7][10] Its exceptional kinetics allow for efficient labeling at very low concentrations, making it highly suitable for in vivo applications where reagent concentrations are limited.[7][10]

IEDDA_Mechanism Tetrazine Tetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Strained_Alkene Strained Alkene (e.g., TCO) Strained_Alkene->Cycloaddition Retro_DA Retro-Diels-Alder (N₂ release) Cycloaddition->Retro_DA Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate

Caption: Reaction mechanism of the IEDDA ligation.

Thiol-Ene Coupling (TEC)

Thiol-ene coupling is a radical-mediated reaction between a thiol and an alkene, forming a stable thioether linkage.[5] This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool for synthesizing glycoconjugates and modifying peptides and proteins.[5]

Conclusion: Selecting the Right Reagent

The choice between these powerful bioconjugation techniques hinges on the specific requirements of the application.

  • CuAAC is an excellent choice for in vitro applications where speed and high yields are critical, and the potential for copper-induced damage to the biomolecule can be mitigated.[13]

  • SPAAC is the preferred method for live-cell imaging and in vivo studies due to its high biocompatibility, despite its kinetics being generally slower than CuAAC.[4][13]

  • IEDDA offers unparalleled speed, making it ideal for applications requiring rapid labeling at low concentrations, such as real-time imaging in living organisms.[7][10]

  • TEC provides a robust and efficient method for specific applications like glycoconjugate synthesis, where high regioselectivity is paramount.[5]

Researchers should carefully consider the trade-offs between reaction speed, biocompatibility, and the synthetic accessibility of the reagents when designing their bioconjugation strategies. This guide provides a foundational understanding to aid in this critical decision-making process.

References

Safety Operating Guide

Proper Disposal of Methylcyclopropene-PEG4-NHS: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Methylcyclopropene-PEG4-NHS is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this reactive chemical compound, its solutions, and contaminated labware.

This compound is a bifunctional molecule utilized in bioconjugation and other research applications. Its proper disposal requires careful consideration of its constituent parts: the highly reactive and flammable 1-methylcyclopropene (B38975) (1-MCP), the reactive N-hydroxysuccinimide (NHS) ester, and the generally benign polyethylene (B3416737) glycol (PEG) linker. Adherence to the following protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (such as nitrile), and a lab coat. When handling the solid powder form, a dust mask is recommended to prevent inhalation. All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures for Different Waste Streams

The correct disposal method for this compound is contingent on its form: unreacted solid, aqueous solutions, or contaminated laboratory materials. All waste generated should be treated as hazardous chemical waste and segregated from regular trash.

Unreacted Solid this compound

Due to the 1-methylcyclopropene component, the solid compound is considered highly flammable and will release flammable and hazardous 1-MCP gas upon contact with water or moisture.

  • Collection : Collect the original vial or container holding the unused or expired solid product.

  • Packaging : Ensure the container is securely sealed to prevent contact with moisture. For added safety, the sealed container can be placed within a secondary, compatible, and clearly labeled waste container.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and explicitly state "Highly Flammable" and "Reacts with Water."

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. The recommended disposal method for the 1-MCP component is incineration in a facility equipped with an afterburner and scrubber[1].

Aqueous Solutions of this compound

Aqueous solutions contain the reactive NHS ester, which should be neutralized (quenched) before collection for disposal.

  • Quenching the NHS Ester : The reactive NHS ester can be hydrolyzed to a more stable form.

    • Adjust the pH of the aqueous solution to a range of 7.0 to 8.5. This can be achieved by adding a small amount of a suitable buffer, such as sodium bicarbonate.

    • Allow the solution to stand at room temperature for several hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.

  • Collection : Transfer the quenched solution into a designated and compatible hazardous waste container.

  • Labeling : Label the container as "Aqueous Hazardous Waste" and list all chemical constituents, including the hydrolyzed this compound and any buffers used.

  • Disposal : Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and disposal. Do not pour these solutions down the sanitary sewer.

Contaminated Labware and Debris

All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Segregation : Collect all contaminated solid materials, such as pipette tips, microcentrifuge tubes, gloves, and weighing papers, in a designated solid hazardous waste container.

  • Packaging : The container should be sealable and made of a material compatible with the chemical.

  • Labeling : Clearly label the container as "Solid Hazardous Waste" and indicate that it is contaminated with "this compound."

  • Disposal : Dispose of the container through your institution's EHS department or a licensed chemical waste disposal service.

Summary of Disposal Parameters

For easy reference, the key quantitative parameters for the quenching of aqueous solutions are summarized in the table below.

ParameterRecommended Value/ProcedurePurpose
pH Adjustment 7.0 - 8.5To facilitate the hydrolysis (quenching) of the reactive NHS ester.
Quenching Time Several hours (overnight recommended)To ensure the complete conversion of the NHS ester to a more stable form.
Quenching Agent Sodium bicarbonate or other suitable bufferTo safely and effectively adjust the pH of the solution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_waste_streams Waste Streams cluster_procedures Disposal Procedures start Identify Waste Type solid Unreacted Solid start->solid solution Aqueous Solution start->solution labware Contaminated Labware start->labware collect_solid Collect in sealed, labeled container. Mark as 'Flammable' and 'Reacts with Water'. solid->collect_solid quench Adjust pH to 7.0-8.5. Let stand for several hours. solution->quench collect_labware Collect in designated, sealed container. labware->collect_labware end_point Arrange for Professional Disposal (EHS/Licensed Contractor) collect_solid->end_point collect_solution Collect in labeled, sealed container. quench->collect_solution collect_solution->end_point collect_labware->end_point

Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can mitigate the risks associated with this compound and ensure that its disposal is conducted in a safe, environmentally responsible, and compliant manner. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets (SDS) for the most comprehensive guidance.

References

Essential Safety and Logistical Information for Handling Methylcyclopropene-PEG4-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Methylcyclopropene-PEG4-NHS. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a heterobifunctional linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the presence of an N-hydroxysuccinimide (NHS) ester group suggests that it is moisture-sensitive and reactive towards primary amines.[2][3] Therefore, appropriate precautions must be taken.

Personal Protective Equipment (PPE):

Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to, the following:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of the compound or solvents.
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents skin contact with the reactive NHS ester.
Body Protection A standard laboratory coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood.Use a respirator if creating aerosols or if ventilation is inadequate.

Handling:

  • Handle the compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.

  • The NHS ester is moisture-sensitive.[2] To prevent hydrolysis, allow the vial to warm to room temperature before opening.

  • Avoid direct contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined below.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container at -20°C with a desiccant to prevent degradation from moisture.[3]

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don appropriate PPE b Equilibrate vial to room temperature a->b c Work in a fume hood b->c d Weigh the required amount c->d Proceed to handling e Dissolve in anhydrous solvent (e.g., DMSO, DMF) d->e f Use immediately in the reaction e->f g Quench excess reagent f->g After reaction h Dispose of waste in designated chemical waste container g->h i Clean work area h->i j Remove and dispose of PPE i->j k Wash hands thoroughly j->k cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_ab Prepare Antibody Solution mix Add Linker to Antibody prep_ab->mix prep_linker Prepare Linker Solution in Anhydrous Solvent prep_linker->mix incubate Incubate (RT or on ice) mix->incubate purify Purify via Desalting Column or Dialysis incubate->purify analyze Characterize ADC (e.g., DAR) purify->analyze

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.